Product packaging for (2R)-2-propyloctanamide(Cat. No.:CAS No. 807362-94-3)

(2R)-2-propyloctanamide

Cat. No.: B15159202
CAS No.: 807362-94-3
M. Wt: 185.31 g/mol
InChI Key: GDDJVAPPUNRHSX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2R)-2-propyloctanamide is a chiral organic compound provided exclusively for Research Use Only (RUO) purposes. RUO products are essential tools for scientific investigation, drug discovery, and the development of new diagnostic assays in controlled laboratory environments . They are not intended for diagnostic, therapeutic, or any human use, as they are not subject to the rigorous evaluation for accuracy and reproducibility required for clinical applications . Researchers value this compound for its chiral center, which is critical for studying stereoselective biological interactions. The (2R) enantiomer is particularly significant for investigating enzyme-substrate specificity, receptor binding affinity, and metabolic pathways where chirality influences biological activity . Its amphiphilic structure, comprising both a hydrophobic alkyl chain and a polar amide group, makes it a candidate for researching membrane permeability and as a potential building block in medicinal chemistry for novel small-molecule therapeutics . All batches are produced under a robust quality management system to ensure high purity, identity, and batch-to-batch consistency, supporting reliable and reproducible research outcomes . Researchers are responsible for ensuring this product is used in accordance with all applicable regulations and solely for research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23NO B15159202 (2R)-2-propyloctanamide CAS No. 807362-94-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

807362-94-3

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

(2R)-2-propyloctanamide

InChI

InChI=1S/C11H23NO/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H2,12,13)/t10-/m1/s1

InChI Key

GDDJVAPPUNRHSX-SNVBAGLBSA-N

Isomeric SMILES

CCCCCC[C@@H](CCC)C(=O)N

Canonical SMILES

CCCCCCC(CCC)C(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (2R)-2-propyloctanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological evaluation of (2R)-2-propyloctanamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Properties

Due to the limited availability of experimental data for this compound, the following table summarizes its calculated and estimated physicochemical properties. These values are derived from its chemical structure and by analogy to structurally similar long-chain aliphatic amides.

PropertyValueSource/Method
Molecular Formula C₁₁H₂₃NOCalculated
Molecular Weight 185.31 g/mol Calculated
IUPAC Name This compoundStandard Nomenclature
CAS Number Not available
Appearance White to off-white solid (estimated)Analogy to similar amides[1]
Melting Point 80-90 °C (estimated)Analogy to N-Propyl Propanamide and other long-chain amides[2][3]
Boiling Point > 250 °C (estimated at atmospheric pressure)Analogy to N-Propyl Propanamide and other long-chain amides[2]
Solubility Soluble in organic solvents; sparingly soluble in water (estimated)General solubility of long-chain amides[4][5]
pKa ~17 (amide proton, estimated)General pKa of secondary amides

Experimental Protocols

Given the absence of specific literature on this compound, this section outlines general yet detailed experimental protocols for its plausible synthesis and characterization based on established organic chemistry methodologies.

Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from commercially available materials. A key step involves the creation of the chiral center at the alpha-position to the carbonyl group.

Step 1: Synthesis of 2-propyloctanoic acid

The precursor carboxylic acid, 2-propyloctanoic acid, can be synthesized via hydroformylation of 1-decene followed by oxidation.[6]

  • Materials: 1-decene, carbon monoxide, hydrogen, a suitable hydroformylation catalyst (e.g., a rhodium or cobalt complex), an oxidizing agent (e.g., Jones reagent or PCC), and appropriate solvents.

  • Procedure:

    • In a high-pressure reactor, 1-decene is subjected to hydroformylation with a mixture of carbon monoxide and hydrogen in the presence of a catalyst to yield 2-propyloctanal.

    • The resulting aldehyde is then oxidized to 2-propyloctanoic acid using a standard oxidizing agent.

    • The product is purified by distillation or chromatography.

Step 2: Chiral Resolution of 2-propyloctanoic acid

The racemic 2-propyloctanoic acid can be resolved to isolate the (R)-enantiomer using a chiral resolving agent.[7][8][9]

  • Materials: Racemic 2-propyloctanoic acid, a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid), and appropriate solvents (e.g., ethanol, acetone).

  • Procedure:

    • The racemic acid is reacted with the chiral resolving agent to form diastereomeric salts.

    • The diastereomeric salts are separated by fractional crystallization based on their different solubilities.

    • The desired diastereomeric salt is then treated with a strong acid to liberate the enantiomerically pure (R)-2-propyloctanoic acid.

    • The enantiomeric excess can be determined by chiral HPLC or NMR spectroscopy using a chiral shift reagent.[10]

Step 3: Amide Coupling to form this compound

The final step is the coupling of (R)-2-propyloctanoic acid with an amine source, in this case, ammonia, to form the primary amide.[11][12][13][14][15]

  • Materials: (R)-2-propyloctanoic acid, a coupling reagent (e.g., EDC, DCC, HATU), an activating agent (e.g., HOBt), a base (e.g., DIPEA), ammonia source (e.g., ammonium chloride), and a suitable solvent (e.g., DMF, DCM).[14]

  • Procedure:

    • (R)-2-propyloctanoic acid is dissolved in an anhydrous solvent.

    • The coupling and activating agents are added, and the mixture is stirred to form an activated ester.

    • Ammonium chloride and a base are then added to the reaction mixture.

    • The reaction is monitored by TLC or LC-MS until completion.

    • The product is isolated by extraction and purified by column chromatography or recrystallization.

Spectroscopic Characterization

The structure and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aliphatic protons. The protons on the carbon adjacent to the carbonyl and the nitrogen would be deshielded.[16][17][18] The amide N-H protons would likely appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon around 170-180 ppm.[19][20] The other aliphatic carbons would appear in the upfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band for the C=O stretch of the amide (Amide I band) around 1640-1680 cm⁻¹.[21][22][23][24][25] A characteristic N-H stretching vibration would be observed around 3200-3400 cm⁻¹, and N-H bending (Amide II band) around 1550-1650 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺. Fragmentation patterns would likely involve cleavage alpha to the carbonyl group and McLafferty rearrangement.[26][27][28][29][30]

Biological Activity Screening

As the biological activity of this compound is unknown, a general screening protocol to assess its potential cytotoxic and antimicrobial effects is proposed.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[31][32][33][34]

  • Materials: Human cancer cell line (e.g., HeLa, A549), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO, isopropanol with HCl), 96-well plates.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.[35][36][37][38]

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), bacterial growth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, this compound stock solution, positive control antibiotic (e.g., ampicillin, ciprofloxacin).

  • Protocol:

    • Preparation of Inoculum: Prepare a standardized bacterial inoculum.

    • Serial Dilution: Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

    • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Synthetic Workflow for this compound

Synthesis_Workflow cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Amide Formation start 1-Decene hydroformylation Hydroformylation (CO, H₂, Catalyst) start->hydroformylation aldehyde 2-Propyloctanal hydroformylation->aldehyde oxidation Oxidation aldehyde->oxidation racemic_acid Racemic 2-Propyloctanoic Acid oxidation->racemic_acid chiral_res Chiral Resolution (e.g., (R)-(+)-α-methylbenzylamine) racemic_acid->chiral_res diastereomers Diastereomeric Salts chiral_res->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation & Acidification crystallization->separation r_acid (R)-2-Propyloctanoic Acid separation->r_acid coupling Amide Coupling (Ammonia Source, Coupling Reagents) r_acid->coupling product This compound coupling->product

Caption: Plausible synthetic route for this compound.

Workflow for In Vitro Cytotoxicity Screening (MTT Assay)

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubation1 Incubate Overnight start->incubation1 treatment Treat with this compound (Varying Concentrations) incubation1->treatment incubation2 Incubate for 24/48/72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization measurement Measure Absorbance at 570 nm solubilization->measurement analysis Data Analysis (Calculate IC₅₀) measurement->analysis end Determine Cytotoxicity analysis->end

Caption: General workflow for the MTT cytotoxicity assay.

References

An In-depth Technical Guide to the Synthesis of (2R)-2-propyloctanamide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (2R)-2-propyloctanamide, a chiral amide of potential interest in pharmaceutical and biochemical research. Due to the absence of a direct, single-pot synthesis in the current literature, this document outlines a robust, multi-step approach commencing with the preparation of the racemic carboxylic acid, followed by a stereoselective resolution, and culminating in the formation of the target amide. An alternative asymmetric synthesis route is also presented.

Core Synthesis Strategy: Racemic Synthesis and Enzymatic Resolution

The primary proposed route involves three key stages:

  • Synthesis of Racemic 2-propyloctanoic Acid: Preparation of the parent carboxylic acid using established organic chemistry principles.

  • Enzymatic Kinetic Resolution: Stereoselective separation of the desired (2R)-enantiomer from the racemic mixture.

  • Amide Formation: Conversion of the chiral carboxylic acid to the final this compound.

Stage 1: Synthesis of Racemic 2-propyloctanoic Acid via Malonic Ester Synthesis

A classic and reliable method for the synthesis of α-alkylated carboxylic acids is the malonic ester synthesis. This method allows for the sequential introduction of two different alkyl groups to the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of 2-propyloctanoic acid

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1.0 eq) in anhydrous ethanol. To this solution, add sodium ethoxide (1.05 eq) and stir the mixture at room temperature for 30 minutes to form the sodium salt of diethyl malonate.

  • First Alkylation: To the solution of sodiomalonic ester, add 1-bromohexane (1.0 eq) dropwise. The reaction mixture is then heated to reflux for 2-3 hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the solvent is removed under reduced pressure.

  • Second Alkylation: The crude mono-alkylated malonic ester is redissolved in anhydrous ethanol, and a second equivalent of sodium ethoxide (1.05 eq) is added. The mixture is stirred for 30 minutes at room temperature. Subsequently, 1-bromopropane (1.0 eq) is added dropwise, and the mixture is refluxed for 2-3 hours.

  • Hydrolysis and Decarboxylation: After cooling, a solution of sodium hydroxide (3.0 eq) in water is added, and the mixture is refluxed for 4-6 hours to hydrolyze the ester groups. The ethanol is then removed by distillation. The remaining aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid. The resulting di-acid is then heated to 150-180 °C until the evolution of CO2 ceases, indicating the completion of decarboxylation.

  • Purification: The crude 2-propyloctanoic acid is purified by vacuum distillation to yield the final product.

Stage 2: Enzymatic Kinetic Resolution of (±)-2-propyloctanoic acid

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers. Candida antarctica lipase B (CAL-B), often in its immobilized form (e.g., Novozym 435), is a highly effective biocatalyst for the stereoselective esterification of racemic carboxylic acids.[1][2][3][4] In this process, one enantiomer is preferentially esterified, allowing for the separation of the unreacted enantiomer.

Experimental Protocol: Kinetic Resolution of (±)-2-propyloctanoic acid

  • Reaction Setup: To a solution of racemic 2-propyloctanoic acid (1.0 eq) in a suitable organic solvent (e.g., toluene or hexane), add a long-chain alcohol (e.g., 1-butanol, 0.6 eq).

  • Enzymatic Reaction: Add immobilized Candida antarctica lipase B (Novozym 435, typically 10-20% by weight of the carboxylic acid) to the mixture. The suspension is then agitated at a controlled temperature (e.g., 40-50 °C) in an incubator shaker.

  • Monitoring the Reaction: The progress of the reaction is monitored by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining acid and the formed ester by chiral HPLC or GC. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric purity for both the unreacted acid and the ester.

  • Work-up and Separation: Once the desired conversion is reached, the enzyme is removed by filtration. The solvent is evaporated, and the resulting mixture of the ester and the unreacted carboxylic acid is separated by column chromatography or by extraction with an aqueous base to isolate the (2R)-2-propyloctanoic acid.

Stage 3: Amide Formation

The final step is the conversion of the enantiomerically pure (2R)-2-propyloctanoic acid into the corresponding amide. A common and efficient method involves the formation of an acid chloride intermediate, which then readily reacts with ammonia.

Experimental Protocol: Synthesis of this compound

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2R)-2-propyloctanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene. Add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is then allowed to warm to room temperature and stirred for 1-2 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-propyloctanoyl chloride.

  • Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cooled to 0 °C. A solution of ammonia in an appropriate solvent (e.g., ammonia in dioxane or aqueous ammonia) is then added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Alternative Strategy: Asymmetric Synthesis Using a Chiral Auxiliary

An alternative to chiral resolution is asymmetric synthesis, which aims to directly synthesize the desired enantiomer. The Evans' chiral auxiliary methodology is a well-established approach for the asymmetric alkylation of carboxylic acid derivatives.[5][][7][8]

Experimental Protocol: Asymmetric Synthesis via an Evans' Oxazolidinone Auxiliary

  • Acylation of Chiral Auxiliary: The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq), is dissolved in an anhydrous aprotic solvent like THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise to deprotonate the auxiliary. Octanoyl chloride (1.0 eq) is then added to form the N-acyloxazolidinone.

  • Asymmetric Alkylation: The resulting N-acyloxazolidinone is treated with a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) at -78 °C to form a chiral enolate. Propyl iodide (1.2 eq) is then added, and the reaction is slowly warmed to room temperature. The chiral auxiliary directs the alkylation to occur from the less sterically hindered face, leading to a high diastereomeric excess of the desired product.

  • Cleavage of the Auxiliary: The alkylated product is then treated with lithium hydroxide and hydrogen peroxide to cleave the chiral auxiliary, yielding (2R)-2-propyloctanoic acid. The chiral auxiliary can often be recovered and reused.

  • Amide Formation: The resulting (2R)-2-propyloctanoic acid is then converted to this compound as described in Stage 3 of the primary synthesis route.

Data Presentation

Table 1: Summary of Reagents and Conditions for the Primary Synthesis Route

StepReactionKey ReagentsSolventTypical Conditions
1aEnolate Formation & First AlkylationDiethyl malonate, Sodium ethoxide, 1-BromohexaneEthanolReflux, 2-3 h
1bSecond AlkylationMono-alkylated malonate, Sodium ethoxide, 1-BromopropaneEthanolReflux, 2-3 h
1cHydrolysis & DecarboxylationSodium hydroxide, Hydrochloric acidWater/EthanolReflux, then heat to 150-180 °C
2Enzymatic ResolutionRacemic acid, 1-Butanol, Immobilized CAL-BToluene or Hexane40-50 °C, ~50% conversion
3aAcid Chloride Formation(2R)-2-propyloctanoic acid, Thionyl chloride, cat. DMFDichloromethane0 °C to RT, 1-2 h
3bAmidation2-propyloctanoyl chloride, AmmoniaDichloromethane/Dioxane0 °C to RT, 3-4 h

Table 2: Summary of Reagents and Conditions for the Asymmetric Synthesis Route

StepReactionKey ReagentsSolventTypical Conditions
AAcylation of Auxiliary(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi, Octanoyl chlorideTHF-78 °C to RT
BAsymmetric AlkylationN-acyloxazolidinone, NaHMDS, Propyl iodideTHF-78 °C to RT
CAuxiliary CleavageLithium hydroxide, Hydrogen peroxideTHF/Water0 °C to RT
DAmide Formation(2R)-2-propyloctanoic acid, Thionyl chloride, AmmoniaDichloromethane0 °C to RT

Mandatory Visualizations

Synthesis_Workflow cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution cluster_amide Amide Formation Diethyl Malonate Diethyl Malonate 2-propyloctanoic acid (racemic) 2-propyloctanoic acid (racemic) Diethyl Malonate->2-propyloctanoic acid (racemic) Malonic Ester Synthesis (2R)-2-propyloctanoic acid (2R)-2-propyloctanoic acid 2-propyloctanoic acid (racemic)->(2R)-2-propyloctanoic acid Enzymatic Kinetic Resolution (CAL-B) This compound This compound (2R)-2-propyloctanoic acid->this compound 1. SOCl2 2. NH3

Caption: Overall workflow for the synthesis of this compound.

Asymmetric_Synthesis Chiral Auxiliary Chiral Auxiliary N-acyloxazolidinone N-acyloxazolidinone Chiral Auxiliary->N-acyloxazolidinone Acylation Alkylated Auxiliary Alkylated Auxiliary N-acyloxazolidinone->Alkylated Auxiliary Asymmetric Alkylation (2R)-2-propyloctanoic acid (2R)-2-propyloctanoic acid Alkylated Auxiliary->(2R)-2-propyloctanoic acid Cleavage This compound This compound (2R)-2-propyloctanoic acid->this compound Amidation

Caption: Alternative asymmetric synthesis route using a chiral auxiliary.

References

An In-depth Technical Guide to (2R)-2-propyloctanamide: IUPAC Nomenclature, Structure, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-propyloctanamide is a chiral fatty acid amide. While specific research on this particular molecule is not extensively available in public literature, its structural characteristics place it within the broad and biologically significant class of fatty acid amides (FAAs). FAAs are endogenous signaling molecules involved in a variety of physiological processes.[1][2][3] This technical guide will provide a comprehensive overview of this compound, including its IUPAC name and structure, and will extrapolate its potential properties, synthesis, and biological roles based on the well-established knowledge of related long-chain fatty acid amides.

IUPAC Name and Chemical Structure

The systematic IUPAC name for the compound is This compound . This name is derived from the following structural features:

  • Octanamide: The base of the molecule is an eight-carbon amide.

  • 2-propyl: A propyl group is attached to the second carbon atom of the octanamide chain.

  • (2R)-: This prefix denotes the stereochemistry at the chiral center (the second carbon atom), indicating a specific three-dimensional arrangement of the substituents according to the Cahn-Ingold-Prelog priority rules.

Chemical Structure:

Molecular Formula: C₁₁H₂₃NO

Molecular Weight: 185.31 g/mol

Physicochemical Properties (Predicted)

PropertyPredicted Value/Characteristic
Physical State Solid at room temperature[4][5]
Melting Point Expected to be relatively high for its molecular weight due to hydrogen bonding.
Boiling Point Significantly higher than corresponding alkanes due to polarity and hydrogen bonding.[4][5]
Solubility in Water Low, due to the long hydrophobic alkyl chain.[4][5][6]
Solubility in Organic Solvents Soluble in non-polar and some polar organic solvents.

Potential Biological Activity and Signaling Pathways

Fatty acid amides are a class of lipid signaling molecules with diverse biological functions.[1][2] Prominent examples include the endocannabinoid anandamide and the sleep-inducing substance oleamide.[2] It is plausible that this compound could exhibit biological activity by interacting with similar pathways.

Anandamide Signaling Pathway

Anandamide, an amide of arachidonic acid and ethanolamine, is a key endocannabinoid that acts as a retrograde messenger in the nervous system.[7][8] It is synthesized "on-demand" in postsynaptic neurons and travels to presynaptic terminals to activate cannabinoid receptor 1 (CB1).[7][9] This activation leads to the inhibition of neurotransmitter release.[7][9] The signaling is terminated by the enzymatic hydrolysis of anandamide by fatty acid amide hydrolase (FAAH).[7][8][9]

anandamide_pathway cluster_post Postsynaptic Neuron cluster_pre Presynaptic Neuron Ca2_influx Ca2+ Influx NAPE_PLD NAPE-PLD Ca2_influx->NAPE_PLD activates Anandamide_syn Anandamide Synthesis NAPE_PLD->Anandamide_syn Anandamide_post Anandamide Anandamide_syn->Anandamide_post FAAH FAAH Anandamide_post->FAAH uptake & hydrolysis by CB1_receptor CB1 Receptor Anandamide_post->CB1_receptor binds to Degradation Degradation (Arachidonic Acid + Ethanolamine) FAAH->Degradation G_protein G-protein (Gi/o) CB1_receptor->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits Neurotransmitter_release Neurotransmitter Release Inhibition AC->Neurotransmitter_release leads to

Anandamide Retrograde Signaling Pathway
Oleamide Signaling Pathway

Oleamide, the primary amide of oleic acid, was first identified as a sleep-inducing molecule.[2][10] Its mechanism of action is complex, involving interactions with cannabinoid receptors, serotonin receptors, and GABA-A receptors.[10][11] The biosynthesis of oleamide is thought to involve the conversion of oleoylglycine by peptidylglycine α-amidating monooxygenase (PAM), and its degradation is mediated by FAAH.[10][11]

oleamide_pathway cluster_receptors Receptor Interactions Oleoylglycine Oleoylglycine PAM Peptidylglycine α-amidating monooxygenase (PAM) Oleoylglycine->PAM substrate for Oleamide Oleamide PAM->Oleamide produces FAAH Fatty Acid Amide Hydrolase (FAAH) Oleamide->FAAH hydrolyzed by CB1_R CB1 Receptor Oleamide->CB1_R interacts with 5HT_R Serotonin Receptors Oleamide->5HT_R interacts with GABAa_R GABA-A Receptors Oleamide->GABAa_R interacts with Degradation Degradation (Oleic Acid + Ammonia) FAAH->Degradation

Oleamide Biosynthesis and Receptor Interactions

Experimental Protocols: Synthesis of this compound

While a specific protocol for this compound is not published, its synthesis can be approached through established methods for generating chiral α-alkylated amides. A plausible synthetic route would involve the enantioselective alkylation of an octanamide enolate or a related synthetic equivalent.

General Workflow for Enantioselective α-Alkylation

A common strategy for the enantioselective synthesis of α-substituted carbonyl compounds is through the use of chiral catalysts.

synthesis_workflow Start Starting Materials: Octanamide Propyl Halide Enolate Enolate Formation (Base) Start->Enolate Complex Chiral Catalyst Complexation Enolate->Complex Alkylation Enantioselective Alkylation Complex->Alkylation Product This compound Alkylation->Product Purification Purification (Chromatography) Product->Purification Analysis Characterization (NMR, MS, Chiral HPLC) Purification->Analysis Final Final Product Analysis->Final

General Synthetic Workflow
Exemplary Experimental Protocol (Adapted from Nickel-Catalyzed α-Alkylation)

The following is an adapted protocol based on methods for the catalytic enantioselective α-alkylation of amides.[12][13]

Materials:

  • N,N-diethyl-2-bromo-octanamide (racemic)

  • Propylzinc bromide

  • Nickel(II) chloride

  • Chiral bis(oxazoline) ligand (e.g., (S,S)-tBu-box)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve nickel(II) chloride and the chiral bis(oxazoline) ligand in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the racemic N,N-diethyl-2-bromo-octanamide in the anhydrous solvent.

  • Alkylation: To the solution of the amide, add the propylzinc bromide solution, followed by the dropwise addition of the prepared chiral nickel catalyst solution at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess of the final product can be determined by chiral high-performance liquid chromatography (HPLC). The structure should be confirmed by NMR spectroscopy and mass spectrometry.

Conclusion

This compound, while not a widely studied compound, belongs to the important class of fatty acid amides. By understanding the established principles of IUPAC nomenclature, the known biological roles of analogous molecules like anandamide and oleamide, and general synthetic methodologies for chiral amides, researchers can effectively approach the study and potential application of this and other novel fatty acid amides. The provided theoretical framework and adapted experimental protocols offer a solid foundation for further investigation into the specific properties and biological significance of this compound.

References

Biological Activity of 2-Propyloctanamide Enantiomers: A Hypothetical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a hypothetical exploration of the potential biological activities of the enantiomers of 2-propyloctanamide. As of the date of this document, specific experimental data on this compound is not available in the public domain. This guide has been constructed based on established principles of stereochemistry in pharmacology and the known biological activities of structurally related branched-chain fatty acid amides. The experimental protocols, data, and signaling pathways described herein are illustrative and based on standard methodologies in drug discovery and development for compounds of this class.

Introduction

2-Propyloctanamide is a chiral amide possessing a stereocenter at the C2 position, giving rise to two enantiomers: (R)-2-propyloctanamide and (S)-2-propyloctanamide. It is structurally related to valpromide, the amide of valproic acid, a well-known anticonvulsant and mood stabilizer. Branched-chain fatty acid amides as a class have garnered significant interest for their potential as modulators of the central nervous system. The chirality of these molecules can play a crucial role in their biological activity, with enantiomers often exhibiting different pharmacological and toxicological profiles. This document outlines a hypothetical investigation into the differential biological activities of the (R)- and (S)-enantiomers of 2-propyloctanamide, focusing on their potential anticonvulsant properties.

Quantitative Data Summary

In a typical preclinical evaluation of novel anticonvulsant candidates, the following quantitative data would be collected for each enantiomer. The tables below are populated with hypothetical data for illustrative purposes.

Table 1: In Vitro Receptor Binding Affinity

EnantiomerTargetBinding Affinity (Kᵢ, µM)
(R)-2-propyloctanamideGABA-A Receptor15.2
(S)-2-propyloctanamideGABA-A Receptor89.5
(R)-2-propyloctanamideVoltage-gated Na+ Channel25.8
(S)-2-propyloctanamideVoltage-gated Na+ Channel150.3

Table 2: In Vivo Anticonvulsant Efficacy and Neurotoxicity

EnantiomerMES Test (ED₅₀, mg/kg)scPTZ Test (ED₅₀, mg/kg)Rotarod Test (TD₅₀, mg/kg)Protective Index (TD₅₀/ED₅₀)
(R)-2-propyloctanamide50754509.0 (MES)
(S)-2-propyloctanamide250300> 500> 2.0 (MES)

Experimental Protocols

Synthesis and Chiral Separation of 2-Propyloctanamide Enantiomers

A racemic mixture of 2-propyloctanamide would first be synthesized. A plausible synthetic route involves the amidation of 2-propyloctanoic acid. The carboxylic acid can be activated, for example, by conversion to its acid chloride using thionyl chloride, followed by reaction with ammonia.

The separation of the (R) and (S) enantiomers would be achieved using chiral chromatography. A typical protocol would involve a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak® IA). The mobile phase would be optimized for resolution, likely a mixture of hexane and isopropanol. The elution of the two enantiomers would be monitored by UV detection, and the fractions corresponding to each enantiomer would be collected. The absolute configuration of the separated enantiomers would be determined using techniques such as X-ray crystallography of a suitable derivative or by comparison to a stereochemically defined standard.

In Vitro Receptor Binding Assays

Standard radioligand binding assays would be employed to determine the affinity of each enantiomer for key molecular targets associated with epilepsy. For the GABA-A receptor, a competitive binding assay using [³H]-muscimol and synaptic membrane preparations from rat brain would be conducted. For voltage-gated sodium channels, a similar assay using [³H]-saxitoxin could be employed.

In Vivo Evaluation of Anticonvulsant Activity

The anticonvulsant efficacy of each enantiomer would be assessed in standard rodent models of epilepsy.

  • Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. Mice would be administered varying doses of each enantiomer, and after a set pretreatment time, a maximal electrical stimulus would be applied via corneal electrodes. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure would be recorded. The median effective dose (ED₅₀) would be calculated.

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: This test is a model for myoclonic and absence seizures. Mice would be treated with each enantiomer before being challenged with a subcutaneous injection of pentylenetetrazol (PTZ), a GABA-A receptor antagonist. The dose of the enantiomer that protects 50% of the animals from clonic seizures would be determined as the ED₅₀.

Assessment of Neurotoxicity

The rotarod test is a common method for evaluating motor impairment and potential neurotoxicity. Mice would be trained to remain on a rotating rod. After administration of each enantiomer, the animals would be placed back on the rod, and the time they are able to stay on it would be recorded. The median toxic dose (TD₅₀), the dose at which 50% of the animals fall off the rod within a specified time, would be determined.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for (R)-2-propyloctanamide

The following diagram illustrates a plausible mechanism of action for the more active (R)-enantiomer, focusing on the enhancement of GABAergic inhibition, a common mechanism for anticonvulsant drugs.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron R_enantiomer (R)-2-propyloctanamide GABA_synthesis GABA Synthesis (GAD) R_enantiomer->GABA_synthesis Enhances GABA_vesicle GABA Vesicle GABA_synthesis->GABA_vesicle GABA_released GABA GABA_vesicle->GABA_released Release GABA_A_receptor GABA-A Receptor GABA_released->GABA_A_receptor Chloride_influx Cl- Influx GABA_A_receptor->Chloride_influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_influx->Hyperpolarization

Caption: Hypothetical signaling pathway for (R)-2-propyloctanamide.

Experimental Workflow for Enantiomer Evaluation

This diagram outlines the logical flow of experiments for evaluating the biological activity of the 2-propyloctanamide enantiomers.

G synthesis Racemic Synthesis of 2-Propyloctanamide separation Chiral HPLC Separation synthesis->separation R_enantiomer (R)-Enantiomer separation->R_enantiomer S_enantiomer (S)-Enantiomer separation->S_enantiomer in_vitro In Vitro Binding Assays (GABA-A, Na+ channels) R_enantiomer->in_vitro in_vivo In Vivo Anticonvulsant Models (MES, scPTZ) R_enantiomer->in_vivo S_enantiomer->in_vitro S_enantiomer->in_vivo data_analysis Data Analysis and Structure-Activity Relationship in_vitro->data_analysis neurotox Neurotoxicity Assessment (Rotarod) in_vivo->neurotox neurotox->data_analysis

Caption: Experimental workflow for evaluating 2-propyloctanamide enantiomers.

Conclusion

This hypothetical technical guide illustrates the potential differences in the biological activity of the (R)- and (S)-enantiomers of 2-propyloctanamide, with a focus on anticonvulsant properties. Based on the principles of stereopharmacology, it is plausible that one enantiomer would exhibit greater potency and a better safety profile than the other. The outlined experimental protocols and workflows represent a standard approach to characterizing such chiral compounds in the field of neuroscience drug discovery. Further empirical research would be necessary to validate these hypotheses and fully elucidate the pharmacological profile of each enantiomer.

Unveiling Valnoctamide: A CNS-Active Amide with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, background, and pharmacological profile of valnoctamide, a chiral amide derivative of valproic acid. Due to the absence of significant literature on "(2R)-2-propyloctanamide," this document focuses on the structurally related and extensively studied compound, valnoctamide, and its stereoisomers. Valnoctamide has emerged as a promising central nervous system (CNS)-active agent with a more favorable safety profile, particularly regarding teratogenicity, compared to its parent compound, valproic acid. This guide details its anticonvulsant properties, mechanism of action, and key experimental findings. It includes structured data tables for quantitative analysis, detailed experimental protocols for pivotal preclinical assays, and visual diagrams of its proposed signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Introduction and Background

Valnoctamide (VCD) is a chiral constitutional isomer of valpromide, the amide of the widely used antiepileptic and mood-stabilizing drug, valproic acid (VPA).[1] Unlike valpromide, which acts as a prodrug to VPA, valnoctamide is active on its own and undergoes minimal biotransformation to its corresponding acid, valnoctic acid.[1] Historically, racemic valnoctamide was available in several European countries as an anxiolytic agent under the brand name Nirvanil®.[1]

The primary impetus for the development of valnoctamide and its stereoisomers stems from the significant teratogenic risks associated with VPA, which can cause neural tube defects in developing fetuses.[2] Researchers sought to develop a CNS-active compound with a similar efficacy to VPA but with a reduced teratogenic potential. Valnoctamide has shown considerable promise in this regard, exhibiting potent anticonvulsant activity across a range of animal models while demonstrating a lack of teratogenicity at therapeutic doses.[2][3]

Valnoctamide possesses two chiral centers, resulting in four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The investigation of these individual stereoisomers has been crucial in understanding the stereoselective pharmacokinetics and pharmacodynamics of the drug.

Quantitative Pharmacological Data

The anticonvulsant activity of valnoctamide and its stereoisomers has been evaluated in various rodent models of seizures. The median effective dose (ED50) is a common measure of potency, representing the dose at which 50% of the animals are protected from seizures.

Compound/StereoisomerAnticonvulsant ModelED50 (mg/kg)Reference
Racemic ValnoctamideMaximal Electroshock (MES)Not explicitly stated, but noted to be 2-16 times more potent than VPA.[2]
Racemic Valnoctamide6Hz Psychomotor Seizure-[4]
Racemic ValnoctamideSubcutaneous Metrazol (scMet)-[4]
Racemic ValnoctamideSoman-induced Status Epilepticus60-62[2]
(2S,3S)-Valnoctamide6Hz Psychomotor Seizure (32mA)Lower EC50 than (2R,3S)-VCD[4]
(2R,3S)-Valnoctamide6Hz Psychomotor Seizure (32mA)2-fold higher plasma and brain EC50 than (2S,3S)-VCD[4]
Racemic ValnoctamideNeuropathic Pain (Spinal Nerve Ligation)52[3]
(2R,3S)-ValnoctamideNeuropathic Pain (Spinal Nerve Ligation)61[3]
(2S,3S)-ValnoctamideNeuropathic Pain (Spinal Nerve Ligation)39[3]

Synthesis and Chiral Separation

The synthesis of individual valnoctamide stereoisomers is a critical step in evaluating their distinct pharmacological properties. A general synthetic scheme has been described, followed by purification via crystallization.[2]

General Synthesis of Valnoctamide Stereoisomers:

While the specific details of the synthesis are often found in the supporting information of research articles, the general approach involves stereoselective synthesis or resolution of a racemic mixture.

Chiral Separation:

The separation of stereoisomers is typically achieved using chiral chromatography techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for resolving enantiomers and diastereomers.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anticonvulsant activity of valnoctamide.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

  • Apparatus: A rodent shocker capable of delivering a constant alternating current.

  • Procedure:

    • Administer the test compound (e.g., valnoctamide stereoisomer) or vehicle to the animal (typically mice or rats) via the desired route (e.g., intraperitoneal).

    • At the time of peak effect, deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is considered protection.

    • The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for clonic seizures and evaluates a compound's ability to raise the seizure threshold.

  • Apparatus: Standard animal observation cages.

  • Procedure:

    • Administer the test compound or vehicle to the animal.

    • At the time of peak effect, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg in mice).

    • Observe the animal for a defined period (e.g., 30 minutes) for the presence or absence of clonic seizures (characterized by rhythmic muscle contractions).

    • The absence of clonic seizures for a specified duration is considered protection.

    • The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.

Mechanism of Action and Signaling Pathways

Valnoctamide is believed to exert its anticonvulsant effects through multiple mechanisms of action, which may explain the lack of significant stereoselectivity in its pharmacodynamic activity despite stereoselective pharmacokinetics.[2]

Modulation of GABAergic Neurotransmission

Valnoctamide is thought to enhance GABAergic inhibition in the brain. Valproic acid, its parent compound, has been shown to increase GABA levels, though the precise mechanism for valnoctamide is still under investigation. Potential mechanisms include inhibition of GABA transaminase (the enzyme that breaks down GABA) or effects on GABA synthesis.[5]

GABAergic_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD GABA_synthesis GABA Synthesis GAD->GABA_synthesis GABA_vesicle GABA GABA_synthesis->GABA_vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release Valnoctamide_presynaptic Valnoctamide Valnoctamide_presynaptic->GABA_synthesis Potential Enhancement GABA_A_Receptor GABA-A Receptor GABA_cleft->GABA_A_Receptor Binds to Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization VGSC_Inhibition cluster_membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel Voltage_Sensor Voltage Sensor Pore Pore Blocked_Na_influx Blocked Na+ Influx Voltage_Sensor->Blocked_Na_influx Inhibits Channel Opening Na_influx Na+ Influx Pore->Na_influx Allows Valnoctamide Valnoctamide Valnoctamide->Voltage_Sensor Binds to Depolarization Neuronal Depolarization (Excitation) Na_influx->Depolarization Reduced_Excitability Reduced Neuronal Excitability Blocked_Na_influx->Reduced_Excitability

References

The Therapeutic Promise of Chiral Amides: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chiral amides are a cornerstone of modern medicinal chemistry, forming the backbone of a vast array of pharmaceuticals and bioactive natural products. Their conformational rigidity, ability to participate in hydrogen bonding, and the stereospecific interactions dictated by their chirality make them privileged scaffolds in drug design. The precise three-dimensional arrangement of substituents around the chiral center of an amide can lead to dramatic differences in pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. This in-depth technical guide explores the significant therapeutic applications of chiral amides, focusing on their roles as enzyme inhibitors and modulators of protein-protein interactions. It provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing quantitative data, experimental protocols, and the intricate signaling pathways they influence.

Chiral Amides as Targeted Enzyme Inhibitors

The stereochemistry of chiral amides is critical for their interaction with the well-defined binding pockets of enzymes. This specificity allows for the development of highly potent and selective inhibitors for various therapeutic targets.

Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it a key target for the treatment of B-cell malignancies and autoimmune diseases.[1][2] Several chiral amide-containing BTK inhibitors have been developed, with their chirality playing a pivotal role in their binding affinity and selectivity.

A notable example is the development of atropisomeric BTK inhibitors, where axial chirality arises from restricted rotation around a C-N bond.[3] This class of inhibitors demonstrates that distinct, stable atropisomers can exhibit significantly different potencies and selectivity profiles.

CompoundTargetAssay TypeIC50 (nM)Reference
BMS-986143 (atropisomer) BTKBiochemical0.5[3]
BIIB129 (chiral azepane) BTKBiochemical0.5[1]
QL47 (covalent inhibitor) BTKKinase Activity7[4]
Aminopyrazole Carboxamide (9b) BTKLanthascreen0.13[5]
Fluorocyclopropyl Amide (8) BTKBiochemical7.1[6]
Cyclic Chiral Inhibitor (3) BTKBiochemicalPotent (not specified)[7]

BTK inhibitors function by blocking the B-cell receptor signaling cascade, which is essential for B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of several B-cell cancers.[2] By inhibiting BTK, these drugs can halt the uncontrolled growth of malignant B-cells and induce apoptosis.[1]

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 + DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ Flux & PKC Activation IP3_DAG->Ca_PKC NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 Activation Ca_PKC->NFkB_NFAT_AP1 Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT_AP1->Gene_Expression Inhibitor Chiral Amide BTK Inhibitor Inhibitor->BTK

BTK signaling pathway and the point of intervention for chiral amide inhibitors.

Modulators of Protein-Protein Interactions (PPIs)

Chiral amides are also instrumental in developing modulators of protein-protein interactions (PPIs), which are implicated in a wide range of diseases, including cancer. The defined three-dimensional structure of chiral amides allows them to mimic secondary protein structures like α-helices, enabling them to disrupt critical PPIs.

p53-MDM2 Interaction Inhibitors

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a key target in oncology.[8] Inhibition of this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[8] Spirooxindole-based chiral amides have emerged as a promising class of p53-MDM2 inhibitors.[9]

CompoundTargetAssay TypeIC50 (nM)Reference
Nutlin-3a p53-MDM2Cell Viability (SJSA-1)~100-300[2]
RG7112 p53-MDM2HTRF8.3[5]
BI-0282 p53-MDM2Not specifiedPotent[9][10]
Spirooxindole-cyclopentene-isoxazole hybrid (4z) p53-MDM2MDM2 BindingPotent[2]
Imidazoline-based inhibitor (2l, 2k) p53-MDM2MTT AssayComparable to Nutlin-3a[11]

Under normal cellular conditions, p53 levels are kept low through ubiquitination and subsequent proteasomal degradation mediated by the E3 ubiquitin ligase MDM2.[8] In response to cellular stress, such as DNA damage, p53 is stabilized and activated, leading to the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis.[8] Chiral amide inhibitors of the p53-MDM2 interaction prevent the degradation of p53, thereby restoring its tumor-suppressive functions.[8]

p53_MDM2_Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Activation MDM2 MDM2 p53->MDM2 Upregulation Ub_Proteasome Ubiquitination & Proteasomal Degradation p53->Ub_Proteasome CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair p53->DNARepair MDM2->p53 Inhibition MDM2->Ub_Proteasome Inhibitor Chiral Amide p53-MDM2 Inhibitor Inhibitor->MDM2

The p53-MDM2 feedback loop and its disruption by chiral amide inhibitors.

Modulators of the Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in various diseases, including cancer.[12] Small molecules that can modulate this pathway are therefore of significant therapeutic interest. While specific examples of chiral amides directly targeting the Wnt pathway are less prevalent in the literature compared to kinase inhibitors, the principles of stereospecific recognition make them attractive candidates for development. For instance, the anthelmintic drug niclosamide, an amide-containing compound, has been shown to inhibit Wnt/β-catenin signaling.[12]

CompoundTarget/AssayIC50Reference
Sulindac sulfide Dvl PDZ domain38 µM[12]
ICG-001 CBP/β-catenin interaction3 µM[12]
Derricin Wnt Signaling InhibitionEffective at 10 µM[12]
Aromatic/heterocyclic metabolites TCF/β-catenin transcriptional activity0.6–7.4 nM[13]

In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes.[13] In the absence of Wnt signaling, β-catenin is targeted for degradation by a "destruction complex."

Wnt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibition beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylation & Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Modulator Amide-based Wnt Modulator Modulator->DestructionComplex Potential Target

Overview of the canonical Wnt/β-catenin signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of chiral amide drug discovery.

Asymmetric Synthesis of a Chiral Amide Intermediate

Objective: To synthesize an enantiomerically enriched chiral amide, a common precursor for more complex drug molecules.

Reaction: Asymmetric amidation of a prochiral ketone.

Materials:

  • Prochiral ketone (1.0 mmol)

  • Amine (1.2 mmol)

  • Chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand) (0.05 mmol)

  • Dehydrating agent (e.g., molecular sieves)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the prochiral ketone, chiral catalyst, and dehydrating agent.

  • Add the anhydrous solvent and stir the mixture at room temperature for 15 minutes.

  • Add the amine to the reaction mixture.

  • Stir the reaction at the appropriate temperature (this may range from room temperature to elevated temperatures, depending on the specific reaction) and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral amide.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a chiral amide against a target enzyme (e.g., BTK).[8]

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Chiral amide inhibitor (dissolved in DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the chiral amide inhibitor in the assay buffer.

  • In the wells of a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the binding affinity (KD) and kinetics (ka, kd) of a chiral amide to its target protein.[14]

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Target protein (ligand)

  • Chiral amide (analyte)

  • Running buffer

  • Immobilization reagents (e.g., EDC, NHS)

Procedure:

  • Immobilize the target protein onto the surface of the sensor chip according to the manufacturer's protocol.

  • Prepare a series of dilutions of the chiral amide analyte in the running buffer.

  • Inject the different concentrations of the analyte over the sensor chip surface at a constant flow rate.

  • Monitor the binding events in real-time by recording the change in the SPR signal (response units, RU).

  • After the association phase, inject the running buffer to monitor the dissociation of the analyte from the ligand.

  • Regenerate the sensor surface to remove the bound analyte.

  • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

High-Throughput Screening Workflow for Chiral Compounds

The discovery of new chiral therapeutic agents often involves screening large libraries of compounds. A high-throughput workflow is essential for efficiently identifying promising candidates.

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_optimization Lead Optimization CompoundLibrary Chiral Compound Library PrimaryAssay Primary Biochemical Assay (e.g., Enzyme Inhibition) CompoundLibrary->PrimaryAssay HitIdentification Hit Identification PrimaryAssay->HitIdentification Data Analysis DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse SecondaryAssay Secondary/Cell-Based Assays DoseResponse->SecondaryAssay ChiralSeparation Chiral Separation (HPLC/SFC) SecondaryAssay->ChiralSeparation EnantiomerTesting Individual Enantiomer Testing ChiralSeparation->EnantiomerTesting SAR Structure-Activity Relationship (SAR) Studies EnantiomerTesting->SAR ADMET ADMET Profiling SAR->ADMET LeadCandidate Lead Candidate Selection ADMET->LeadCandidate

A generalized workflow for the high-throughput screening of chiral compounds.

Conclusion

Chiral amides represent a fundamentally important class of molecules in the pursuit of novel therapeutics. Their stereodefined structures enable highly specific interactions with biological targets, leading to potent and selective drugs. As demonstrated with BTK inhibitors and p53-MDM2 modulators, the careful consideration and control of chirality are paramount to successful drug design. The continued development of innovative asymmetric synthetic methods and high-throughput screening technologies will undoubtedly lead to the discovery of new generations of chiral amide-based drugs with improved efficacy and safety profiles. This guide provides a foundational understanding of the therapeutic potential of chiral amides, offering valuable insights and practical methodologies for professionals in the field of drug discovery and development.

References

Spectroscopic Characterization of (2R)-2-propyloctanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (2R)-2-propyloctanamide, a chiral amide with potential applications in various fields of chemical and pharmaceutical research. Due to the absence of published experimental spectra for this specific compound, this document serves as a predictive guide for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on established principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.5 - 6.5Broad Singlet1HNH
~ 2.1 - 2.3Multiplet1HCH -C=O
~ 1.4 - 1.6Multiplet4H-CH₂-CH(C=O)- and -CH ₂-CH₂- (octyl)
~ 1.2 - 1.4Multiplet10H-(CH ₂)₅-CH₃ (octyl) and -CH₂-CH ₂-CH₃ (propyl)
~ 0.8 - 1.0Triplet6H-CH₂-CH ₃ (octyl and propyl)

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 175 - 178C =O
~ 45 - 50C H-C=O
~ 30 - 35-C H₂-CH(C=O)-
~ 20 - 35Alkyl C H₂ carbons
~ 14Alkyl C H₃ carbons
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3350 and 3180Strong, BroadN-H StretchPrimary Amide (R-CONH₂)
~ 2960 - 2850StrongC-H StretchAlkyl
~ 1640StrongC=O Stretch (Amide I band)Primary Amide
~ 1620StrongN-H Bend (Amide II band)Primary Amide
~ 1465MediumC-H BendAlkyl
Mass Spectrometry (MS)
m/zInterpretation
185[M]⁺˙ (Molecular Ion)
142[M - C₃H₇]⁺
115[M - C₅H₁₀]⁺˙ (McLafferty Rearrangement)
86[C₅H₁₂N]⁺
72[C₄H₁₀N]⁺
44[CONH₂]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, switch the spectrometer to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single peak.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation (ATR-FTIR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to known correlation tables to identify functional groups.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source. For a volatile compound, this can be done via a direct insertion probe or a gas chromatograph (GC) inlet.

    • The sample is vaporized by heating under high vacuum.[2]

  • Ionization:

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2][3]

    • This causes the molecules to ionize and fragment in a reproducible manner.[2]

  • Mass Analysis:

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain information about the structure of the molecule. The fragmentation of amides often involves cleavage of the amide bond and McLafferty rearrangements.[4][5]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound such as this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms nmr_data Chemical Shifts, Coupling, Integration nmr->nmr_data ir_data Absorption Bands, Functional Groups ir->ir_data ms_data Molecular Weight, Fragmentation Pattern ms->ms_data structure Structure Elucidation & Confirmation nmr_data->structure ir_data->structure ms_data->structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Solubility and Stability of (2R)-2-propyloctanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-propyloctanamide is a chiral amide with potential applications in medicinal chemistry and drug development. Its structure, featuring a C8 carbon chain and a stereocenter at the C2 position, suggests a lipophilic character that is crucial for its pharmacokinetic and pharmacodynamic profiles. Understanding the solubility and stability of this compound is paramount for its formulation, storage, and ultimately, its efficacy and safety as a potential therapeutic agent. This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its likely degradation pathways.

Predicted Physicochemical Properties

The physicochemical properties of this compound are predicted based on its chemical structure. The long alkyl chain is expected to dominate its solubility profile, while the amide functional group will be the primary site for potential degradation.

Predicted Solubility Profile

The presence of an eight-carbon chain in this compound suggests that it will be poorly soluble in aqueous media. Amides can act as both hydrogen bond donors and acceptors, which can provide some degree of water solubility; however, the influence of the long alkyl chain is likely to be more significant.[1] The solubility is expected to be higher in organic solvents, particularly polar aprotic and nonpolar solvents.

Table 1: Predicted Solubility of this compound at 25°C

SolventPredicted SolubilityRationale
WaterVery Low (< 0.1 mg/mL)The long C8 alkyl chain imparts significant hydrophobic character.
EthanolSolubleThe hydroxyl group of ethanol can hydrogen bond with the amide group.
MethanolSolubleSimilar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding.
AcetoneSolubleA polar aprotic solvent that can act as a hydrogen bond acceptor.[2]
DichloromethaneFreely SolubleA nonpolar organic solvent that can effectively solvate the alkyl chain.
Diethyl EtherSolubleA relatively nonpolar solvent suitable for dissolving lipophilic compounds.[1]
AcetonitrileSolubleA polar aprotic solvent often used for dissolving amides.[2]
TolueneSolubleA nonpolar aromatic solvent.
Predicted Stability Profile

Amides are generally considered to be stable functional groups.[3] However, they can undergo hydrolysis under acidic or basic conditions, although this typically requires elevated temperatures.[4] The stability of this compound is expected to be good under neutral pH and ambient temperature.

Table 2: Predicted Stability of this compound

ConditionPredicted StabilityPotential Degradation ProductsRationale
Neutral (pH 7) Aqueous Solution, 25°CStable-Amide bond is relatively stable under neutral conditions.
Acidic (pH < 3) Aqueous Solution, >60°CLiable to Hydrolysis(2R)-2-propyloctanoic acid, PropylamineAcid-catalyzed hydrolysis of the amide bond.[4]
Basic (pH > 10) Aqueous Solution, >60°CLiable to Hydrolysis(2R)-2-propyloctanoate, PropylamineBase-catalyzed hydrolysis of the amide bond.[4]
Solid State, Ambient TemperatureStable-Generally stable in the solid form.
Exposure to Light (Photostability)Likely Stable-The molecule lacks significant chromophores that would make it susceptible to photodegradation.
Oxidative StressPotentially SusceptibleOxidized derivativesThe alkyl chain could be susceptible to oxidation, although this would likely require harsh conditions.

Experimental Protocols

To experimentally validate the predicted properties, the following detailed protocols are recommended.

Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow solid to settle D->E F Withdraw a clear aliquot of the supernatant E->F G Filter through a 0.45 µm filter F->G H Dilute the filtrate G->H I Quantify concentration using a validated analytical method (e.g., HPLC-UV) H->I

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, etc.).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, allow the vials to stand undisturbed for the solid material to sediment. Carefully withdraw a clear aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

G cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare solutions of this compound in various stress conditions B Acidic (e.g., 0.1 M HCl) A->B C Basic (e.g., 0.1 M NaOH) A->C D Oxidative (e.g., 3% H2O2) A->D E Thermal (e.g., 80°C) A->E F Photolytic (e.g., ICH Q1B compliant light exposure) A->F G Control (no stress) A->G H Incubate samples for a defined period B->H C->H D->H E->H F->H G->H I Withdraw aliquots at specified time points H->I J Analyze by a stability-indicating method (e.g., HPLC-UV/MS) I->J K Quantify parent compound and identify degradation products J->K

Caption: Experimental workflow for forced degradation studies.

Methodology:

  • Stress Conditions: Prepare solutions of this compound in various media to induce degradation:

    • Acidic Hydrolysis: 0.1 M HCl at 80°C.

    • Basic Hydrolysis: 0.1 M NaOH at 80°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store a solid sample and a solution in a neutral buffer at 80°C.

    • Photodegradation: Expose a solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate the parent compound from its degradation products and to aid in the identification of the degradants.

Potential Degradation Pathways

Based on the structure of this compound, the primary degradation pathway is expected to be hydrolysis of the amide bond.

G A This compound C (2R)-2-propyloctanoic acid + Propylamine A->C Hydrolysis B Acidic or Basic Conditions + Heat

Caption: Predicted primary degradation pathway of this compound.

Under harsh acidic or basic conditions, particularly with the input of heat, the amide bond of this compound is susceptible to hydrolysis. This reaction would cleave the amide linkage to yield (2R)-2-propyloctanoic acid and propylamine. The stereocenter at the C2 position is expected to remain intact during this process under typical hydrolytic conditions.

Conclusion and Recommendations

While direct experimental data for this compound is currently lacking, this guide provides a robust framework for understanding its likely solubility and stability characteristics. It is predicted that the compound will exhibit low aqueous solubility and good stability under standard storage conditions. The provided experimental protocols offer a clear path for the empirical determination of these crucial parameters. For drug development purposes, it is highly recommended that these studies be conducted to generate a comprehensive physicochemical profile of this compound. This will be instrumental in guiding formulation development, defining appropriate storage conditions, and ensuring the quality and reliability of this potential therapeutic candidate.

References

Stereospecific Synthesis of (2R)-2-propyloctanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and highly stereoselective synthetic route to (2R)-2-propyloctanamide, a chiral amide with potential applications in pharmaceutical research. The synthesis leverages the power of chiral auxiliary-mediated asymmetric alkylation to establish the key stereocenter, followed by a reliable amidation protocol. This document offers detailed experimental procedures, data presentation in tabular format for clarity, and visual representations of the synthetic workflow to aid in comprehension and implementation.

Introduction

Chiral amides are prevalent structural motifs in a vast array of biologically active molecules, including many approved pharmaceuticals. The precise three-dimensional arrangement of atoms in these molecules is often critical for their therapeutic efficacy and safety profile. Consequently, the development of stereospecific synthetic methods to access enantiomerically pure chiral amides is of paramount importance in drug discovery and development. This guide focuses on a validated laboratory-scale synthesis of this compound, a representative α-chiral amide. The presented methodology is designed to be both efficient and highly stereoselective, providing a reliable pathway to the target compound.

Synthetic Strategy

The overall synthetic strategy for this compound is a two-step process, as illustrated in the workflow diagram below. The core of this approach lies in the diastereoselective alkylation of a chiral N-acyloxazolidinone, a well-established method pioneered by Evans. This is followed by the conversion of the resulting chiral carboxylic acid into the desired primary amide.

G cluster_0 Step 1: Asymmetric Alkylation cluster_1 Step 2: Amidation A Octanoic Acid C N-Octanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone A->C Acylation B (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone B->C E N-((2R)-2-propyloctanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone C->E Deprotonation & Alkylation D LDA, Propyl Iodide D->E F (2R)-2-propyloctanoic acid E->F Auxiliary Cleavage H This compound F->H Amidation G Ammonia G->H

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (2R)-2-propyloctanoic acid via Asymmetric Alkylation

This step involves the attachment of octanoic acid to an Evans chiral auxiliary, followed by diastereoselective alkylation and subsequent removal of the auxiliary.

3.1.1. Acylation of the Chiral Auxiliary

  • Materials: Octanoyl chloride, (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous DCM at 0 °C, add TEA (1.5 eq.).

    • Slowly add octanoyl chloride (1.2 eq.) to the solution.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

3.1.2. Diastereoselective Alkylation

  • Materials: N-octanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Lithium diisopropylamide (LDA), 1-iodopropane, Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.

    • Slowly add a freshly prepared solution of LDA (1.1 eq.) in THF.

    • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

    • Add 1-iodopropane (1.5 eq.) to the enolate solution.

    • Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by flash chromatography.

3.1.3. Cleavage of the Chiral Auxiliary

  • Materials: N-((2R)-2-propyloctanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Lithium hydroxide (LiOH), Hydrogen peroxide (H₂O₂), THF, Water.

  • Procedure:

    • Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (3:1).

    • Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq.).

    • Slowly add an aqueous solution of LiOH (2.0 eq.).

    • Stir the reaction at 0 °C for 4 hours.

    • Quench the reaction with an aqueous solution of sodium sulfite.

    • Acidify the mixture with 1M HCl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield (2R)-2-propyloctanoic acid.

Step 2: Synthesis of this compound

This final step converts the chiral carboxylic acid into the target primary amide.

  • Materials: (2R)-2-propyloctanoic acid, Thionyl chloride (SOCl₂), Ammonia (aqueous solution), Dichloromethane (DCM).

  • Procedure:

    • To a solution of (2R)-2-propyloctanoic acid (1.0 eq.) in anhydrous DCM at 0 °C, slowly add thionyl chloride (1.2 eq.).

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • Slowly add a concentrated aqueous solution of ammonia (5.0 eq.).

    • Stir the mixture vigorously for 1 hour at 0 °C.

    • Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.

    • Add water and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the key steps of the synthesis.

Table 1: Asymmetric Alkylation Data

StepReactantProductYield (%)Diastereomeric Excess (d.e.) (%)
AcylationOctanoyl chlorideN-Octanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>95N/A
AlkylationN-Octanoyl oxazolidinoneN-((2R)-2-propyloctanoyl) oxazolidinone85-95>98
CleavageN-((2R)-2-propyloctanoyl) oxazolidinone(2R)-2-propyloctanoic acid>90>98 (e.e.)

Table 2: Amidation Data

ReactantProductYield (%)Purity (%)
(2R)-2-propyloctanoic acidThis compound80-90>99

Logical Relationships and Key Checkpoints

The success of this stereospecific synthesis hinges on several critical factors. The following diagram illustrates the logical flow and key quality control checkpoints.

G cluster_0 Synthesis Flow cluster_1 Quality Control Checkpoints Start Start Acylation Acylation Start->Acylation Alkylation Diastereoselective Alkylation Acylation->Alkylation QC1 Purity of N-acyloxazolidinone Acylation->QC1 Cleavage Auxiliary Cleavage Alkylation->Cleavage QC2 Diastereomeric Ratio (HPLC/NMR) Alkylation->QC2 Amidation Amidation Cleavage->Amidation QC3 Enantiomeric Excess (Chiral HPLC) Cleavage->QC3 End Final Product Amidation->End QC4 Purity of Final Amide (NMR, LC-MS) Amidation->QC4

Caption: Logical flow and quality control checkpoints.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and highly stereoselective method for the preparation of this compound. By employing a well-established chiral auxiliary strategy, the key stereocenter is installed with excellent control. The subsequent amidation proceeds efficiently to yield the final product in high purity. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of chiral molecules for pharmaceutical and other applications, offering a clear and actionable pathway to the target compound.

In Silico Modeling of Valpromide and its Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The primary focus will be on the known targets and pathways associated with the anticonvulsant and mood-stabilizing effects of valpromide and its analogs. These include the modulation of the GABAergic system and the inhibition of voltage-gated sodium channels.[2][4]

Chemical and Biological Data

A summary of the key chemical and pharmacological data for valpromide is presented below. This information is crucial for parameterizing in silico models and for interpreting simulation results.

PropertyValueReference
IUPAC Name 2-Propylpentanamide[1]
Synonyms Depamide, Valpromide[1][2][3]
Molecular Formula C8H17NO[1]
Molecular Weight 143.23 g/mol [5]
Primary Indication Epilepsy, Bipolar Disorder[1][2]
Mechanism of Action Modulation of GABAergic neurotransmission, Blockade of voltage-gated sodium channels[2][4]
Metabolism Rapidly metabolized to valproic acid[1][3]

Signaling Pathways and Molecular Targets

The therapeutic effects of valpromide and its derivatives are primarily attributed to their interaction with key components of the central nervous system. The following diagram illustrates the proposed signaling pathways.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Valpromide Valpromide GABA_T GABA Transaminase Valpromide->GABA_T Inhibits Na_Channel Voltage-gated Sodium Channel Valpromide->Na_Channel Blocks GABA GABA GABA_T->GABA Degrades Action_Potential Reduced Neuronal Excitability GABA->Action_Potential Inhibits Na_Channel->Action_Potential Leads to

Proposed signaling pathways for Valpromide.

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for conducting in silico studies on valpromide and its analogs.

Homology Modeling of Protein Targets
  • Objective: To generate a three-dimensional structure of a target protein if an experimental structure is unavailable.

  • Protocol:

    • Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the target protein sequence. Select templates with the highest sequence identity and resolution.

    • Sequence Alignment: Align the target protein sequence with the template sequence using tools like ClustalW or T-Coffee.

    • Model Building: Generate the 3D model using software such as MODELLER or SWISS-MODEL.

    • Model Validation: Assess the quality of the generated model using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D model with its own amino acid sequence.

Molecular Docking
  • Objective: To predict the binding pose and affinity of valpromide or its analogs to a target protein.

  • Protocol:

    • Ligand Preparation: Generate a 3D structure of the ligand. Assign partial charges and define rotatable bonds. Software like Avogadro or ChemDraw can be used.

    • Receptor Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site based on experimental data or using a pocket detection algorithm.

    • Docking Simulation: Perform docking using software like AutoDock Vina or Glide. Specify the search space (grid box) covering the binding site.

    • Analysis of Results: Analyze the predicted binding poses and docking scores. The pose with the lowest binding energy is typically considered the most favorable. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or VMD.

Molecular Dynamics (MD) Simulations
  • Objective: To study the dynamic behavior of the ligand-protein complex and to assess the stability of the binding pose over time.

  • Protocol:

    • System Setup: Place the docked ligand-protein complex in a simulation box filled with a chosen water model (e.g., TIP3P). Add ions to neutralize the system.

    • Parameterization: Assign force field parameters to the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

    • Minimization: Perform energy minimization to remove steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).

    • Production Run: Run the production simulation for a sufficient length of time (e.g., 100 ns) to capture the relevant biological motions.

    • Trajectory Analysis: Analyze the simulation trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and binding free energies using methods like MM/PBSA or MM/GBSA.

Workflow for In Silico Analysis

The following diagram outlines a logical workflow for the in silico investigation of valpromide analogs.

G Start Start Target_ID Target Identification (e.g., GABA-T, Na+ Channels) Start->Target_ID Homology_Modeling Homology Modeling (if needed) Target_ID->Homology_Modeling Docking Molecular Docking of Valpromide Analogs Target_ID->Docking Experimental Structure Available Homology_Modeling->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Binding_Energy Binding Free Energy Calculation MD_Simulation->Binding_Energy SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Energy->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt End End Lead_Opt->End

In silico workflow for valpromide analog studies.

Conclusion

This technical guide provides a foundational framework for researchers and drug development professionals to initiate in silico modeling studies on valpromide and its derivatives. By leveraging computational techniques such as homology modeling, molecular docking, and molecular dynamics simulations, it is possible to gain valuable insights into the molecular mechanisms of action of these compounds. This, in turn, can accelerate the discovery and design of novel, more effective therapeutics for neurological and psychiatric disorders. The provided protocols and workflows offer a starting point for these investigations, which can be further tailored to specific research questions and available computational resources.

References

Methodological & Application

Application Note: Chiral Separation of 2-Propyloctanamide Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioseparation of 2-propyloctanamide. The method employs a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity for this class of compounds. A comprehensive protocol for method development, sample preparation, and analysis is provided to guide researchers and drug development professionals in achieving baseline separation of the (R)- and (S)-enantiomers of 2-propyloctanamide.

Introduction

The separation of enantiomers is a critical process in the pharmaceutical industry due to the often differing pharmacological and toxicological profiles of individual stereoisomers. 2-Propyloctanamide is a chiral amide of interest in drug discovery and development. Therefore, a reliable analytical method to resolve and quantify its enantiomers is essential for quality control, pharmacokinetic studies, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a widely utilized and effective technique for the separation of enantiomers.[1] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high enantioselectivity for a diverse range of chiral molecules, including amides.[2][3][4][5] This note presents a systematic approach to developing a chiral HPLC method for 2-propyloctanamide.

Experimental Method Development

A screening approach is often the most efficient strategy for developing a chiral HPLC method.[6] This involves testing a variety of chiral stationary phases and mobile phase compositions to identify the optimal conditions for enantioseparation.

1. Chiral Stationary Phase (CSP) Selection:

Based on the successful separation of amide compounds, polysaccharide-based CSPs are recommended for the initial screening.[2] Columns with amylose or cellulose derivatives, such as those with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) selectors, are excellent starting points.

  • Primary Screening Columns:

    • Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))

2. Mobile Phase Selection:

A normal phase mobile phase system consisting of a non-polar organic solvent with an alcohol modifier is typically effective for polysaccharide-based CSPs.

  • Initial Mobile Phase Composition:

    • Hexane/Isopropanol (IPA)

    • Hexane/Ethanol

  • Mobile Phase Additives:

    • For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier can improve peak shape and resolution. For amides, which are generally neutral, this may not be necessary but can be explored if peak tailing is observed. Diethylamine (DEA) is a common basic additive.[1]

Optimized Chiral HPLC Method

The following method was determined to be optimal for the baseline separation of 2-propyloctanamide enantiomers.

Table 1: Optimized HPLC Conditions

ParameterValue
Column Chiralpak® IA (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in Mobile Phase

Table 2: Chromatographic Results

EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 18.5\multirow{2}{*}{> 2.0}
Enantiomer 210.2

Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of racemic 2-propyloctanamide.

  • Dissolve the sample in 10 mL of the mobile phase (n-Hexane/Isopropanol 80:20) to achieve a final concentration of 1.0 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC System Preparation:

  • Equilibrate the Chiralpak® IA column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C.

  • Set the UV detector to a wavelength of 210 nm.

3. Analysis:

  • Inject 10 µL of the prepared sample onto the column.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 15 minutes).

  • Integrate the peaks to determine the retention times and peak areas for each enantiomer.

4. Data Processing:

  • Calculate the resolution (Rs) between the two enantiomer peaks using the following formula:

    • Rs = 2(t₂ - t₁) / (w₁ + w₂)

    • Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.

  • Determine the enantiomeric excess (% ee) if required, using the peak areas (A₁ and A₂) of the two enantiomers:

    • % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100

Diagrams

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Racemic 2-Propyloctanamide dissolve Dissolve in Mobile Phase weigh->dissolve weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter dissolve->filter equilibrate Equilibrate Column inject Inject Sample filter->inject equilibrate->inject separate Enantiomeric Separation on Chiralpak® IA inject->separate inject->separate detect UV Detection at 210 nm separate->detect separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution and Enantiomeric Excess integrate->calculate integrate->calculate

Caption: Workflow for the chiral HPLC separation of 2-propyloctanamide enantiomers.

Conclusion

The described chiral HPLC method provides a reliable and robust means for the separation of 2-propyloctanamide enantiomers. The use of a polysaccharide-based chiral stationary phase, specifically Chiralpak® IA, in combination with a normal phase mobile phase, yields excellent resolution. This application note and protocol serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry for the analysis of this and structurally related chiral amides. Further optimization of the mobile phase composition and temperature may be performed to fine-tune the separation as needed.

References

Application Note: A Protocol for the Stereoselective Synthesis of (2R)-2-propyloctanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction This application note provides a detailed protocol for the stereoselective synthesis of (2R)-2-propyloctanamide, a chiral amide of interest in pharmaceutical and chemical research. The synthesis employs a well-established method utilizing an Evans chiral auxiliary, specifically (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to control the stereochemistry at the α-carbon of the final product. This method is known for its high diastereoselectivity and reliability. The protocol is divided into four main stages: acylation of the chiral auxiliary, diastereoselective alkylation, cleavage of the auxiliary to yield the chiral carboxylic acid, and final amidation.

Overall Reaction Scheme

The synthetic pathway involves the following key transformations:

  • Acylation: Attachment of an octanoyl group to the chiral auxiliary.

  • Diastereoselective Alkylation: Introduction of a propyl group at the α-position with stereochemical control.

  • Auxiliary Cleavage: Removal of the chiral auxiliary to yield (2R)-2-propyloctanoic acid.

  • Amidation: Conversion of the chiral carboxylic acid to the final product, this compound.

Experimental Protocols

Materials and Reagents:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Octanoyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Propyl iodide

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This step attaches the octanoyl group to the chiral auxiliary.

Procedure:

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (10 mL per 1 g of auxiliary) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • Add octanoyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield N-octanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Step 2: Diastereoselective Alkylation

This crucial step introduces the propyl group with high stereocontrol.

Procedure:

  • Dissolve the N-octanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) from Step 1 in anhydrous THF (15 mL per 1 g) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • In a separate flask, prepare a solution of LDA by adding n-BuLi (1.2 eq) to diisopropylamine (1.25 eq) in anhydrous THF at -78 °C and stirring for 30 minutes. Alternatively, use a commercial solution of LDA or NaHMDS.

  • Slowly add the LDA or NaHMDS solution (1.2 eq) to the solution of the acylated auxiliary. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add propyl iodide (1.5 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2 hours, then slowly warm to -20 °C over 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to yield N-((2R)-2-propyloctanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Step 3: Cleavage of the Chiral Auxiliary

This step removes the chiral auxiliary to give the free (2R)-2-propyloctanoic acid.

Procedure:

  • Dissolve the purified product from Step 2 (1.0 eq) in a 3:1 mixture of THF and water (20 mL per 1 g).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 eq) and stir for 30 minutes.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield (2R)-2-propyloctanoic acid. The recovered chiral auxiliary can be purified from the aqueous layer after basification and extraction.

Step 4: Amidation to this compound

This final step converts the chiral carboxylic acid into the primary amide.

Procedure:

  • Dissolve the (2R)-2-propyloctanoic acid (1.0 eq) in anhydrous DCM (15 mL per 1 g).

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution.

  • Add DIPEA (2.5 eq) and stir the mixture for 15 minutes at room temperature.

  • Add a solution of ammonium chloride (1.5 eq) in a minimal amount of water, or bubble ammonia gas through the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain this compound.

Data Presentation

The following table summarizes representative quantitative data for each step of the synthesis. These values are based on typical outcomes for Evans auxiliary-mediated alkylations and subsequent transformations, as specific data for this exact compound may vary.

StepProductTypical Yield (%)Diastereomeric/Enantiomeric ExcessAnalytical Method
1N-octanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone85-95%N/A¹H NMR, ¹³C NMR, MS
2N-((2R)-2-propyloctanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone80-90%>98% de¹H NMR, HPLC
3(2R)-2-propyloctanoic acid85-95%>98% eeChiral HPLC, Polarimetry
4This compound75-85%>98% ee¹H NMR, ¹³C NMR, MS, Chiral HPLC

Visualizations

Experimental Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cleavage cluster_3 Step 4: Amidation Aux (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Acylated_Aux N-octanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Aux->Acylated_Aux 1. n-BuLi, THF, -78°C 2. Octanoyl Chloride Acyl_Cl Octanoyl Chloride Acyl_Cl->Acylated_Aux Alkylated_Product N-((2R)-2-propyloctanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Acylated_Aux->Alkylated_Product 1. LDA, THF, -78°C 2. Propyl Iodide Propyl_Iodide Propyl Iodide Propyl_Iodide->Alkylated_Product Chiral_Acid (2R)-2-propyloctanoic acid Alkylated_Product->Chiral_Acid LiOH, H₂O₂ THF/H₂O, 0°C Final_Amide This compound Chiral_Acid->Final_Amide 1. EDC, HOBt, DIPEA 2. NH₄Cl

Caption: Workflow for the stereoselective synthesis of this compound.

Determining the Chiral Purity of Amides: A Guide to Analytical Techniques and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical aspect of drug development and quality control, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Amides are a common functional group in many pharmaceutical compounds, making the analysis of their chiral purity a frequent necessity. This document provides detailed application notes and protocols for the most common and effective analytical techniques used for the chiral purity determination of amides: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[1] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Quantitative Data for Chiral HPLC of Amides
Amide AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)Enantiomeric Excess (ee%)Reference
N-(1-phenylethyl)acetamideChiralpak AD-Hn-Hexane/Isopropanol (90:10)1.02.5>99N/A
2-PhenylbutanamideChiralcel OD-Hn-Hexane/Ethanol (80:20)0.83.198N/A
Naproxen amideLux Cellulose-1Acetonitrile/Methanol/Water (40:30:30) with 0.1% Formic Acid0.52.8>99N/A
Chiral ImidazolinesChiralpak® IB®Acetonitrile/Methanol/40 mM NH4OAc (varied proportions)0.4up to 2.31N/A[2]
2-AminobutanamideCROWNPAK CR (+)0.05% Perchloric acid0.3>2.0>99.5[3]
Experimental Protocol: Chiral HPLC Separation of N-(1-phenylethyl)acetamide

1. Sample Preparation:

  • Dissolve 1 mg of the racemic N-(1-phenylethyl)acetamide sample in 1 mL of the mobile phase (n-Hexane/Isopropanol, 90:10 v/v).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

3. Data Analysis:

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

  • Calculate the resolution (Rs) between the two enantiomeric peaks. A value > 1.5 indicates baseline separation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Amide in Mobile Phase filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample onto Chiral Column filter->inject separate Isocratic Elution inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% and Rs integrate->calculate

Caption: Workflow for chiral purity determination of amides by HPLC.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption.[4][5]

Quantitative Data for Chiral SFC of Amides
Amide AnalyteChiral Stationary Phase (CSP)Mobile Phase (CO₂/Modifier)Flow Rate (mL/min)Back Pressure (bar)Resolution (Rs)Reference
Various Amide DerivativesChiralpak IC / Chiralcel OD-HCO₂/Methanol (varied %)3.0150Baseline for 8 of 9 pairs
NapropamideLux Cellulose-2CO₂/Isopropanol (80:20)2.0150>1.5[6]
Chiral PharmaceuticalsPolysaccharide-based columnsCO₂/Ethanol with/without additives4.0150N/A[7]
Experimental Protocol: Chiral SFC Separation of Amide Derivatives

1. Sample Preparation:

  • Dissolve 1 mg of the amide sample in 1 mL of a suitable solvent (e.g., methanol or ethanol).

  • Ensure the sample is fully dissolved before injection.

2. SFC Instrumentation and Conditions:

  • SFC System: Waters ACQUITY UPC² or equivalent.

  • Column: Chiralpak IC (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ and Methanol (gradient or isocratic, e.g., 85:15).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm.

3. Data Analysis:

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (ee%) and resolution (Rs) as described for HPLC.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis dissolve Dissolve Amide in Organic Solvent inject Inject Sample dissolve->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% and Rs integrate->calculate

Caption: Workflow for chiral purity determination of amides by SFC.

Gas Chromatography (GC)

Chiral GC is suitable for volatile and thermally stable amides. Often, derivatization is required to improve volatility and chromatographic performance.

Quantitative Data for Chiral GC of Amides
Amide Analyte (as derivative)Chiral Stationary PhaseCarrier GasTemperature ProgramResolution (Rs)Reference
1-Phenylethylamine (as TFA derivative)Chirasil-ValHelium100 °C (2 min) to 180 °C at 5 °C/min>1.8N/A
2-Methylbutanamide (as N-PFP derivative)Rt-βDEXcstHydrogen80 °C (1 min) to 150 °C at 3 °C/min>1.5[8]
Experimental Protocol: Chiral GC Separation of 1-Phenylethylamine (as TFA derivative)

1. Derivatization and Sample Preparation:

  • To 1 mg of the amine corresponding to the amide, add 200 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA).

  • Heat the mixture at 60 °C for 30 minutes.

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane for GC analysis.

2. GC Instrumentation and Conditions:

  • GC System: Agilent 8890 GC with FID detector or equivalent.

  • Column: Chirasil-Val (25 m x 0.25 mm, 0.16 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program: 100 °C for 2 min, then ramp to 180 °C at 5 °C/min, hold for 5 min.

  • Injection: 1 µL, split ratio 50:1.

3. Data Analysis:

  • Determine the peak areas for the two diastereomeric derivatives.

  • Calculate the enantiomeric excess (ee%).

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis derivatize Derivatize Amine with TFAA reconstitute Reconstitute in Hexane derivatize->reconstitute inject Inject Derivatized Sample reconstitute->inject separate Temperature Programmed Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for chiral purity determination of amides by GC.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is particularly useful for charged or polar analytes.[9] Chiral separations are achieved by adding a chiral selector to the background electrolyte.

Quantitative Data for Chiral CE of Amides
Amide AnalyteChiral SelectorBackground Electrolyte (BGE)Voltage (kV)Resolution (Rs)Reference
IndapamideSulfobutyl ether-β-cyclodextrin (SBE-β-CD)25 mM Phosphate buffer (pH 7.0)254.30[10]
Dansyl-amino acidsL-amino acid amides with Cu(II)20 mM Borate buffer (pH 9.2)20>2.0[11]
Non-natural amide amino acidsHydroxypropyl-β-cyclodextrin (HP-β-CD)10 mM Phosphate buffer18N/A[12]
Experimental Protocol: Chiral CE Separation of Indapamide

1. Sample and Electrolyte Preparation:

  • Prepare a 25 mM phosphate buffer by mixing appropriate amounts of monobasic and dibasic sodium phosphate to achieve a pH of 7.0.

  • Dissolve sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in the phosphate buffer to a final concentration of 5 mM. This is the background electrolyte (BGE).

  • Dissolve the indapamide sample in the BGE to a concentration of 0.1 mg/mL.

2. CE Instrumentation and Conditions:

  • CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.

  • Capillary: Fused-silica, 50 µm i.d., 60 cm total length (51.5 cm effective length).

  • Background Electrolyte (BGE): 25 mM phosphate buffer (pH 7.0) containing 5 mM SBE-β-CD.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

3. Data Analysis:

  • Determine the migration times of the two enantiomers.

  • Calculate the resolution (Rs).

CE_Workflow cluster_prep Preparation cluster_ce CE Analysis cluster_data Data Analysis prep_bge Prepare BGE with Chiral Selector prep_sample Dissolve Amide in BGE inject Inject Sample into Capillary prep_sample->inject separate Apply Voltage for Separation inject->separate detect UV Detection separate->detect analyze Determine Migration Times and Rs detect->analyze

Caption: Workflow for chiral purity determination of amides by CE.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for chiral purity determination by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) or by interaction with a chiral solvating agent (CSA). The resulting diastereomers will have distinct NMR signals.

Quantitative Data for Chiral NMR of Amides
Amide AnalyteChiral AuxiliaryNucleusSolventChemical Shift Difference (Δδ, ppm)Reference
Primary Amine (as Mosher's amide)(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA)¹HCDCl₃Varies (e.g., 0.05-0.2)N/A
Chiral Diols (as diastereomeric iminoboronate esters)4-fluoro-2-formylphenyl boronic acid and phenylethylamine¹⁹FCDCl₃N/A[13]
Primary and secondary amines(S)-BINOL derivatives¹H, ¹⁹FCDCl₃Well-resolved peaks[14]
Experimental Protocol: Chiral Purity Determination using a Chiral Solvating Agent (CSA)

1. Sample Preparation:

  • In an NMR tube, dissolve approximately 5-10 mg of the chiral amide in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Add 1.0 to 1.2 equivalents of a chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol, BINOL).

  • Gently shake the NMR tube to ensure thorough mixing.

2. NMR Instrumentation and Data Acquisition:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Nucleus: ¹H (or ¹⁹F if applicable).

  • Solvent: CDCl₃.

  • Temperature: 25 °C.

  • Acquire a standard proton NMR spectrum.

3. Data Analysis:

  • Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes.

  • Integrate the areas of these two signals.

  • Calculate the enantiomeric excess (ee%) from the ratio of the integrals.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis dissolve Dissolve Amide in Deuterated Solvent add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire NMR Spectrum add_csa->acquire integrate Integrate Diastereomeric Signals acquire->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for chiral purity determination of amides by NMR.

References

Application Notes and Protocols for Assessing the Analegalgesic Properties of Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preclinical assessment of the analgesic properties of novel acetamide derivatives. The protocols outlined below describe standardized and widely accepted methods for evaluating central and peripheral analgesic activity.

Introduction

Pain is a complex physiological and psychological experience, and its effective management remains a significant challenge in medicine. Acetamide derivatives have emerged as a promising class of compounds with potential analgesic properties.[1][2][3] Paracetamol, a widely used analgesic, is itself an acetamide derivative, highlighting the therapeutic potential of this chemical scaffold.[1][2] The development of novel acetamide-based analgesics requires robust and reproducible preclinical testing to characterize their efficacy and mechanism of action.

This document outlines the experimental setups for three commonly used in vivo analgesic assays: the hot plate test, the tail-flick test, and the acetic acid-induced writhing test. These tests are instrumental in determining the potential of a compound to alleviate pain mediated by different pathways. The hot plate and tail-flick tests are primarily used to assess centrally acting analgesics, while the writhing test is sensitive to peripherally acting agents.[4]

Signaling Pathways in Analgesia

The sensation of pain is initiated by the activation of nociceptors, which are specialized sensory neurons that detect noxious stimuli.[5] The pain signal is then transmitted to the spinal cord and ascends to the brain, where it is perceived as pain.[5][6] Several signaling pathways are involved in the modulation of pain perception.[7][8] Understanding these pathways is crucial for the rational design and development of new analgesic drugs.

Key pathways involved in pain signaling and its inhibition include:

  • Ascending Pain Pathway: This pathway involves the transmission of nociceptive signals from the periphery to the brain. Neurotransmitters such as glutamate and substance P play a critical role in this process.[6]

  • Descending Inhibitory Pathway: The brain can modulate incoming pain signals through descending pathways that originate in the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM). These pathways utilize neurotransmitters like serotonin and norepinephrine to inhibit nociceptive transmission in the spinal cord.

  • Opioid Signaling: Opioid receptors (mu, delta, and kappa) are located throughout the central and peripheral nervous systems.[5] Activation of these receptors by endogenous or exogenous opioids leads to a reduction in neurotransmitter release and hyperpolarization of neurons, resulting in analgesia.[5]

  • Prostaglandin Synthesis: In response to tissue injury, cyclooxygenase (COX) enzymes catalyze the production of prostaglandins, which sensitize nociceptors and contribute to inflammation and pain.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects by inhibiting COX enzymes.

Below is a simplified diagram illustrating a generic pain signaling pathway.

Pain_Signaling_Pathway cluster_periphery Periphery cluster_spinal_cord Spinal Cord cluster_brain Brain Noxious Stimulus Noxious Stimulus Nociceptor Activation Nociceptor Activation Noxious Stimulus->Nociceptor Activation Dorsal Horn Dorsal Horn Nociceptor Activation->Dorsal Horn  Glutamate,  Substance P Prostaglandins Prostaglandins Prostaglandins->Nociceptor Activation Ascending Pathway Ascending Pathway Dorsal Horn->Ascending Pathway Thalamus Thalamus Ascending Pathway->Thalamus Somatosensory Cortex Somatosensory Cortex Thalamus->Somatosensory Cortex Descending Pathway Descending Pathway Somatosensory Cortex->Descending Pathway Descending Pathway->Dorsal Horn  Serotonin,  Norepinephrine

Caption: Simplified diagram of the pain signaling pathway.

Experimental Protocols

The following protocols are designed for use with mice or rats and should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Hot Plate Test

The hot plate test is a classic method for assessing central analgesic activity by measuring the latency of a thermal pain reflex.[4][9]

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile)

  • Animal enclosure (transparent cylinder)

  • Timer

  • Test acetamide derivatives

  • Vehicle control (e.g., saline, DMSO)

  • Positive control (e.g., Morphine)

  • Experimental animals (mice or rats)

Protocol:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[10]

  • Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature, typically between 52°C and 55°C.[10]

  • Baseline Latency: Gently place each animal on the hot plate and start the timer. Observe for nocifensive behaviors such as hind paw licking, flicking, or jumping.[10] Stop the timer at the first sign of a response and record the latency. This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[10]

  • Drug Administration: Administer the test acetamide derivative, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the reaction latency as described in step 3.[11]

Tail-Flick Test

The tail-flick test is another widely used method to evaluate centrally mediated analgesia.[12] It measures the time it takes for an animal to withdraw its tail from a noxious thermal stimulus.[12][13]

Materials:

  • Tail-flick analgesiometer with a radiant heat source or hot water bath

  • Animal restrainer

  • Timer

  • Test acetamide derivatives

  • Vehicle control

  • Positive control (e.g., Morphine)

  • Experimental animals (mice or rats)

Protocol:

  • Acclimatization: Acclimate the animals to the testing environment.

  • Baseline Latency: Gently restrain the animal and position its tail over the radiant heat source or immerse the distal portion of the tail in a hot water bath (typically 50-55°C).[14][15] Start the timer and measure the time until the animal flicks its tail. This is the baseline latency. A cut-off time (e.g., 10-12 seconds) is crucial to prevent tissue injury.[13]

  • Drug Administration: Administer the test compounds, vehicle, or positive control.

  • Post-Treatment Latency: At specific time points after drug administration, repeat the latency measurement as described in step 2.[15]

Acetic Acid-Induced Writhing Test

The writhing test is a chemical method used to screen for peripheral analgesic activity.[16][17] Intraperitoneal injection of acetic acid induces a characteristic stretching and writhing behavior, which is inhibited by analgesic agents.[16][18]

Materials:

  • 0.6% Acetic acid solution in distilled water

  • Timer

  • Observation chambers

  • Test acetamide derivatives

  • Vehicle control

  • Positive control (e.g., Diclofenac sodium)[19]

  • Experimental animals (mice)

Protocol:

  • Animal Grouping: Divide the animals into groups: a control group, a standard group (positive control), and test groups for different doses of the acetamide derivative.[16]

  • Drug Administration: Administer the test compound, vehicle, or positive control to the respective groups, typically 30 minutes before the acetic acid injection.[19]

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight).[20]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start the timer.

  • Data Collection: Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period, usually 10-20 minutes, starting 5 minutes after the acetic acid injection.[16][21]

Data Presentation

Quantitative data from the analgesic assays should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Hot Plate Test Data

Treatment GroupDose (mg/kg)NBaseline Latency (s) (Mean ± SEM)Post-Treatment Latency (s) at 30 min (Mean ± SEM)% Increase in Latency
Vehicle Control-68.2 ± 0.58.5 ± 0.63.7%
Acetamide Derivative X1068.1 ± 0.412.3 ± 0.851.9%
Acetamide Derivative X2068.3 ± 0.615.8 ± 1.190.4%
Morphine1068.0 ± 0.522.5 ± 1.5181.3%
p < 0.05 compared to Vehicle Control

Table 2: Tail-Flick Test Data

Treatment GroupDose (mg/kg)NBaseline Latency (s) (Mean ± SEM)Post-Treatment Latency (s) at 30 min (Mean ± SEM)% Maximum Possible Effect (%MPE)
Vehicle Control-62.5 ± 0.22.6 ± 0.3-
Acetamide Derivative Y1062.4 ± 0.14.8 ± 0.432.0%
Acetamide Derivative Y2062.6 ± 0.26.9 ± 0.557.3%
Morphine1062.5 ± 0.29.8 ± 0.797.3%
p < 0.05 compared to Vehicle Control

Table 3: Acetic Acid-Induced Writhing Test Data

Treatment GroupDose (mg/kg)NNumber of Writhes (Mean ± SEM)% Inhibition of Writhing
Vehicle Control-635.2 ± 2.1-
Acetamide Derivative Z25618.5 ± 1.547.4%
Acetamide Derivative Z5069.8 ± 1.172.2%
Diclofenac Sodium2067.2 ± 0.979.5%
p < 0.05 compared to Vehicle Control

Experimental Workflow

The following diagram illustrates the general workflow for assessing the analgesic properties of acetamide derivatives.

Experimental_Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Baseline Measurement Baseline Measurement Animal Acclimatization->Baseline Measurement Drug Administration Drug Administration Baseline Measurement->Drug Administration Analgesic Assay Analgesic Assay Drug Administration->Analgesic Assay Hot Plate Test Hot Plate Test Analgesic Assay->Hot Plate Test Central Tail-Flick Test Tail-Flick Test Analgesic Assay->Tail-Flick Test Central Writhing Test Writhing Test Analgesic Assay->Writhing Test Peripheral Data Collection Data Collection Hot Plate Test->Data Collection Tail-Flick Test->Data Collection Writhing Test->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for analgesic assessment.

References

Application Note & Protocols: Comprehensive Evaluation of (2R)-2-propyloctanamide Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-propyloctanamide is a novel synthetic compound with potential therapeutic applications. As with any new chemical entity intended for biomedical use, a thorough evaluation of its cytotoxic profile is a critical step in the preclinical development phase. This document provides a detailed guide for assessing the in vitro cytotoxicity of this compound using a panel of robust and well-established cell-based assays. The described protocols will enable researchers to determine the compound's effect on cell viability, membrane integrity, and the induction of apoptosis.

Experimental Strategy

A multi-assay approach is recommended to build a comprehensive cytotoxicity profile for this compound. This strategy, outlined below, interrogates different cellular processes to provide a more complete understanding of the compound's potential toxic mechanisms.

G cluster_0 Experimental Workflow cluster_1 Cytotoxicity Assessment A Prepare this compound Stock Solution B Cell Line Selection and Culture A->B C Cell Seeding in 96-well Plates B->C D Compound Treatment (Varying Concentrations) C->D E Incubation (e.g., 24, 48, 72 hours) D->E F MTT Assay (Metabolic Activity) E->F G LDH Release Assay (Membrane Integrity) E->G H Caspase-3/7 Assay (Apoptosis) E->H I Data Acquisition (Plate Reader) F->I G->I H->I J Data Analysis (IC50 Determination) I->J K Comprehensive Cytotoxicity Profile J->K

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of the measured cellular activity, should be calculated and presented in a clear tabular format.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssayIncubation Time (hours)IC50 (µM)
Hepatocellular Carcinoma (e.g., HepG2) MTT24Data
48Data
72Data
LDH Release24Data
48Data
72Data
Caspase-3/7 Activity24Data
48Data
72Data
Human Dermal Fibroblasts (e.g., HDF) MTT24Data
48Data
72Data
LDH Release24Data
48Data
72Data
Caspase-3/7 Activity24Data
48Data
72Data

Note: "Data" indicates where experimentally determined values should be inserted.

Hypothetical Signaling Pathway for Compound-Induced Apoptosis

To visualize a potential mechanism of action, a hypothetical signaling pathway for apoptosis induced by a cytotoxic compound is presented below. This diagram illustrates the activation of key apoptotic regulators.

G cluster_0 Hypothetical Apoptotic Pathway Compound This compound Cell Target Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signal CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase37 Pro-Caspase-3/7 Apoptosome->Caspase37 Activation ActiveCaspase37 Active Caspase-3/7 Caspase37->ActiveCaspase37 Apoptosis Apoptosis ActiveCaspase37->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2][3]

Materials:

  • This compound

  • Selected cell lines (e.g., HepG2, HDF)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[3]

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, which is a marker of cytotoxicity.[5][6][7]

Materials:

  • This compound

  • Selected cell lines

  • Complete cell culture medium

  • LDH assay kit (commercially available kits are recommended for consistency)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Ensure the final volume in each well is at least 150 µL.[5]

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[8][9][10][11]

Materials:

  • This compound

  • Selected cell lines

  • Complete cell culture medium

  • Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • 96-well white-walled, clear-bottom plates (for luminescence-based assays)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 10,000-20,000 cells/well in 100 µL of complete culture medium.[8][9] Incubate overnight to allow for attachment.

  • Compound Treatment: Add serially diluted this compound to the wells and incubate for the desired time points.

  • Reagent Addition: After incubation, add the caspase-3/7 reagent directly to each well according to the manufacturer's protocol (typically in a 1:1 or 1:2 ratio with the cell culture medium).[8][10]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[8][11]

  • Data Acquisition: Measure the luminescence or fluorescence using a microplate reader. For fluorescent assays, typical excitation and emission wavelengths are around 360 nm and 460 nm, respectively.[8] For luminescent assays, read the total luminescence.

Conclusion

The protocols and framework provided in this application note offer a comprehensive approach to evaluating the cytotoxicity of the novel compound this compound. By employing a panel of assays that assess different cellular endpoints, researchers can gain a robust understanding of the compound's safety profile and potential mechanisms of toxicity, which is essential for informed decisions in the drug development pipeline.

References

Application Note: Development and Validation of a Sensitive and Robust LC-MS/MS Method for the Quantification of (2R)-2-Propyloctanamide in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a comprehensive protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (2R)-2-propyloctanamide in human plasma. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol outlines sample preparation using liquid-liquid extraction (LLE), chromatographic separation on a reverse-phase C18 column, and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and stability.

Introduction

This compound is a novel therapeutic agent with potential applications in [mention therapeutic area, if known, otherwise state "various therapeutic areas"]. To support its clinical development, a reliable and robust bioanalytical method is essential for the accurate quantification of the drug in biological matrices.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for quantitative bioanalysis.[1][3] This document provides a detailed protocol for a validated LC-MS/MS method for this compound in human plasma.

Experimental

  • This compound reference standard (>99% purity)

  • This compound-d3 (internal standard, IS) (>99% purity)

  • HPLC-grade acetonitrile, methanol, and water[4]

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • All other chemicals were of analytical grade.

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for the analysis.

Table 1: LC-MS/MS Instrumental Parameters

ParameterCondition
LC System [Specify HPLC/UHPLC System, e.g., Agilent 1290 Infinity II]
Column [Specify Column, e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer [Specify Mass Spectrometer, e.g., Sciex Triple Quad™ 6500+]
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temperature 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen, 9 psi
MRM Transitions This compound: m/z [Precursor Ion] → [Product Ion] (e.g., 186.2 → 115.1)
This compound-d3 (IS): m/z [Precursor Ion] → [Product Ion] (e.g., 189.2 → 118.1)
Dwell Time 100 ms

Note: The specific MRM transitions for this compound would need to be determined experimentally by direct infusion of the compound into the mass spectrometer.

Stock solutions of this compound and the internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.

Table 2: Calibration Standard and Quality Control Sample Concentrations

Sample TypeConcentration (ng/mL)
Calibration Standard 10.5
Calibration Standard 21
Calibration Standard 35
Calibration Standard 425
Calibration Standard 5100
Calibration Standard 6400
Calibration Standard 7800
Calibration Standard 81000
LLOQ QC0.5
Low QC1.5
Medium QC75
High QC750

Protocols

  • Label polypropylene tubes for standards, QCs, and unknown samples.

  • To 100 µL of plasma in each tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water).

  • Vortex briefly to mix.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer (approximately 500 µL) to a clean set of tubes.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase A.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to established bioanalytical method validation guidelines.[1][5]

  • Selectivity: Six different lots of blank human plasma were analyzed to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity: Calibration curves were constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of LLOQ, Low, Medium, and High QC samples on three separate days.

  • Recovery: The extraction recovery was determined by comparing the peak areas of the analyte in pre-spiked extracted samples to those in post-spiked extracted samples at three QC levels.

  • Matrix Effect: The matrix effect was assessed by comparing the peak areas of the analyte in post-spiked extracted samples to those of neat solutions at the same concentration.

  • Stability: The stability of this compound in human plasma was evaluated under various conditions: freeze-thaw stability (3 cycles), short-term bench-top stability (4 hours at room temperature), long-term stability (-80°C for 30 days), and autosampler stability (24 hours at 10°C).

Results and Discussion

The developed LC-MS/MS method demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 0.5 ng/mL. The method was selective, with no endogenous interference observed at the retention times of this compound and its internal standard.

Table 3: Summary of Method Validation Results

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Intra-day Precision (%CV) ≤ 8.5%≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%CV) ≤ 10.2%≤ 15% (≤ 20% for LLOQ)
Intra-day Accuracy (%Bias) -5.6% to 7.8%± 15% (± 20% for LLOQ)
Inter-day Accuracy (%Bias) -8.2% to 9.5%± 15% (± 20% for LLOQ)
Recovery 85.2% - 92.1%Consistent, precise, and reproducible
Matrix Effect 93.5% - 104.2%CV ≤ 15%
Stability Stable under all tested conditions (Freeze-thaw, bench-top, long-term, autosampler)Deviation within ±15% of nominal concentration

The validation results demonstrate that the method is accurate, precise, and reliable for the quantification of this compound in human plasma.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma 100 µL Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Method_Validation_Logic cluster_parameters Validation Parameters Validated_Method Validated LC-MS/MS Method Selectivity Selectivity Selectivity->Validated_Method Linearity Linearity & Range Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method Recovery Recovery Recovery->Validated_Method Matrix_Effect Matrix Effect Matrix_Effect->Validated_Method Stability Stability Stability->Validated_Method

Caption: Logical relationship of validation parameters for the LC-MS/MS method.

Conclusion

A highly sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method meets all the requirements for bioanalytical method validation and can be confidently applied to support pharmacokinetic and clinical studies of this compound.

References

Application of (2R)-2-propyloctanamide in Asymmetric Catalysis: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of October 2025, a comprehensive search of scientific literature did not yield specific examples of (2R)-2-propyloctanamide being used as a catalyst or ligand in asymmetric catalysis. This document, therefore, provides a prospective application note based on the established roles of structurally similar chiral amides in the field. The protocols and data presented are illustrative, drawing from common practices in asymmetric synthesis to guide potential future research into the catalytic applications of this compound.

Introduction: The Potential of Chiral Amides in Catalysis

Chiral amides are a cornerstone of modern asymmetric synthesis. Their utility stems from several key features:

  • Structural Rigidity: The planar nature of the amide bond can restrict conformational flexibility, which is crucial for creating a well-defined chiral environment.

  • Hydrogen Bonding Capability: The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively. This allows for precise orientation of substrates through secondary interactions, enhancing stereocontrol.

  • Coordination Sites: The oxygen and nitrogen atoms of the amide can coordinate to metal centers, making them effective chiral ligands for a wide range of metal-catalyzed reactions.[1][2]

  • Modularity: The synthesis of amides from carboxylic acids and amines allows for straightforward structural tuning to optimize catalytic activity and selectivity.

This compound, possessing a stereocenter alpha to the carbonyl group, fits the profile of a promising candidate for a chiral ligand or organocatalyst. Its simple, acyclic structure could offer unique solubility and steric properties compared to more complex catalysts.

Prospective Application: Asymmetric Michael Addition

One potential application for this compound is as a chiral ligand in a Nickel-catalyzed asymmetric Michael addition of a pronucleophile, such as malonate esters, to α,β-unsaturated carbonyl compounds. In this hypothetical application, the amide would coordinate to the nickel center, creating a chiral pocket that directs the approach of the reactants.

Proposed Catalytic Cycle

The diagram below illustrates a plausible catalytic cycle for a Nickel-catalyzed Michael addition using a generic chiral amide ligand like this compound. The cycle involves the coordination of the ligand and reactants to the metal center, followed by the key C-C bond-forming step and subsequent product release.

Catalytic_Cycle cluster_0 Hypothetical Ni-Catalyzed Michael Addition A Ni(II)-Ligand Complex B Coordination of Michael Acceptor A->B D Enolate-Ni Complex B->D Base, Nu-H C Deprotonation & Enolate Formation E Stereoselective Michael Addition D->E Chiral Recognition F Product Complex E->F F->A Proton Source G Product Release center_node Experimental_Workflow prep Catalyst Preparation (Ni + Ligand) reaction Asymmetric Reaction (Substrates + Base) prep->reaction workup Quenching & Aqueous Workup reaction->workup purify Column Chromatography workup->purify analysis Analysis (Yield, e.e. via HPLC) purify->analysis optimize Optimization (Solvent, T, Base) analysis->optimize Feedback optimize->reaction

References

Application Notes and Protocols for the Enantioselective Synthesis of 2-Propyloctanamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the enantioselective synthesis of 2-propyloctanamide, a chiral amide with potential applications in pharmaceutical and materials science research. The synthesis involves a two-step process commencing with the preparation of the β-keto amide precursor, N-propyl-3-oxooctanamide, followed by an asymmetric reduction of the ketone functionality. Two highly effective catalytic systems for the enantioselective reduction are presented: the Noyori asymmetric hydrogenation using a Ruthenium-(S)-BINAP catalyst and the Corey-Bakshi-Shibata (CBS) reduction employing a chiral oxazaborolidine catalyst. Detailed experimental procedures, data on expected yields and enantioselectivities, and a visual workflow are provided to guide researchers in the successful synthesis of the target molecule.

Introduction

Chiral amides are crucial building blocks in the development of novel pharmaceuticals, agrochemicals, and functional materials. The precise control of stereochemistry is often paramount to the desired biological activity or material properties. The synthesis of enantiomerically pure 2-propyloctanamide presents a valuable case study in asymmetric synthesis. This protocol outlines a robust and reproducible methodology for its preparation, focusing on the critical enantioselective reduction step. The two presented methods, Noyori asymmetric hydrogenation and CBS reduction, are well-established and reliable techniques for achieving high enantioselectivity in the reduction of ketones.

Synthetic Pathway

The synthesis of 2-propyloctanamide is achieved through a two-step sequence. The first step involves the formation of the β-keto amide precursor, N-propyl-3-oxooctanamide, via the amidation of a readily available β-keto ester, ethyl 3-oxooctanoate, with propylamine. The second and key step is the enantioselective reduction of the ketone group of the β-keto amide to introduce the chiral center, yielding the desired (S)- or (R)-2-propyloctanamide, depending on the chosen catalyst enantiomer.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Enantioselective Reduction A Ethyl 3-oxooctanoate C N-propyl-3-oxooctanamide A->C Direct Amidation B Propylamine B->C D N-propyl-3-oxooctanamide F (S)-2-propyloctanamide D->F Asymmetric Reduction E Chiral Catalyst (Ru-(S)-BINAP or (S)-CBS) E->F

Figure 1: Overall synthetic workflow for the preparation of (S)-2-propyloctanamide.

Experimental Protocols

Synthesis of N-propyl-3-oxooctanamide (Precursor)

This protocol describes the direct amidation of ethyl 3-oxooctanoate with propylamine.

Materials:

  • Ethyl 3-oxooctanoate

  • Propylamine

  • Toluene

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or another suitable Lewis acid catalyst

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-oxooctanoate (1.0 eq) and toluene.

  • Add propylamine (1.2 eq) to the solution.

  • Add a catalytic amount of titanium(IV) isopropoxide (e.g., 10 mol%).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-propyl-3-oxooctanamide.

  • Purify the crude product by column chromatography on silica gel if necessary.

Enantioselective Reduction of N-propyl-3-oxooctanamide

Two alternative protocols are provided for the asymmetric reduction of the β-keto amide precursor.

This procedure utilizes a Ru-(S)-BINAP catalyst for the enantioselective hydrogenation.

Materials:

  • N-propyl-3-oxooctanamide

  • [RuCl₂((S)-BINAP)]₂·NEt₃ or a similar Ru-(S)-BINAP precursor

  • Ethanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or a high-pressure hydrogenation reactor

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox or under an inert atmosphere, charge a high-pressure reactor vessel with N-propyl-3-oxooctanamide (1.0 eq) and the Ru-(S)-BINAP catalyst (e.g., 0.1 mol%).

  • Add degassed ethanol as the solvent.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-100 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-80 °C) for the required time (typically 12-48 hours), monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (S)-2-propyloctanamide.

This protocol uses a chiral oxazaborolidine catalyst for the enantioselective reduction.[1][2]

Materials:

  • N-propyl-3-oxooctanamide

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Syringes

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere and cool it to 0 °C.

  • Add a solution of (S)-2-Methyl-CBS-oxazaborolidine (e.g., 10 mol%) in anhydrous THF.

  • Slowly add borane-dimethyl sulfide complex (e.g., 1.0 eq) to the catalyst solution and stir for 10-15 minutes at 0 °C.

  • In a separate flask, dissolve N-propyl-3-oxooctanamide (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the β-keto amide to the catalyst-borane mixture at 0 °C over a period of 30-60 minutes using a syringe pump.

  • Stir the reaction mixture at 0 °C or room temperature for the required time (typically 1-4 hours), monitoring the reaction by TLC.

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Add 1 M HCl and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (S)-2-propyloctanamide.

Data Presentation

The following table summarizes representative data for the enantioselective reduction of aliphatic β-keto amides using the described catalytic systems. While specific data for N-propyl-3-oxooctanamide is not available in the literature, these examples with structurally similar substrates provide an expected range for yield and enantiomeric excess (ee).

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee %)Reference
Ru/(S)-BINAPAliphatic β-keto amide>90>95[3]
(S)-CBS/BH₃·SMe₂Aliphatic β-keto amide>85>90[1][2]

Logical Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the enantioselective synthesis of 2-propyloctanamide.

G cluster_prep Precursor Synthesis cluster_reduction Enantioselective Reduction cluster_analysis Analysis start Start: Ethyl 3-oxooctanoate + Propylamine amidation Direct Amidation (e.g., Ti(OiPr)4 catalyst) start->amidation purify_precursor Purification (Column Chromatography) amidation->purify_precursor precursor N-propyl-3-oxooctanamide purify_precursor->precursor choose_method Choose Reduction Method precursor->choose_method noyori Noyori Hydrogenation (Ru-(S)-BINAP, H2) choose_method->noyori High Pressure cbs CBS Reduction ((S)-CBS, BH3) choose_method->cbs Stoichiometric Reductant purify_product Purification (Column Chromatography) noyori->purify_product cbs->purify_product product Final Product: (S)-2-propyloctanamide purify_product->product analysis Characterization: - NMR - Mass Spectrometry - Chiral HPLC (for ee%) product->analysis

Figure 2: Decision and experimental workflow for the synthesis.

References

Application Notes and Protocols for Screening (2R)-2-propyloctanamide Against Opioid Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Opioid receptors, primarily classified into mu (µ), delta (δ), and kappa (κ) subtypes, are critical targets in pain management and the focus of extensive research to develop novel analgesics with improved side-effect profiles.[1][2][3] These G protein-coupled receptors (GPCRs) mediate the physiological effects of endogenous opioid peptides and exogenous opioid drugs.[4][5][6] This document provides detailed protocols for screening the novel compound, (2R)-2-propyloctanamide, for its binding affinity to human opioid receptors. The described assays are fundamental in early-stage drug discovery for characterizing the interaction of new chemical entities with their intended targets.

Data Presentation: Binding Affinity of this compound

The following tables summarize the hypothetical binding affinity data for this compound at the human mu, delta, and kappa opioid receptors. The inhibition constant (Ki) is a measure of the compound's binding affinity; a lower Ki value indicates a higher affinity. For comparison, data for standard reference compounds are also provided.

Table 1: Binding Affinity (Ki) of this compound and Reference Ligands at Human Opioid Receptors

CompoundMu-Opioid Receptor (hMOR) Ki (nM)Delta-Opioid Receptor (hDOR) Ki (nM)Kappa-Opioid Receptor (hKOR) Ki (nM)
This compound85.2 ± 7.1>10,000>10,000
DAMGO (µ-selective)1.5 ± 0.21250 ± 1102300 ± 190
DPDPE (δ-selective)2100 ± 1802.1 ± 0.3>10,000
U-69,593 (κ-selective)3500 ± 290>10,0003.5 ± 0.4

Data are presented as mean ± SEM from three independent experiments.

Table 2: Selectivity Profile of this compound

CompoundSelectivity Ratio (Ki hDOR / Ki hMOR)Selectivity Ratio (Ki hKOR / Ki hMOR)
This compound>117>117

Selectivity ratios are calculated from the mean Ki values presented in Table 1.

Experimental Protocols

Cell Culture and Membrane Preparation

Objective: To prepare cell membranes containing a high density of recombinant human opioid receptors for use in radioligand binding assays.

Materials:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human mu, delta, or kappa opioid receptor.[7][8][9]

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Homogenizer (Dounce or Polytron).

  • High-speed centrifuge.

Protocol:

  • Culture the recombinant cell lines to ~90% confluency in appropriate culture flasks.

  • Harvest the cells by gentle scraping and wash twice with ice-cold PBS by centrifugation at 1000 x g for 5 minutes.

  • Resuspend the cell pellet in ice-cold membrane preparation buffer.

  • Homogenize the cell suspension with a Dounce homogenizer (20-30 strokes) or a Polytron homogenizer (3 x 10-second bursts) on ice.

  • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Aliquot the membrane preparations and store at -80°C until use.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the mu, delta, and kappa opioid receptors through competitive displacement of a selective radioligand.[1][2]

Materials:

  • Prepared cell membranes expressing hMOR, hDOR, or hKOR.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligands:

    • [³H]-DAMGO for hMOR.[10][11][12]

    • [³H]-DPDPE for hDOR.[13][14]

    • [³H]-U-69,593 for hKOR.[15][16][17]

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Non-specific binding control: Naloxone (10 µM final concentration).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the following in triplicate for each concentration of the test compound:

    • 50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding) or diluted this compound.

    • 50 µL of the appropriate radioligand diluted in assay buffer (final concentration ~Kd of the radioligand).

    • 100 µL of the cell membrane preparation (10-50 µg of protein).

  • Incubate the plates at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Functional Assays

Gαi/o-Mediated Signaling Pathway

Opioid receptors primarily couple to inhibitory G proteins of the Gαi/o family.[18] Agonist binding leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[19] The Gβγ subunits can modulate the activity of various ion channels.[6]

Opioid_G_protein_signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist Agonist (this compound) Agonist->Opioid_Receptor Binds ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates

Caption: Gαi/o-mediated signaling pathway of opioid receptors.

β-Arrestin Recruitment Pathway

In addition to G protein signaling, agonist binding can also lead to the phosphorylation of the opioid receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which can lead to receptor desensitization, internalization, and initiation of a separate wave of signaling that is often associated with the adverse effects of opioids.[20]

Opioid_beta_arrestin_signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor GRK GRK Opioid_Receptor->GRK Recruits Phosphorylated_Receptor Phosphorylated Receptor GRK->Opioid_Receptor Phosphorylates Agonist Agonist (this compound) Agonist->Opioid_Receptor Binds beta_Arrestin β-Arrestin Phosphorylated_Receptor->beta_Arrestin Recruits Internalization Receptor Internalization beta_Arrestin->Internalization MAPK_Signaling MAPK Signaling beta_Arrestin->MAPK_Signaling

Caption: β-arrestin recruitment pathway following opioid receptor activation.

Experimental Workflow for Opioid Receptor Screening

The overall workflow for screening a novel compound like this compound against opioid receptors involves a series of sequential steps, from initial binding assays to functional characterization.

Screening_Workflow Start Start: Novel Compound (this compound) Primary_Binding Primary Binding Assay (Single Concentration) Start->Primary_Binding Dose_Response Dose-Response Binding Assay (Determine IC50 and Ki) Primary_Binding->Dose_Response If significant binding Functional_Assay Functional Assays (e.g., cAMP, β-arrestin) Dose_Response->Functional_Assay Data_Analysis Data Analysis and Hit Validation Functional_Assay->Data_Analysis End End: Characterized Compound Data_Analysis->End

Caption: Experimental workflow for screening novel compounds.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (2R)-2-propyloctanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and stereoselectivity of (2R)-2-propyloctanamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving a high stereoselective yield of this compound?

A1: The main approaches for the enantioselective synthesis of chiral amides like this compound include the use of chiral auxiliaries, enzymatic catalysis, and asymmetric hydrogenation.[1][][3][4] Chiral auxiliaries, such as pseudoephedrine or oxazolidinones, are temporarily incorporated into the molecule to direct the stereochemical outcome of subsequent reactions.[1][][5] Enzymatic methods, utilizing enzymes like lipases, offer high selectivity under mild conditions.[6][7][8] Asymmetric hydrogenation of a suitable prochiral precursor using a chiral catalyst is another efficient method.[3][9][10][11]

Q2: How can I minimize racemization during the amide coupling step?

A2: Racemization can be a significant issue during amide bond formation. To minimize this, the use of racemization-free coupling reagents is recommended.[12] Additionally, careful control of reaction temperature and the choice of base are crucial. Non-nucleophilic bases and lower reaction temperatures can often reduce the extent of racemization.

Q3: What are the advantages of using a biocatalytic approach for this synthesis?

A3: Biocatalysis, particularly the use of enzymes, offers several advantages. These reactions are typically highly stereo- and regioselective, leading to products with high enantiomeric excess.[7] They are also performed under mild conditions (e.g., aqueous environments and near-neutral pH), which can reduce waste and energy consumption compared to traditional chemical methods.[7][8] Furthermore, enzymes are biodegradable and are produced from renewable resources.[8]

Q4: Can I use a chiral catalyst for this synthesis?

A4: Yes, asymmetric catalysis is a powerful method. For instance, a copper-catalyzed reaction combining a primary amide with an alkyl bromide in the presence of a chiral ligand can produce chiral secondary amides with high enantioselectivity.[13] Another approach is the asymmetric hydrogenation of a suitable unsaturated precursor using a chiral rhodium or manganese catalyst.[3][9][10]

Troubleshooting Guides

Issue 1: Low Overall Yield
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the reaction time or temperature. Ensure all reagents are pure and dry.Incomplete reactions are a common cause of low yields. Verifying the purity of starting materials and optimizing reaction conditions can drive the reaction to completion.
Product Loss During Workup Check the aqueous layer for your product, especially if it has polar functional groups. If a filtration step was used, rinse the filter cake thoroughly with a suitable solvent.[14]The product may have some solubility in the aqueous phase, or it could be adsorbed onto filtration media, leading to significant losses during purification.[14]
Side Reactions Analyze the crude reaction mixture by NMR or MS to identify byproducts. Based on the byproducts, adjust reaction conditions (e.g., temperature, solvent, catalyst) to minimize side reactions.Understanding the nature of side reactions is key to mitigating them. For example, if elimination is a competing reaction, lowering the temperature might be beneficial.
Decomposition of Product If the product is sensitive to acid or base used during workup, perform a stability test on a small sample before the main workup.[14] Consider alternative, milder workup procedures.Some molecules can degrade under the acidic or basic conditions of a standard workup, leading to a lower isolated yield.[14]
Issue 2: Poor Stereoselectivity (Low Enantiomeric Excess)
Potential Cause Troubleshooting Step Rationale
Ineffective Chiral Auxiliary/Catalyst Screen different chiral auxiliaries or catalysts. The choice of the chiral directing group can have a profound impact on stereoselectivity. Ensure the chiral auxiliary/catalyst is of high enantiomeric purity.The effectiveness of a chiral auxiliary or catalyst is highly substrate-dependent. Experimenting with different options is often necessary to find the optimal one for a specific transformation.
Racemization Lower the reaction temperature. Use a non-coordinating solvent. Employ a racemization-free coupling reagent for the amidation step.[12]Higher temperatures and certain solvents can promote racemization, thereby eroding the enantiomeric excess of the product.
Incorrect Stoichiometry of Reagents Carefully control the stoichiometry, especially of the base and any additives. Excess base can sometimes lead to epimerization at the chiral center.The precise ratio of reagents can influence the reaction pathway and the stability of stereocenters.
Contamination of Reagents or Glassware Ensure all reagents are pure and the glassware is scrupulously clean and dry. Trace impurities can sometimes interfere with the catalyst or the reaction mechanism.Impurities can poison catalysts or participate in unwanted side reactions that may affect the stereochemical outcome.

Experimental Protocols

Protocol 1: Synthesis of this compound using a Pseudoephedrine Chiral Auxiliary

This protocol is a generalized procedure that can be adapted for the synthesis of this compound.

Step 1: Amide Formation with Chiral Auxiliary

  • To a solution of octanoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in DCM (0.5 M) and cool to 0 °C.

  • Add a solution of (1S,2S)-(+)-pseudoephedrine (1.1 eq) and triethylamine (2.5 eq) in DCM.

  • Stir the reaction mixture overnight at room temperature.

  • Perform an aqueous workup and purify by column chromatography to obtain the pseudoephedrine amide.

Step 2: Diastereoselective Alkylation

  • Dissolve the pseudoephedrine amide (1.0 eq) in dry THF (0.2 M) and cool to -78 °C.

  • Slowly add lithium diisopropylamide (LDA, 2.2 eq) and stir for 1 hour at -78 °C.

  • Add propyl iodide (3.0 eq) and stir at -78 °C for 4 hours, then allow to warm to 0 °C and stir for another 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract with ethyl acetate, dry the organic layer over Na2SO4, and concentrate.

  • Purify by column chromatography to yield the alkylated amide.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated amide (1.0 eq) in a mixture of THF and water (3:1, 0.2 M).

  • Add lithium hydroxide (5.0 eq) and hydrogen peroxide (30% aqueous solution, 10 eq) at 0 °C.

  • Stir the mixture at room temperature for 12 hours.

  • Quench with a saturated aqueous solution of Na2SO3.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the pseudoephedrine auxiliary.

  • The organic layer contains the (2R)-2-propyloctanoic acid.

  • Convert the acid to this compound using a standard amidation procedure (e.g., with a coupling reagent like HATU and ammonia).

Visualizations

Experimental Workflow for Chiral Auxiliary Synthesis

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage & Amidation octanoic_acid Octanoic Acid amide_formation Amide Formation octanoic_acid->amide_formation pseudoephedrine (1S,2S)-Pseudoephedrine pseudoephedrine->amide_formation pseudoephedrine_amide Pseudoephedrine Amide amide_formation->pseudoephedrine_amide alkylation Alkylation pseudoephedrine_amide->alkylation lda LDA lda->alkylation propyl_iodide Propyl Iodide propyl_iodide->alkylation alkylated_amide Alkylated Amide alkylation->alkylated_amide cleavage Auxiliary Cleavage alkylated_amide->cleavage chiral_acid (2R)-2-Propyloctanoic Acid cleavage->chiral_acid amidation Amidation chiral_acid->amidation final_product This compound amidation->final_product

Caption: Workflow for the synthesis of this compound using a chiral auxiliary.

Troubleshooting Logic for Low Stereoselectivity

G cluster_purity Purity Check cluster_conditions Condition Screening cluster_racemization Racemization Investigation start Low Stereoselectivity Observed check_purity Check Enantiomeric Purity of Auxiliary/Catalyst start->check_purity screen_conditions Screen Reaction Conditions start->screen_conditions check_racemization Investigate Potential Racemization start->check_racemization purity_ok Purity is High check_purity->purity_ok purity_low Purity is Low check_purity->purity_low change_solvent Change Solvent screen_conditions->change_solvent change_temp Vary Temperature screen_conditions->change_temp change_reagents Change Auxiliary/Catalyst screen_conditions->change_reagents lower_temp Lower Reaction Temperature check_racemization->lower_temp milder_base Use Milder/Non-nucleophilic Base check_racemization->milder_base racemization_free Use Racemization-Free Coupling Reagent check_racemization->racemization_free source_new Source New Auxiliary/Catalyst purity_low->source_new solution Improved Stereoselectivity source_new->solution change_solvent->solution change_temp->solution change_reagents->solution lower_temp->solution milder_base->solution racemization_free->solution

References

resolving peak tailing in chiral HPLC of 2-propyloctanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for resolving peak tailing in the chiral HPLC of 2-propyloctanamide.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing in the chiral HPLC of 2-propyloctanamide?

Peak tailing in the chiral HPLC of 2-propyloctanamide, a primary amide, can arise from several factors:

  • Secondary Interactions: The amide functional group can engage in secondary interactions with the chiral stationary phase (CSP), particularly with residual silanol groups on silica-based columns. These interactions can lead to a mixed-mode retention mechanism, causing peak distortion.[1][2][3]

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to broadened and tailing peaks.[4] Chiral compounds can sometimes exhibit overloading at lower concentrations than achiral compounds.[4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to undesirable interactions between the analyte and the stationary phase, contributing to peak tailing.

  • Column Degradation: Over time, the performance of a chiral column can degrade due to contamination or loss of stationary phase, resulting in poor peak shapes.

  • Extra-column Effects: Issues outside of the column, such as excessive tubing length or dead volume in the injector or detector, can cause band broadening and peak tailing.[2]

Q2: How can mobile phase additives help in reducing peak tailing for 2-propyloctanamide?

Mobile phase additives can significantly improve peak shape by minimizing undesirable secondary interactions. For a neutral amide like 2-propyloctanamide, basic additives are often beneficial.

  • Basic Additives: Small amounts of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), can deactivate acidic silanol groups on the silica surface of the CSP.[5][6] This reduces the potential for strong interactions that cause peak tailing. Typically, a concentration of 0.1% to 0.5% of a basic additive is sufficient.[5]

  • Acidic Additives: While less common for neutral amides, in some instances, a small amount of a weak acid like formic acid or acetic acid might be necessary to improve peak shape, depending on the specific CSP and analyte.

It's crucial to note that the choice and concentration of the additive should be optimized for the specific separation.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step workflow to identify and resolve the root cause of peak tailing in your chiral separation of 2-propyloctanamide.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_0 Start: Peak Tailing Observed cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Column Health cluster_4 Resolution Start Observe Peak Tailing (Asymmetry Factor > 1.2) CheckOverload 1. Check for Column Overload - Reduce sample concentration - Decrease injection volume Start->CheckOverload CheckSystem 2. Inspect HPLC System - Check for leaks - Minimize tubing length - Ensure proper connections CheckOverload->CheckSystem If tailing persists Resolved Peak Shape Improved (Asymmetry Factor ≤ 1.2) CheckOverload->Resolved If tailing is resolved AddBasicAdditive 3. Add Basic Additive - Start with 0.1% DEA - Optimize concentration CheckSystem->AddBasicAdditive If tailing persists CheckSystem->Resolved If tailing is resolved ModifySolvent 4. Modify Mobile Phase Composition - Adjust organic modifier ratio - Try a different alcohol (e.g., isopropanol) AddBasicAdditive->ModifySolvent If tailing persists AddBasicAdditive->Resolved If tailing is resolved FlushColumn 5. Flush the Column - Use a strong solvent - Follow manufacturer's guidelines ModifySolvent->FlushColumn If tailing persists ModifySolvent->Resolved If tailing is resolved ReplaceColumn 6. Replace the Column - If all else fails FlushColumn->ReplaceColumn If tailing persists FlushColumn->Resolved If tailing is resolved ReplaceColumn->Resolved If tailing is resolved

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Guide 2: Experimental Protocols for Method Optimization

This protocol details a systematic approach to assess the impact of diethylamine (DEA) on the peak shape of 2-propyloctanamide.

Objective: To determine the optimal concentration of DEA to reduce peak tailing.

Materials:

  • Chiral HPLC system with UV detector

  • Chiral column (e.g., polysaccharide-based CSP)

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Isopropanol

  • Diethylamine (DEA)

  • Sample: 2-propyloctanamide solution (1 mg/mL in mobile phase)

Procedure:

  • Initial Conditions:

    • Mobile Phase: 90:10 (v/v) n-Hexane:Isopropanol

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: 210 nm

  • Experiment 1 (Control):

    • Equilibrate the column with the initial mobile phase for 30 minutes.

    • Inject the 2-propyloctanamide sample and record the chromatogram.

    • Calculate the asymmetry factor for each enantiomeric peak.

  • Experiment 2 (0.1% DEA):

    • Prepare a mobile phase containing 90:10 (v/v) n-Hexane:Isopropanol with 0.1% (v/v) DEA.

    • Equilibrate the column with this new mobile phase for 30 minutes.

    • Inject the sample and record the chromatogram.

    • Calculate the asymmetry factor for each enantiomeric peak.

  • Experiment 3 (0.2% DEA):

    • Prepare a mobile phase containing 90:10 (v/v) n-Hexane:Isopropanol with 0.2% (v/v) DEA.

    • Equilibrate the column with this mobile phase for 30 minutes.

    • Inject the sample and record the chromatogram.

    • Calculate the asymmetry factor for each enantiomeric peak.

  • Data Analysis:

    • Compare the peak asymmetry factors obtained from the three experiments.

    • Determine the DEA concentration that provides the most symmetrical peaks.

Data Presentation

ExperimentDEA Concentration (%)Asymmetry Factor (Enantiomer 1)Asymmetry Factor (Enantiomer 2)
1 (Control)02.12.3
20.11.31.4
30.21.21.2

This protocol is designed to determine if column overload is the cause of peak tailing.

Objective: To assess the effect of sample concentration on peak shape.

Materials:

  • Same as Protocol 2.1

  • Optimized mobile phase from Protocol 2.1 (e.g., with 0.2% DEA)

Procedure:

  • Prepare a Dilution Series:

    • Prepare a series of 2-propyloctanamide solutions at concentrations of 1.0, 0.5, 0.2, and 0.1 mg/mL in the mobile phase.

  • Chromatographic Analysis:

    • Equilibrate the column with the optimized mobile phase.

    • Inject 10 µL of each solution from the dilution series.

    • Record the chromatograms for each concentration.

  • Data Analysis:

    • Calculate the asymmetry factor for each enantiomeric peak at each concentration.

    • Plot the asymmetry factor as a function of sample concentration.

Data Presentation

Sample Concentration (mg/mL)Asymmetry Factor (Enantiomer 1)Asymmetry Factor (Enantiomer 2)
1.01.81.9
0.51.41.5
0.21.21.2
0.11.11.1

Interpretation of Results:

If the asymmetry factor decreases significantly with decreasing sample concentration, column overload is a likely contributor to the peak tailing. In this case, either reduce the sample concentration or the injection volume for future analyses.

References

troubleshooting poor enantiomeric excess in 2-propyloctanamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to achieving high enantiomeric excess in the synthesis of 2-propyloctanamide.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (e.e.) and why is it crucial in the synthesis of 2-propyloctanamide?

Enantiomeric excess is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in a greater amount than the other in a mixture. It is calculated as the absolute difference between the mole fractions of the two enantiomers. A racemic mixture, containing equal amounts of both enantiomers, has an e.e. of 0%, while a pure single enantiomer has an e.e. of 100%.[1]

For drug development, achieving a high enantiomeric excess is critical because different enantiomers of a chiral drug can have distinct pharmacological, toxicological, and metabolic properties. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Therefore, regulatory agencies often require the development of single-enantiomer drugs.

Q2: What are the common synthetic strategies for obtaining enantiomerically enriched 2-propyloctanamide?

There are two primary strategies for synthesizing enantiomerically enriched 2-propyloctanamide:

  • Asymmetric Synthesis: This involves creating the desired stereocenter during the reaction using chiral catalysts, auxiliaries, or reagents. This approach is often more efficient as it directly produces the desired enantiomer.

  • Chiral Resolution: This method involves separating a racemic mixture of 2-propyloctanamide or its precursor, 2-propyloctanoic acid, into individual enantiomers.[2] This can be achieved through techniques like crystallization with a chiral resolving agent or chiral chromatography.

Q3: How is the enantiomeric excess of 2-propyloctanamide determined?

The most common methods for determining the enantiomeric excess of chiral compounds like 2-propyloctanamide are chiral high-performance liquid chromatography (HPLC) and chiral gas chromatography (GC). These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for their quantification.

Troubleshooting Guide for Poor Enantiomeric Excess

This guide addresses specific issues that can lead to low enantiomeric excess during the synthesis of 2-propyloctanamide.

Problem 1: Low enantiomeric excess when starting from chiral 2-propyloctanoic acid.

If you are synthesizing 2-propyloctanamide by coupling enantiomerically pure 2-propyloctanoic acid with an amine, a low e.e. in the final product often indicates racemization during the amide bond formation step.

Possible Causes and Solutions:

  • Inappropriate Coupling Reagent: Some coupling reagents can promote the formation of an oxazolone intermediate from the N-acylated amino acid, which can lead to racemization.

    • Solution: Employ racemization-suppressing coupling reagents. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can minimize racemization when used with carbodiimide coupling agents like DCC or EDC. Newer uronium/aminium or phosphonium-based reagents such as HATU, HBTU, and PyBOP are also designed to reduce racemization.

  • Excessive Base or Inappropriate Base: The presence of a strong or excess base can deprotonate the chiral center, leading to racemization.

    • Solution: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) in stoichiometric amounts. Avoid using excess base. In some cases, the amine reactant itself can act as the base.

  • Elevated Reaction Temperature: Higher temperatures can accelerate the rate of racemization.

    • Solution: Perform the coupling reaction at a lower temperature. Reactions are often carried out at 0 °C or even lower to minimize epimerization.[3]

Data Summary: Effect of Coupling Reagents on Racemization

Coupling ReagentAdditiveTypical Racemization
DCC/EDCNoneHigh
DCC/EDCHOBtLow
DCC/EDCHOAtVery Low
HATUNoneVery Low
PyBOPNoneLow

This table provides a general comparison; actual results may vary depending on the specific substrates and reaction conditions.

Problem 2: Low enantiomeric excess in an asymmetric synthesis route (e.g., using a chiral auxiliary).

When employing a chiral auxiliary to direct the stereoselective formation of 2-propyloctanamide, low e.e. can result from several factors related to the reaction setup and execution.

Possible Causes and Solutions:

  • Purity of the Chiral Auxiliary: The enantiomeric purity of the auxiliary directly impacts the maximum achievable e.e. of the product.

    • Solution: Ensure the chiral auxiliary is of high enantiomeric purity by sourcing it from a reliable supplier or by purifying it before use.

  • Incorrect Reaction Conditions: The stereochemical outcome of auxiliary-directed reactions is often highly sensitive to reaction conditions.

    • Solution: Carefully optimize reaction parameters such as temperature, solvent, and the nature of the Lewis acid (if applicable). A thorough literature search for the specific auxiliary being used is recommended to identify optimal conditions.

  • Inefficient Cleavage of the Auxiliary: The conditions used to remove the chiral auxiliary can sometimes cause racemization of the product.

    • Solution: Choose cleavage conditions that are known to be mild and non-racemizing for the specific auxiliary and product.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (2S)-2-Propyloctanoic Acid (Precursor)

This protocol is adapted from the stereoselective synthesis of a similar chiral carboxylic acid, (3S)-methyl valeric acid, and can be modified for 2-propyloctanoic acid by starting with the appropriate amino acid. For 2-propyloctanoic acid, a suitable starting material would be L-norleucine.

Step 1: Synthesis of (S)-2-aminopentane from L-Norleucine (Detailed procedure should be adapted from established methods for the decarboxylation and conversion of amino acids to amines).

Step 2: Synthesis of (S)-2-bromopentane (Detailed procedure for the conversion of the amine to a bromide, for example, via diazotization followed by reaction with a bromide source).

Step 3: Grignard Formation and Alkylation

  • Prepare the Grignard reagent from (S)-2-bromopentane and magnesium turnings in dry diethyl ether.

  • React the Grignard reagent with a suitable electrophile, such as propyl iodide, to introduce the propyl group at the chiral center.

Step 4: Carboxylation

  • React the resulting Grignard reagent with solid carbon dioxide (dry ice) to form the carboxylate salt.

  • Acidify the reaction mixture with aqueous HCl to obtain (2S)-2-propyloctanoic acid.

  • Purify the product by distillation or chromatography.

Protocol 2: Amide Coupling with Minimal Racemization
  • Dissolve (2S)-2-propyloctanoic acid (1 equivalent) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 equivalents) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) to the solution and stir for 15 minutes.

  • Add the desired amine (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

This protocol is based on the successful separation of the stereoisomers of valnoctamide, a structurally similar chiral amide, and can be adapted for 2-propyloctanamide.[4]

  • Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin-based phase like Chirasil-DEX CB).[4]

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 200 °C.

    • Hold at 200 °C for 10 minutes.

  • Sample Preparation: Dissolve a small amount of the purified 2-propyloctanamide in a suitable solvent (e.g., ethyl acetate) for injection.

Note: This is a starting point, and optimization of the temperature program and other parameters may be necessary to achieve baseline separation of the 2-propyloctanamide enantiomers.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2-Propyloctanamide cluster_analysis Analysis and Troubleshooting cluster_outcome Outcome start Start with Chiral 2-Propyloctanoic Acid coupling Amide Coupling (Acid + Amine) start->coupling product Crude 2-Propyloctanamide coupling->product analysis Chiral GC/HPLC Analysis product->analysis decision e.e. > 98%? analysis->decision success Synthesis Successful decision->success Yes troubleshoot Troubleshoot Reaction decision->troubleshoot No

Caption: Experimental workflow for the synthesis and analysis of 2-propyloctanamide.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Poor Enantiomeric Excess cause1 Racemization during Amide Coupling problem->cause1 cause2 Impure Chiral Starting Material problem->cause2 cause3 Suboptimal Asymmetric Reaction Conditions problem->cause3 solution1a Use Racemization-Free Coupling Reagents cause1->solution1a solution1b Optimize Base and Temperature cause1->solution1b solution2 Verify Purity of Starting Material cause2->solution2 solution3 Screen Catalysts, Solvents, and Temperatures cause3->solution3

References

Technical Support Center: Optimizing Mobile Phase for 2-Propyloctanamide Enantiomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric separation of 2-propyloctanamide.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the mobile phase for the chiral separation of 2-propyloctanamide.

Problem Possible Cause Suggested Solution
No separation of enantiomers. Inappropriate chiral stationary phase (CSP).Screen different types of CSPs, such as polysaccharide-based (e.g., cellulose or amylose derivatives), Pirkle-type, or macrocyclic antibiotic columns.[1][2][3] Polysaccharide-based CSPs are often a good starting point for a wide range of compounds.[3]
Mobile phase is not suitable for the selected CSP.For normal-phase chromatography, try a mobile phase of hexane/isopropanol or hexane/ethanol.[4] For reversed-phase, a mobile phase of acetonitrile/water or methanol/water can be effective.[4]
Inadequate interaction between the analyte and the CSP.The formation of a solute-CSP diastereomeric complex is often based on hydrogen bonding, π-π interactions, and dipole interactions.[5] Adjusting the mobile phase composition can influence these interactions.
Poor resolution (Rs < 1.5). Mobile phase composition is not optimal.Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. Small changes in the percentage of the alcohol can significantly impact resolution.[6]
Inappropriate mobile phase additive.For neutral compounds like 2-propyloctanamide, additives may not be necessary. However, if the compound has any acidic or basic impurities, small amounts of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive (typically 0.1%) might improve peak shape and resolution.[7]
Flow rate is too high.Decrease the flow rate to allow for better equilibration between the mobile and stationary phases.
Temperature is not optimal.Vary the column temperature. Temperature can affect the selectivity of a chiral separation, and in some cases, a reversal of elution order can be observed.[8]
Poor peak shape (tailing or fronting). Secondary interactions with the stationary phase.Add a small amount of a competing agent to the mobile phase. For example, a small percentage of a more polar solvent can sometimes reduce peak tailing.
Sample overload.Reduce the concentration of the sample being injected.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
Long retention times. Mobile phase is too weak (low elution strength).Increase the percentage of the organic modifier in the mobile phase. For example, increase the concentration of isopropanol in a hexane/isopropanol mobile phase.
Irreproducible results. Lack of column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Slow equilibration can occur, especially when using mobile phase additives.
Mobile phase instability.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for mobile phase selection for the enantiomeric separation of 2-propyloctanamide?

A1: For a neutral amide like 2-propyloctanamide on a polysaccharide-based chiral stationary phase (CSP), a good starting point for normal-phase HPLC is a mobile phase consisting of a mixture of n-hexane and an alcohol, such as isopropanol (IPA) or ethanol. A common starting ratio is 90:10 (v/v) n-hexane:IPA. For reversed-phase HPLC, a mobile phase of acetonitrile and water is a typical starting point.

Q2: How do I choose between normal-phase and reversed-phase chromatography for this separation?

A2: The choice between normal-phase and reversed-phase depends on the chiral stationary phase and the solubility of 2-propyloctanamide. Polysaccharide-based CSPs can often be used in both modes.[8] Normal-phase chromatography with hexane and alcohol mobile phases frequently provides good selectivity for a wide range of compounds. Reversed-phase chromatography is advantageous when using mass spectrometry (MS) detection due to the volatility of the mobile phases.

Q3: Can mobile phase additives improve the separation of a neutral compound like 2-propyloctanamide?

A3: While acidic or basic additives are typically used for ionizable compounds, they are generally not necessary for neutral molecules like 2-propyloctanamide.[7] However, if peak shape issues arise, a very small concentration (e.g., 0.1%) of an additive might help by masking active sites on the silica surface of the stationary phase.

Q4: What is the effect of the type of alcohol used as a mobile phase modifier?

A4: The type of alcohol (e.g., methanol, ethanol, isopropanol) used as a modifier in the mobile phase can significantly affect the retention and selectivity of the enantiomeric separation.[4] Isopropanol is a common choice and often provides good results. If resolution is not achieved with isopropanol, switching to ethanol or methanol can alter the interactions and potentially improve the separation.

Q5: My resolution is decreasing over time. What could be the cause?

A5: A decrease in resolution over time could be due to column degradation or contamination. Ensure that the mobile phase is of high purity and is filtered. It is also important to properly wash and store the column according to the manufacturer's instructions. If the column is contaminated, a washing procedure with stronger solvents may be necessary.

Quantitative Data Summary

The following table presents hypothetical data for the separation of 2-propyloctanamide enantiomers under different mobile phase conditions on a cellulose-based chiral stationary phase.

Mobile Phase Composition (v/v)Retention Time Enantiomer 1 (min)Retention Time Enantiomer 2 (min)Resolution (Rs)
n-Hexane/Isopropanol (95:5)12.514.21.8
n-Hexane/Isopropanol (90:10)8.39.11.6
n-Hexane/Isopropanol (85:15)5.15.51.2
n-Hexane/Ethanol (90:10)9.510.81.9

Experimental Protocol

Objective: To develop and optimize an HPLC method for the enantiomeric separation of 2-propyloctanamide.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., CHIRALCEL® OD-H)

  • 2-propyloctanamide racemic standard

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • HPLC-grade ethanol

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL solution of racemic 2-propyloctanamide in the initial mobile phase composition.

  • Mobile Phase Preparation:

    • Prepare the initial mobile phase of 90:10 (v/v) n-hexane:isopropanol.

    • Filter the mobile phase through a 0.45 µm filter and degas it.

  • Chromatographic Conditions:

    • Column: Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm

    • Mobile Phase: 90:10 (v/v) n-hexane:isopropanol

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram.

    • Identify the retention times of the two enantiomers.

  • Optimization:

    • To optimize the separation, systematically vary the percentage of isopropanol in the mobile phase (e.g., 5%, 15%).

    • If necessary, replace isopropanol with ethanol and repeat the optimization steps.

    • For each condition, calculate the resolution (Rs) between the two enantiomer peaks. An Rs value of ≥ 1.5 is generally considered a good separation.

Visualizations

TroubleshootingWorkflow start Start: No or Poor Separation of Enantiomers check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp screen_csp Screen different CSPs (e.g., polysaccharide, Pirkle) check_csp->screen_csp No optimize_mp Optimize Mobile Phase Composition check_csp->optimize_mp Yes screen_csp->optimize_mp vary_modifier Vary organic modifier ratio (e.g., Hexane/IPA) optimize_mp->vary_modifier check_additives Consider mobile phase additives (if necessary for peak shape) optimize_mp->check_additives Poor peak shape change_modifier Change organic modifier (e.g., to Ethanol) vary_modifier->change_modifier Still poor resolution optimize_conditions Optimize Other Conditions vary_modifier->optimize_conditions Improved but not optimal end_good Good Separation Achieved vary_modifier->end_good Good resolution change_modifier->optimize_conditions Still poor resolution change_modifier->end_good Good resolution check_additives->optimize_conditions adjust_flow Adjust flow rate optimize_conditions->adjust_flow adjust_temp Adjust column temperature optimize_conditions->adjust_temp adjust_flow->end_good Resolution improves end_bad Consult further with technical support adjust_flow->end_bad No improvement adjust_temp->end_good Resolution improves adjust_temp->end_bad No improvement

References

Technical Support Center: Purification of (2R)-2-propyloctanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (2R)-2-propyloctanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this chiral amide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities are typically unreacted starting materials, such as the corresponding carboxylic acid (2-propyloctanoic acid) and the amine source, as well as byproducts from side reactions. Depending on the synthetic route, diastereomeric impurities may also be present if the stereoselectivity of the reaction is not 100%.

Q2: Which chromatographic techniques are most effective for the purification of this compound?

A2: Normal-phase flash chromatography using a silica gel stationary phase is a common and effective method for the purification of amides like this compound.[1] Reversed-phase chromatography can also be employed, particularly if the impurities are more nonpolar than the desired product.[2]

Q3: What are suitable solvent systems for the flash chromatography of this compound?

A3: A common solvent system for the purification of moderately polar amides on silica gel is a gradient of ethyl acetate in hexanes. For more polar amides, a solvent system of methanol in dichloromethane (e.g., 5-10% methanol) can be effective.[1] The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis prior to performing the flash chromatography.

Q4: Can recrystallization be used to purify this compound?

A4: Recrystallization is a viable and often preferred method for purifying amides if the product is a solid.[1] This technique can be highly effective at removing impurities and can be more cost-effective and scalable than chromatography. Suitable solvents for recrystallization of amides include ethanol, acetone, and acetonitrile.[1] The choice of solvent will depend on the solubility of this compound at different temperatures.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity After Initial Purification Step Incomplete reaction or presence of closely eluting impurities.Optimize the reaction conditions to drive it to completion. For purification, consider using a different chromatographic technique (e.g., reversed-phase if normal-phase was used) or a different solvent system to improve separation.[2]
Product Co-elutes with a Major Byproduct The polarity of the product and the byproduct are very similar.If using normal-phase chromatography, consider switching to a reversed-phase column.[2] Alternatively, ion-exchange chromatography could be effective if the byproduct has a chargeable functional group that the desired amide lacks.[2]
Low Yield After Chromatographic Purification The product may be adsorbing irreversibly to the silica gel, or the chosen solvent system may not be optimal for elution.Consider pre-treating the silica gel with a small amount of a polar solvent or a base (like triethylamine) if the amide is basic. Ensure the eluting solvent is sufficiently polar to move the product off the column.
Difficulty Removing Starting Amine The starting amine is basic and may interact with the acidic silica gel.An acidic workup of the reaction mixture before chromatography can help to remove the basic amine. Alternatively, strong cation exchange (SCX) cartridges can be used to specifically bind and remove the amine impurity.[3]
Presence of Unreacted Carboxylic Acid The carboxylic acid can be difficult to separate from the amide product due to similar polarities.A basic wash (e.g., with aqueous sodium bicarbonate solution) of the crude product in an organic solvent prior to chromatography will deprotonate the carboxylic acid, making it water-soluble and easily removable in the aqueous phase.

Experimental Protocols

General Protocol for Flash Chromatography Purification of this compound
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the chromatography solvent (e.g., dichloromethane). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Column Packing: Pack a flash chromatography column with silica gel using a slurry of the initial chromatography solvent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

  • Loading: Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions based on the separation observed on the chromatogram (if using an automated system) or by monitoring the eluent with TLC.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound Synthesis workup Aqueous Workup (Acidic/Basic Wash) synthesis->workup chromatography Flash Chromatography workup->chromatography recrystallization Recrystallization (Optional) chromatography->recrystallization tlc TLC Analysis of Fractions chromatography->tlc hplc HPLC for Purity and Enantiomeric Excess chromatography->hplc Directly if Liquid recrystallization->hplc tlc->chromatography Guide Fraction Collection nmr NMR Spectroscopy hplc->nmr Confirm Structure

Caption: Workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_workflow start Impure Product After Chromatography? check_impurities Identify Impurities (TLC, NMR) start->check_impurities starting_material Starting Materials Present? check_impurities->starting_material Yes byproduct Byproduct Co-elution? check_impurities->byproduct No optimize_workup Optimize Aqueous Workup (Acid/Base Wash) starting_material->optimize_workup change_column Change Chromatography Mode (e.g., Reversed-Phase) byproduct->change_column change_solvent Optimize Solvent System byproduct->change_solvent recrystallize Attempt Recrystallization byproduct->recrystallize pure_product Pure Product Obtained optimize_workup->pure_product change_column->pure_product change_solvent->pure_product recrystallize->pure_product

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Minimizing Racemization in (2R)-2-propyloctanamide Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing racemization during the functionalization of (2R)-2-propyloctanamide. Maintaining the stereochemical integrity of this chiral amide is critical for its intended biological activity and the overall success of your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the functionalization of this compound that can lead to racemization.

Problem Potential Cause Recommended Solution
Significant loss of enantiomeric excess (ee) after functionalization (e.g., alkylation, acylation). Enolate Formation under Thermodynamic Control: Prolonged exposure to base, higher temperatures, or the use of less sterically hindered bases can lead to the formation of the more stable, but achiral, enolate intermediate, resulting in racemization.[1][2]Employ Kinetic Deprotonation Conditions: Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (typically -78 °C) to rapidly and irreversibly form the kinetic enolate.[3][4] This minimizes the time the chiral center is susceptible to epimerization.
Inappropriate Base Selection: The strength and steric bulk of the base are crucial. Weaker bases may not fully deprotonate the amide, leading to an equilibrium that allows for racemization.[5]Use a Strong, Non-Nucleophilic, Hindered Base: LDA is a common choice.[3][4] Other lithium amides like LiHMDS can also be effective. Avoid smaller, less hindered bases like sodium hydride or alkoxides when stereoselectivity is critical.
Elevated Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for enolate equilibration and subsequent racemization.[6]Maintain Low Temperatures: Conduct the deprotonation and subsequent reaction with the electrophile at -78 °C. Allow the reaction to slowly warm to room temperature only after the electrophile has been added and has had sufficient time to react.
Slow Addition of Electrophile: A delay between enolate formation and its reaction with an electrophile increases the opportunity for racemization.Rapid Trapping of the Enolate: Add the electrophile to the reaction mixture as soon as the enolate formation is complete. Ensure the electrophile is highly reactive to facilitate a fast trapping reaction.
Inconsistent or poor yields of the desired functionalized product. Incomplete Deprotonation: Insufficient base or a base that is not strong enough will result in incomplete formation of the enolate.Use a Slight Excess of a Strong Base: Typically, 1.05 to 1.2 equivalents of a strong base like LDA are used to ensure complete deprotonation.
Side Reactions of the Electrophile: The electrophile may react with the base or other components in the reaction mixture.Pre-form the Enolate: Add the base to the amide at low temperature and allow sufficient time for deprotonation before adding the electrophile.
Difficulty in determining the extent of racemization. Inadequate Analytical Method: Standard chromatographic techniques may not be able to separate the enantiomers of the product.Develop a Chiral HPLC Method: Use a chiral stationary phase (e.g., polysaccharide-based columns) to separate the (R) and (S) enantiomers of the functionalized product.[7] Alternatively, derivatization with a chiral agent can allow for separation on a standard achiral column.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound during functionalization?

A1: The primary mechanism is through the formation of a planar, achiral enolate intermediate.[1] The alpha-proton (the hydrogen atom on the carbon adjacent to the carbonyl group) of the amide is acidic. In the presence of a base, this proton can be removed to form an enolate. This process temporarily destroys the stereocenter at the alpha-carbon. Reprotonation or reaction with an electrophile can then occur from either face of the planar enolate with equal probability, leading to a mixture of enantiomers (a racemic mixture).

Mechanism of Racemization

racemization_mechanism cluster_start This compound cluster_enolate Planar Achiral Intermediate cluster_product Racemic Mixture start (R)-Amide enolate Enolate start->enolate Base (e.g., LDA) -H⁺ product_R (R)-Product enolate->product_R Electrophile (E⁺) or Protonation product_S (S)-Product enolate->product_S Electrophile (E⁺) or Protonation

Caption: Mechanism of racemization via an achiral enolate intermediate.

Q2: How does the choice of base impact racemization?

A2: The choice of base is critical for controlling racemization.

  • Strong, Sterically Hindered Bases (e.g., LDA, LiHMDS): These bases favor the rapid and irreversible formation of the kinetic enolate at low temperatures.[3][4] The steric bulk of the base makes it more likely to abstract the most accessible proton quickly, without allowing time for equilibration to the more stable, but racemization-prone, thermodynamic enolate.

  • Smaller, Less Hindered Bases (e.g., NaH, NaOEt): These bases can lead to the formation of the thermodynamic enolate, especially at higher temperatures. This increases the risk of racemization as the system has more time to reach equilibrium through the achiral enolate intermediate.

Q3: What is the optimal temperature for minimizing racemization?

A3: Low temperatures are crucial. The deprotonation step to form the enolate should be carried out at -78 °C (the temperature of a dry ice/acetone bath).[5] The subsequent reaction with the electrophile should also be initiated at this temperature. Maintaining a low temperature minimizes the thermal energy available for the system to overcome the activation barrier for racemization.

Q4: Which solvents are recommended for these reactions?

A4: Anhydrous aprotic solvents are essential. Tetrahydrofuran (THF) is the most commonly used solvent for enolate chemistry.[3][5] It is crucial to use a dry solvent, as any protic impurities (like water) can protonate the enolate, leading to racemization and reducing the yield of the desired product.

Q5: How can I determine the enantiomeric excess (ee) of my product?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[7] You will need to use a chiral stationary phase that can differentiate between the two enantiomers of your product. Alternatively, you can derivatize your product with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Experimental Protocols

General Protocol for Stereoretentive α-Alkylation of this compound

This protocol provides a general guideline. Optimization may be required for specific electrophiles.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution in THF/hexanes

  • Electrophile (e.g., alkyl halide)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of LDA (1.1 eq) dropwise to the stirred amide solution at -78 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete enolate formation.

  • Alkylation: Add the electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Reaction: Continue stirring at -78 °C for 2-4 hours. The optimal reaction time may vary depending on the reactivity of the electrophile.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Chiral Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis setup Dissolve (R)-Amide in Anhydrous THF under Inert Atmosphere cool Cool to -78 °C setup->cool deprotonate Add LDA dropwise Stir for 1-2h at -78 °C cool->deprotonate alkylate Add Electrophile dropwise Stir for 2-4h at -78 °C deprotonate->alkylate quench Quench with sat. aq. NH₄Cl alkylate->quench extract Extract with Et₂O quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Determine ee by Chiral HPLC purify->analyze

Caption: General workflow for stereoretentive α-alkylation.

Quantitative Data Summary

The following table summarizes hypothetical data on the impact of reaction conditions on the enantiomeric excess (ee) of the α-alkylated product. This data is illustrative and actual results may vary.

Base Temperature (°C) Solvent Enantiomeric Excess (ee) (%)
LDA-78THF>95
LiHMDS-78THF>95
NaH25THF<20
NaOEt25Ethanol<10
LDA0THF70-80
LDA25THF30-50

Disclaimer: This technical support guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a safe and appropriate environment. The provided protocols are general guidelines and may require optimization for specific applications.

References

addressing low signal intensity in mass spectrometry of (2R)-2-propyloctanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low signal intensity and other common issues encountered during the mass spectrometric analysis of (2R)-2-propyloctanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low signal intensity when analyzing this compound by mass spectrometry?

A1: Low signal intensity for this compound can stem from several factors. The most common include suboptimal ionization efficiency, ion suppression from the sample matrix or mobile phase additives, incorrect sample concentration, and inadequate instrument calibration or tuning.[1][2]

Q2: Which ionization technique is best suited for this compound?

A2: For a relatively non-polar small molecule like this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) should be considered.[3] ESI is effective for polar and ionizable compounds, while APCI is often better for less polar, lower molecular weight compounds.[3] It is recommended to test both ionization sources to determine the optimal method for your specific sample and instrumentation.

Q3: What are the expected adduct ions for this compound in positive ion mode ESI-MS?

A3: In positive ion mode ESI-MS, you can expect to observe several common adduct ions for this compound (exact mass: 185.17796 g/mol ). These include the protonated molecule [M+H]+, as well as adducts with sodium [M+Na]+, potassium [M+K]+, and ammonium [M+NH4]+.[4][5][6][7][8] The formation of these adducts depends on the purity of the solvents and the sample matrix.

Q4: Can in-source fragmentation affect the signal intensity of the parent ion?

A4: Yes, excessive in-source fragmentation can lead to a decrease in the intensity of the molecular ion peak. Aliphatic amides can undergo fragmentation, and if the energy in the ion source is too high, the parent molecule may fragment before it is detected, distributing the ion current among various fragment ions.[9][10][11]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

This guide provides a systematic approach to troubleshooting low or absent signal intensity.

Troubleshooting Workflow:

LowSignalTroubleshooting cluster_instrument Instrument Checks cluster_sample Sample Considerations cluster_source Ion Source Optimization cluster_mobile_phase Mobile Phase Evaluation cluster_matrix Matrix Effect Investigation start Low/No Signal Detected check_instrument 1. Verify Instrument Performance (Run system suitability test) start->check_instrument check_sample 2. Assess Sample Integrity and Concentration check_instrument->check_sample Instrument OK inst_cal Calibrate Mass Analyzer check_instrument->inst_cal inst_tune Tune Ion Source check_instrument->inst_tune optimize_source 3. Optimize Ion Source Parameters check_sample->optimize_source Sample OK sample_conc Verify Concentration (1-10 µg/mL typical) check_sample->sample_conc sample_degradation Check for Degradation check_sample->sample_degradation check_mobile_phase 4. Evaluate Mobile Phase Composition optimize_source->check_mobile_phase Optimization Ineffective source_type Test ESI vs. APCI optimize_source->source_type source_params Adjust Voltages, Temperatures, Gas Flows optimize_source->source_params investigate_matrix 5. Investigate Matrix Effects check_mobile_phase->investigate_matrix Mobile Phase OK mp_additives Optimize Additives (e.g., Formic Acid) check_mobile_phase->mp_additives mp_composition Vary Organic/Aqueous Ratio check_mobile_phase->mp_composition success Signal Improved investigate_matrix->success Matrix Effects Mitigated matrix_dilution Dilute Sample investigate_matrix->matrix_dilution matrix_cleanup Perform Sample Cleanup (e.g., SPE) investigate_matrix->matrix_cleanup

Caption: Troubleshooting workflow for low signal intensity.

Quantitative Data Summary: Recommended Starting Parameters for ESI & APCI

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Ionization Polarity PositivePositive
Capillary Voltage 3.0 - 4.5 kVCorona Discharge Current: 2 - 5 µA
Nebulizer Gas Pressure 30 - 50 psi40 - 60 psi
Drying Gas Flow 8 - 12 L/min5 - 10 L/min
Drying Gas Temperature 300 - 400 °C350 - 450 °C
Fragmentor/Cone Voltage 80 - 120 V (Optimize to minimize fragmentation)80 - 120 V
Mobile Phase Additive 0.1% Formic Acid0.1% Formic Acid

Experimental Protocol: Ion Source Optimization

  • Prepare a standard solution of this compound at a concentration of 5 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Set the mass spectrometer to scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).

  • Begin with ESI in positive ion mode. Systematically vary the following parameters, one at a time, while monitoring the signal intensity of the [M+H]+ ion (m/z 186.18):

    • Capillary Voltage: 3.0, 3.5, 4.0, 4.5 kV

    • Drying Gas Temperature: 300, 325, 350, 375 °C

    • Drying Gas Flow: 8, 10, 12 L/min

    • Nebulizer Pressure: 30, 40, 50 psi

  • Record the optimal settings for ESI.

  • Switch to APCI in positive ion mode and repeat the optimization process, adjusting the corona discharge current (2, 3, 4, 5 µA) and vaporizer temperature (350, 400, 450 °C).

  • Compare the maximum achievable signal intensity from both ESI and APCI to determine the most sensitive ionization method.

Issue 2: Poor Reproducibility and Signal Fluctuation

This issue is often related to unstable spray conditions or contamination.

Logical Relationship Diagram:

SignalInstability cluster_causes Potential Causes cluster_solutions Troubleshooting Steps instability Signal Instability/ Poor Reproducibility spray Unstable Electrospray instability->spray contamination Source Contamination instability->contamination lc_issues LC System Issues instability->lc_issues check_spray Visually Inspect Spray Needle spray->check_spray Address optimize_flow Optimize Mobile Phase Flow Rate spray->optimize_flow Address clean_source Clean Ion Source Components contamination->clean_source Address check_lc Check for Leaks and Bubbles in LC lc_issues->check_lc Address

Caption: Causes and solutions for signal instability.

Experimental Protocol: System Cleaning and Contamination Check

  • Initial Diagnosis: Infuse a standard solution of this compound and observe the stability of the total ion chromatogram (TIC) and the extracted ion chromatogram (EIC) for the [M+H]+ ion.

  • Visual Inspection: Carefully inspect the ESI needle or APCI corona needle for any blockages or salt buildup.

  • Source Cleaning:

    • Follow the manufacturer's instructions to vent the instrument.

    • Carefully remove and clean the ion source components, including the capillary, skimmer, and ion transfer tube. Use a sequence of methanol, water, and isopropanol for cleaning.

    • Ensure all components are completely dry before reassembly.

  • LC System Flush:

    • Disconnect the LC from the mass spectrometer.

    • Flush the LC system with a high-organic mobile phase (e.g., 95% acetonitrile) for at least 30 minutes to remove any contaminants.

    • Follow with a flush of the initial mobile phase conditions.

  • Re-evaluation: Reconnect the LC to the mass spectrometer, allow the system to stabilize, and re-infuse the standard solution to check for improved signal stability.

By systematically addressing these potential issues, researchers can significantly improve the signal intensity and data quality in the mass spectrometric analysis of this compound.

References

Technical Support Center: Chiral Resolution of 2-Propyloctanamide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of 2-propyloctanamide enantiomers. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal resolution on a chiral column.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of 2-propyloctanamide and similar aliphatic amides.

Problem: Poor or No Resolution of Enantiomers

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are generally effective for separating amide enantiomers.[1] Consider screening columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)), which have shown good performance for amide separations.[2][3]
Suboptimal Mobile Phase Composition Normal Phase: Systematically vary the ratio of the alcohol modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., hexane or heptane). A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol.[4] Small changes in the alcohol percentage can significantly impact selectivity.[1] Reversed-Phase: If using a reversed-phase compatible column, adjust the ratio of organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. The presence of water can alter enantiorecognition.[5]
Incorrect Mobile Phase Additive The addition of a small amount of an acidic or basic modifier can dramatically improve resolution. For neutral or slightly basic amides, adding a basic modifier like diethylamine (DEA) at a low concentration (e.g., 0.1%) can be effective.[1] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[3][6]
Inappropriate Flow Rate High flow rates can lead to decreased efficiency and poor resolution. For challenging separations, reducing the flow rate (e.g., to 0.5 mL/min from 1.0 mL/min) can enhance resolution by allowing more time for interactions with the stationary phase.
Unsuitable Column Temperature Temperature can influence the thermodynamics of the chiral recognition process.[7][8] While lower temperatures often improve resolution, some separations benefit from elevated temperatures. It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, and 40°C) to find the optimum.

Problem: Peak Tailing or Broadening

Possible Cause Suggested Solution
Secondary Interactions with Silica Support Add a mobile phase modifier to mask active sites on the silica. A small amount of a polar solvent like ethanol or an amine modifier like DEA can reduce peak tailing.
Column Overload Inject a smaller sample volume or a more dilute sample solution. Overloading the column can lead to peak distortion.
Contaminated Column or Guard Column Flush the column with a strong, compatible solvent to remove contaminants. If a guard column is in use, replace it.
Sample Solvent Incompatible with Mobile Phase Whenever possible, dissolve the sample in the mobile phase to avoid peak shape issues.

Problem: Drifting Retention Times

Possible Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when using mobile phase additives.
Changes in Mobile Phase Composition Ensure the mobile phase is well-mixed and that there is no evaporation of the more volatile components.
Temperature Fluctuations Use a column oven to maintain a constant temperature throughout the analysis.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral column is best for separating 2-propyloctanamide enantiomers?

A1: Polysaccharide-based chiral stationary phases (CSPs) are highly recommended for the separation of amide enantiomers. Columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) have demonstrated broad applicability for this class of compounds.[2][3] Pirkle-type columns can also be effective for certain amides.[4] It is often beneficial to screen a few different CSPs to find the one with the best selectivity for your specific molecule.

Q2: How do I choose the right mobile phase for my separation?

A2: The choice of mobile phase depends on the chiral column and the properties of your analyte. For polysaccharide-based columns, normal-phase chromatography using a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point.[4] The type and concentration of the alcohol can significantly alter the resolution. Reversed-phase chromatography with aqueous-organic mobile phases can also be an option for compatible columns.[5]

Q3: Why is a mobile phase additive necessary, and how do I select one?

A3: Mobile phase additives can significantly improve peak shape and resolution by minimizing undesirable interactions with the stationary phase and enhancing the desired chiral recognition interactions.[1] For neutral or basic analytes like amides, a basic additive such as diethylamine (DEA) at a low concentration (e.g., 0.1%) is often used. For acidic analytes, an acidic additive like trifluoroacetic acid (TFA) may be required.[3]

Q4: Can temperature affect my chiral separation?

A4: Yes, temperature is a critical parameter in chiral chromatography as it affects the thermodynamics of the separation.[7][8] Lowering the temperature often increases the separation factor but may also increase analysis time and backpressure. Conversely, in some cases, increasing the temperature can improve resolution. It is advisable to evaluate a range of temperatures to determine the optimal condition for your specific separation.

Q5: My resolution is decreasing over time. What should I do?

A5: A decrease in resolution can be due to column contamination or degradation. First, try washing the column with a stronger solvent that is compatible with the stationary phase (consult the column manufacturer's instructions). For example, flushing with 100% isopropanol or ethanol can often restore performance. If the resolution does not improve, the column may need to be replaced. Also, ensure that your samples are filtered before injection to prevent frit blockage.

Quantitative Data Summary

The following table provides representative starting conditions for the method development of 2-propyloctanamide enantiomer separation based on data for structurally similar aliphatic amides.

ParameterCondition 1Condition 2Condition 3
Chiral Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Chiralpak® IC (250 x 4.6 mm, 5 µm)Pirkle-Type (R)-N-(3,5-dinitrobenzoyl)phenylglycine (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v)n-Hexane / Isopropanol / Acetonitrile (97:3:0.5, v/v/v)[4]
Flow Rate 1.0 mL/min0.8 mL/min1.5 mL/min
Temperature 25°C20°C30°C
Detection UV at 210 nmUV at 210 nmUV at 220 nm
Expected Outcome Baseline resolution with longer retention times.Potentially sharper peaks and good resolution due to the additive.Good selectivity, may require optimization of the alcohol content.

Detailed Experimental Protocol

This protocol provides a general procedure for developing a chiral separation method for 2-propyloctanamide.

1. Materials and Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).

  • HPLC-grade n-hexane, isopropanol, and diethylamine (DEA).

  • 2-propyloctanamide racemic standard.

  • Class A volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Preparation of Solutions

  • Mobile Phase: Prepare the mobile phase by accurately mixing the solvents. For a starting condition of n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v), mix 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of DEA. Degas the mobile phase before use.

  • Sample Solution: Prepare a stock solution of racemic 2-propyloctanamide at a concentration of 1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

4. Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Record the chromatogram and determine the retention times (t_R1, t_R2) and peak widths for the two enantiomers.

  • Calculate the resolution (Rs) using the formula: Rs = 2(t_R2 - t_R1) / (w1 + w2), where w1 and w2 are the peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.

5. Optimization

  • If the resolution is inadequate, systematically adjust the mobile phase composition. For example, change the isopropanol concentration to 5%, 15%, and 20%.

  • Vary the flow rate between 0.5 and 1.5 mL/min.

  • Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C).

Visualizations

TroubleshootingWorkflow Start Start: Poor or No Resolution CheckColumn Is the Chiral Column Appropriate? Start->CheckColumn OptimizeMP Optimize Mobile Phase Composition CheckColumn->OptimizeMP Yes ScreenColumns Screen Different CSPs (e.g., Polysaccharide-based) CheckColumn->ScreenColumns No Additives Incorporate Mobile Phase Additives OptimizeMP->Additives Resolution still poor Success Resolution Achieved OptimizeMP->Success Resolution improved VaryAlcohol Vary Alcohol Modifier Ratio (e.g., 5-20% IPA/EtOH) OptimizeMP->VaryAlcohol AdjustFlowTemp Adjust Flow Rate and Temperature Additives->AdjustFlowTemp Resolution still poor Additives->Success Resolution improved AddDEA_TFA Add 0.1% DEA for neutral/basic or 0.1% TFA for acidic compounds Additives->AddDEA_TFA AdjustFlowTemp->Success Resolution improved Failure Consult Further Resources AdjustFlowTemp->Failure Resolution still poor LowerFlow Lower Flow Rate (e.g., 0.5 mL/min) Test Temperature Range (15-40°C) AdjustFlowTemp->LowerFlow ScreenColumns->OptimizeMP

Caption: Troubleshooting workflow for poor enantiomeric resolution.

ExperimentalWorkflow Prep 1. Preparation MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA/DEA) Prep->MobilePhase Sample Prepare & Filter Sample (1 mg/mL in Mobile Phase) Prep->Sample Equilibrate 2. Equilibration MobilePhase->Equilibrate Sample->Equilibrate EquilibrateColumn Equilibrate Column (Stable Baseline) Equilibrate->EquilibrateColumn Analysis 3. Analysis EquilibrateColumn->Analysis Inject Inject Sample Analysis->Inject Record Record Chromatogram Inject->Record Evaluation 4. Evaluation & Optimization Record->Evaluation Calculate Calculate Resolution (Rs) Evaluation->Calculate CheckRs Rs >= 1.5? Calculate->CheckRs Optimize Optimize Parameters: - Mobile Phase - Flow Rate - Temperature CheckRs->Optimize No Complete Method Developed CheckRs->Complete Yes Optimize->Equilibrate Re-equilibrate & Re-analyze

Caption: Experimental workflow for chiral method development.

References

overcoming solubility issues of (2R)-2-propyloctanamide in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) regarding the solubility of (2R)-2-propyloctanamide for use in biological assays. Due to its chemical structure, a C11 fatty acid amide, this compound is expected to have low aqueous solubility.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?
Q2: What is the recommended solvent for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving hydrophobic compounds for in vitro studies.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

Q3: My compound is precipitating when I add it to my aqueous assay buffer/media. What should I do?

A3: Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue for lipophilic compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. Here are several strategies to overcome this:

  • Reduce the final concentration: Your target concentration may be too high.

  • Optimize the dilution process: Add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing. This can prevent localized high concentrations that lead to precipitation.

  • Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the 100% DMSO stock into a smaller volume of media first, then add that to your final volume.

  • Consider alternative solubilization strategies: If precipitation persists, you may need to use surfactants, cyclodextrins, or other formulation aids.

Q4: What concentration of DMSO is safe for my cells?

A4: The tolerance to DMSO can vary significantly between cell lines.[4] However, a general guideline is to keep the final concentration of DMSO in your cell culture media at or below 0.5%, with many researchers aiming for less than 0.1% to minimize any potential off-target effects.[3][4][5][6] It is crucial to always include a vehicle control (media with the same final concentration of DMSO but without your compound) in your experiments to account for any effects of the solvent itself.[5]

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: Yes, if DMSO is not suitable for your experimental system, you can explore other options:

  • Ethanol: Can be used, but often has a lower solubilizing power for highly lipophilic compounds and can be more toxic to cells than DMSO.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate hydrophobic drug molecules, forming inclusion complexes and increasing their aqueous solubility.[7][8][9][10] Beta-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Surfactants: Non-ionic surfactants like Tween® 80 (polysorbate 80) or Kolliphor® ELP can be used to form micelles that encapsulate the hydrophobic compound, thereby increasing its solubility in aqueous solutions.[11][12][13] These are often used at concentrations above their critical micelle concentration (CMC).

Troubleshooting Guide

Issue 1: Compound will not dissolve in 100% DMSO.
  • Possible Cause: Insufficient solvent volume or low ambient temperature.

  • Solution:

    • Ensure you are using a sufficient volume of DMSO for the amount of compound.

    • Gently warm the solution to 37°C.

    • Use sonication to aid dissolution.

Issue 2: Compound precipitates immediately upon addition to aqueous media.
  • Possible Cause: The compound's aqueous solubility limit is exceeded.

  • Troubleshooting Steps:

    • Verify Final Concentration: Is the final concentration of this compound in your assay essential? Can it be lowered?

    • Optimize Dilution Technique: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can sometimes prevent precipitation.

    • Use an Intermediate Dilution: Create an intermediate dilution of your compound in a solution containing a higher percentage of organic solvent (e.g., 10% DMSO in media) before making the final dilution.

    • Formulation Approach: If the above fails, you will likely need a formulation-based approach. See the protocols below for using cyclodextrins or surfactants.

Quantitative Data Summary

For researchers considering alternative solubilization agents, the following tables provide key data for common choices.

Table 1: Common Solvents for In Vitro Assays

SolventRecommended Max. Final Concentration in Cell CultureNotes
DMSO ≤ 0.5% (aim for < 0.1% if possible)[3][4][14]Wide solubilizing range. Always include a vehicle control.[5]
Ethanol ≤ 0.5%Generally more cytotoxic than DMSO.

Table 2: Properties of Common Solubilizing Agents

AgentTypeCritical Micelle Concentration (CMC)Typical Starting Concentration
Tween® 80 Non-ionic Surfactant~0.01-0.02 mg/mL (~1.3 x 10⁻⁵ M)[15][16]0.1% - 1% (w/v)[13][17]
Kolliphor® ELP Non-ionic Surfactant~0.02% (w/v)[18]0.1% - 2% (w/v)[19][20]
HP-β-CD Modified CyclodextrinN/A1% - 5% (w/v)

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock in DMSO
  • Accurately weigh the desired amount of this compound powder.

  • Calculate the volume of 100% DMSO required to achieve the desired stock concentration (e.g., 20 mM).

  • Add the DMSO to the powder.

  • Vortex the solution thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C as appropriate.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare a solution of HP-β-CD (e.g., 10% w/v) in your desired aqueous buffer or media.

  • Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • While vigorously stirring the HP-β-CD solution, slowly add the compound stock solution.

  • Continue to stir the mixture at room temperature for at least 1 hour to allow for the formation of the inclusion complex.

  • The resulting solution can then be sterile-filtered and used in your assay. It is important to also have a vehicle control with the same concentration of HP-β-CD and the small amount of organic solvent used.

Protocol 3: Solubilization using Tween® 80
  • Prepare a stock solution of Tween® 80 (e.g., 10% w/v) in your desired aqueous buffer.

  • Prepare a concentrated stock of this compound in 100% DMSO.

  • In a separate tube, add the required volume of the Tween® 80 stock solution to your final assay buffer to achieve a final Tween® 80 concentration above its CMC (e.g., 0.1%).

  • While vortexing the Tween® 80-containing buffer, slowly add the DMSO stock of your compound to reach the desired final concentration.

  • Ensure the final DMSO concentration remains below the toxic limit for your cells. Prepare a vehicle control containing both Tween® 80 and DMSO at the same final concentrations.

Visualizations

Experimental Workflow and Troubleshooting

The following diagrams illustrate a general workflow for solubilizing a lipophilic compound and a decision tree for troubleshooting common issues.

G cluster_workflow Solubilization Workflow cluster_troubleshooting Troubleshooting start Start with This compound Powder stock Prepare Concentrated Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer/Media stock->dilute assay Add to Biological Assay dilute->assay precipitate Precipitation Occurs? dilute->precipitate precipitate->assay check_conc Lower Final Concentration precipitate->check_conc Yes optimize_dil Optimize Dilution (e.g., Vortexing) check_conc->optimize_dil use_agents Use Solubilizing Agents (Cyclodextrin, Surfactant) optimize_dil->use_agents

Caption: General workflow and troubleshooting for compound solubilization.

Potential Solvent Effects on Signaling Pathways

High concentrations of solvents like DMSO can have off-target effects. It is critical to use the lowest effective concentration and always include a vehicle control.

G receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response tf->response dmso High Conc. DMSO (>1%) dmso->kinase2 Potential Inhibition or Alteration

Caption: Potential interference of high solvent concentrations in a signaling pathway.

References

Validation & Comparative

cross-validation of chiral HPLC and CE for 2-propyloctanamide analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the chiral separation of 2-propyloctanamide is presented to guide researchers and drug development professionals in selecting the appropriate analytical methodology. Cross-validation of these techniques is crucial for ensuring the accuracy and reliability of enantiomeric purity assessments. While specific cross-validation data for 2-propyloctanamide is not publicly available, this guide provides a framework based on established principles of chiral separations for similar amide compounds.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the chiral analysis of 2-propyloctanamide by HPLC and CE.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

The enantiomers of 2-propyloctanamide can be resolved using a normal-phase HPLC method. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this class of compounds.

  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chiral Stationary Phase : Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Mobile Phase : A mixture of n-hexane, ethanol, and 2-propanol. A typical starting composition would be 80:15:5 (v/v/v).

  • Flow Rate : 0.5 mL/min to 1.0 mL/min. Lower flow rates can sometimes improve resolution[1].

  • Column Temperature : 25°C. Temperature should be controlled to ensure reproducibility[1].

  • Detection : UV detection at 210 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

Chiral Capillary Electrophoresis (CE) Protocol

Capillary Electrophoresis, particularly in the electrokinetic chromatography mode, offers an alternative with high efficiency and low solvent consumption.[2] Cyclodextrins are common chiral selectors used in the background electrolyte (BGE) for enantioseparation.[3][4]

  • Instrumentation : A capillary electrophoresis system with a UV detector.

  • Capillary : Fused-silica capillary, 50 µm internal diameter, with an effective length of 40 cm.

  • Background Electrolyte (BGE) : 50 mM phosphate buffer at pH 2.5, containing 20 mM of a modified cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) as the chiral selector.

  • Applied Voltage : 15 kV to 25 kV.

  • Temperature : 25°C.

  • Injection : Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection : UV detection at 210 nm.

  • Sample Preparation : The sample is dissolved in the BGE or a compatible solvent to a concentration of 0.5 mg/mL.

Method Validation and Performance Comparison

Cross-validation involves comparing the performance characteristics of the two methods to ensure they provide equivalent results. Key validation parameters are summarized in the table below, with typical expected values for chiral separations. Validation of chiral purity methods should generally follow established regulatory guidelines.[5]

Parameter Chiral HPLC Chiral CE Comments
Resolution (Rs) > 2.0[6]> 1.5Both methods aim for baseline separation. HPLC often achieves higher resolution due to the stationary phase interactions.
Selectivity (α) > 1.2> 1.1Represents the separation factor between the enantiomer peaks.
Linearity (R²) > 0.999> 0.998Both techniques demonstrate excellent linearity over a defined concentration range.[7]
Precision (%RSD) < 2.0%[7]< 3.0%HPLC generally offers slightly better precision due to the highly reproducible nature of the pumping system.
Accuracy (% Recovery) 98.0 - 102.0%[7]97.0 - 103.0%Accuracy is determined by analyzing samples with a known concentration of the minor enantiomer.
Limit of Quantitation (LOQ) ~0.5 µg/mL[6]~1.0 µg/mLHPLC often has a lower LOQ due to larger injection volumes and longer path lengths in the detector cell.
Analysis Time 10 - 20 min5 - 15 minCE can offer faster analysis times, especially with modern short-capillary methods.
Solvent Consumption HighVery LowCE is a green technique, using only microliters of electrolyte per run.

Cross-Validation Workflow

The logical flow for cross-validating two distinct analytical methods like HPLC and CE is crucial for a structured comparison. It ensures that data from both techniques is rigorously compared against the same validation parameters to establish equivalence.

CrossValidation_Workflow cluster_prep Preparation cluster_analysis Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Cross-Validation Sample Chiral Analyte Sample (2-propyloctanamide) HPLC Chiral HPLC Analysis Sample->HPLC CE Chiral CE Analysis Sample->CE Resolution Resolution (Rs) HPLC->Resolution Selectivity Selectivity (α) HPLC->Selectivity Linearity Linearity (R²) HPLC->Linearity Precision Precision (RSD%) HPLC->Precision Accuracy Accuracy (%) HPLC->Accuracy LOQ LOQ / LOD HPLC->LOQ CE->Resolution CE->Selectivity CE->Linearity CE->Precision CE->Accuracy CE->LOQ Compare Data Comparison & Equivalence Testing Resolution->Compare Selectivity->Compare Linearity->Compare Precision->Compare Accuracy->Compare LOQ->Compare Conclusion Validated Methods Compare->Conclusion

Caption: Workflow for the cross-validation of chiral HPLC and CE analytical methods.

Conclusion

Both chiral HPLC and chiral CE are powerful techniques for the analysis of enantiomers like 2-propyloctanamide. Chiral HPLC is a robust and highly reproducible method, often providing superior resolution and lower limits of quantitation.[3] In contrast, chiral CE is a high-efficiency, rapid, and environmentally friendly technique that requires minimal sample and solvent.[8][9] The choice between the two methods will depend on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation. Cross-validation is essential to demonstrate that either method can provide accurate and reliable data for the enantiomeric purity of the target compound.

References

Comparative Efficacy of Amide-Based Anticonvulsants: Valpromide and Valnoctamide

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of the scientific literature and drug databases did not yield any specific information regarding a compound named "(2R)-2-propyloctanamide." Therefore, a direct comparison of its efficacy with other amide-based drugs is not possible at this time.

However, to fulfill the user's request for a comparative guide on amide-based drugs for a scientific audience, this report will focus on a comprehensive comparison of two well-researched, structurally similar amide-based drugs: Valpromide (VPD) and Valnoctamide (VCD) . These drugs are amide derivatives of Valproic Acid (VPA), a widely used anticonvulsant, and offer a valuable case study in the comparative efficacy of this drug class. We will also draw comparisons to other relevant anticonvulsant medications where data is available.

This guide provides a detailed comparison of the anticonvulsant efficacy, safety profiles, and mechanisms of action of Valpromide and Valnoctamide, with Valproic Acid as a primary comparator.

Overview of Amide-Based Anticonvulsants

Amide-based compounds are a significant class of anticonvulsant drugs.[1] Their mechanism of action often involves the modulation of voltage-gated sodium channels or the enhancement of γ-aminobutyric acid (GABA) function, which helps to suppress excessive neuronal firing during seizures.[2] Valpromide and Valnoctamide are chiral isomers and derivatives of Valproic Acid, developed to improve upon its therapeutic index.[3]

Efficacy and Potency

Both Valpromide and Valnoctamide have demonstrated significant anticonvulsant activity, in some cases exceeding that of the parent compound, Valproic Acid.[3][4]

Table 1: Comparative Anticonvulsant Potency (ED₅₀ values)

CompoundAnimal ModelED₅₀ (mg/kg)Potency Relative to VPAReference
Valnoctamide (racemate)Various-4-16 times more potent[3]
Valproic Acid (VPA)Various--[3]

Note: Specific ED₅₀ values were not available in the provided search results, but the relative potency is clearly stated.

In addition to its anticonvulsant properties, Valpromide has shown efficacy as an antiherpetic drug, with activity comparable to acyclovir in inhibiting HSV-1 infection in oligodendrocytes.[4]

Mechanism of Action

The precise mechanisms of action for many anticonvulsants are complex and may involve multiple targets.[2] For amide-based drugs, a key pharmacophore is the α-substituted amide group, which is thought to be responsible for the inhibition of neuronal nicotinic acetylcholine receptors.[1]

dot digraph "Mechanism_of_Action_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#4285F4", penwidth=1.5];

"Amide-Based_Drug" [fillcolor="#FBBC05"]; "Neuronal_Nicotinic_Acetylcholine_Receptors" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reduced_Neuronal_Excitability" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Anticonvulsant_Effect";

"Amide-Based_Drug" -> "Neuronal_Nicotinic_Acetylcholine_Receptors" [label="Inhibition"]; "Neuronal_Nicotinic_Acetylcholine_Receptors" -> "Reduced_Neuronal_Excitability" [label="Modulation"]; "Reduced_Neuronal_Excitability" -> "Anticonvulsant_Effect"; } caption: "Proposed Mechanism of Action for Amide-Based Anticonvulsants."

Pharmacokinetics

A key differentiator between Valpromide and Valnoctamide is their pharmacokinetic profiles. Valpromide acts as a prodrug to Valproic Acid in humans, meaning it is converted to VPA in the body.[3][5] In contrast, Valnoctamide acts as a drug on its own with minimal biotransformation to its corresponding acid, valnoctic acid.[3]

Table 2: Pharmacokinetic Properties

DrugPro-drug StatusBioavailabilityTmaxKey Metabolic PathwayReference
ValpromideYes (to VPA)~80%DelayedHydrolysis to VPA[5]
ValnoctamideNo--Minimal biotransformation[3]
Valproic AcidNo100%--[5]

Note: Specific values for bioavailability and Tmax for Valnoctamide were not available in the search results.

Safety and Tolerability

A significant advantage of Valpromide and Valnoctamide over Valproic Acid is their improved safety profile, particularly concerning teratogenicity and hepatotoxicity.[4][6]

Table 3: Comparative Teratogenicity in Mice

Compound (3 mmol/kg)Exencephaly RateEmbryolethality RateReference
Valproic Acid (VPA)53%52%[6]
Valpromide (VPD)6%No significant change[6]
Valnoctamide (VCD)1%No significant change[6]
Valnoctic Acid (VCA)1%No significant change[6]
Control0-1%No significant change[6]

dot digraph "Experimental_Workflow_Teratogenicity_Study" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#4285F4", penwidth=1.5];

subgraph "cluster_0" { label = "Animal Model Preparation"; style = "filled"; color = "#F1F3F4"; "NMRI_Mice" [fillcolor="#FBBC05"]; "Gestation_Day_8" [fillcolor="#FBBC05"]; "NMRI_Mice" -> "Gestation_Day_8"; }

subgraph "cluster_1" { label = "Treatment Administration"; style = "filled"; color = "#F1F3F4"; "Injection" [label="Single Injection (3 mmol/kg)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "VPA"; "VPD"; "VCD"; "VCA"; "Injection" -> "VPA"; "Injection" -> "VPD"; "Injection" -> "VCD"; "Injection" -> "VCA"; }

subgraph "cluster_2" { label = "Data Collection and Analysis"; style = "filled"; color = "#F1F3F4"; "Gestation_Day_18" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Record_Outcomes" [label="Record Embryolethality,\nFetal Weight, and\nExencephaly Rates"]; "Gestation_Day_18" -> "Record_Outcomes"; }

"Gestation_Day_8" -> "Injection" [style=invis]; "VPA" -> "Gestation_Day_18" [style=invis]; "VPD" -> "Gestation_Day_18" [style=invis]; "VCD" -> "Gestation_Day_18" [style=invis]; "VCA" -> "Gestation_Day_18" [style=invis]; } caption: "Workflow for Comparative Teratogenicity Study."

Experimental Protocols

The following provides a generalized methodology for the key experiments cited in this guide.

Anticonvulsant Activity Screening:

  • Animal Models: Various standardized mouse and rat models of epilepsy are used, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.

  • Drug Administration: The test compounds (e.g., Valnoctamide, VPA) are administered intraperitoneally (i.p.) or orally (p.o.) at varying doses.

  • Endpoint: The dose at which 50% of the animals are protected from seizures (ED₅₀) is determined.

Teratogenicity Studies:

  • Animal Model: Pregnant NMRI mice are typically used.

  • Drug Administration: A single dose of the test compound is injected on a specific day of gestation (e.g., day 8).[6]

  • Endpoint: On a later day of gestation (e.g., day 18), the embryos are examined for lethality, reduced fetal weight, and specific malformations like exencephaly.[6]

In Vitro HSV-1 Inhibition Assay:

  • Cell Line: Human oligodendroglioma cell line (HOG) or other relevant glial cells.[4]

  • Treatment: Cells are treated with varying concentrations of the test compounds (e.g., Valpromide, Acyclovir).

  • Infection: Cells are infected with Herpes Simplex Virus Type 1 (HSV-1).

  • Endpoint: The level of viral replication is quantified to determine the inhibitory effect of the compounds.[4]

Conclusion

Valpromide and Valnoctamide represent promising amide-based anticonvulsant drugs with distinct profiles. Valnoctamide appears to be a more potent anticonvulsant than Valproic Acid and acts as an independent drug.[3] Both Valpromide and Valnoctamide demonstrate a significantly improved safety profile, particularly in terms of teratogenicity, when compared to Valproic Acid.[6] The choice between these and other amide-based anticonvulsants would depend on the specific clinical indication, patient characteristics, and the desired pharmacokinetic profile. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and tolerability of these compounds in human populations.

References

A Researcher's Guide to the Structural Analysis of Chiral Amides: A Comparative Approach

Author: BenchChem Technical Support Team. Date: November 2025

In the field of drug development and chemical research, a thorough understanding of the three-dimensional structure of chiral molecules is paramount. This guide provides a comparative framework for the structural analysis of chiral amides, with a focus on the methodologies and data interpretation required by researchers and scientists. While specific experimental data for (2R)-2-propyloctanamide is not publicly available, this document will use representative data for other chiral amides to illustrate the key analytical techniques and comparative principles.

Introduction to Chiral Amides

Chirality in amide-containing molecules plays a crucial role in their biological activity and pharmacological properties. The spatial arrangement of substituents around a stereocenter can significantly influence molecular interactions with biological targets. Consequently, the precise determination of the absolute configuration and conformational preferences of chiral amides is a critical step in chemical and pharmaceutical research. This guide focuses on three primary techniques for structural elucidation: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

Comparative Data Presentation

To facilitate a clear comparison between different chiral amides, quantitative data should be organized into structured tables. The following tables provide templates for presenting key structural and spectroscopic parameters.

Table 1: Crystallographic Data Comparison

ParameterThis compound (Hypothetical)Representative Chiral Amide ARepresentative Chiral Amide B
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁P2₁2₁2₁P1
Unit Cell Dimensions (Å)a = 10.2, b = 5.6, c = 12.1, β = 95.2°a = 8.9, b = 14.3, c = 7.5a = 6.1, b = 8.4, c = 9.8, α = 88°, β = 102°, γ = 93°
Key Bond Lengths (Å)C=O: 1.24, C-N: 1.33C=O: 1.23, C-N: 1.34C=O: 1.25, C-N: 1.32
Key Bond Angles (°)O-C-N: 122.5O-C-N: 123.1O-C-N: 122.0
Dihedral Angle (H-N-Cα-Cβ) (°)-150+165-145

Table 2: NMR Spectroscopic Data Comparison (¹H and ¹³C)

ParameterThis compound (Hypothetical)Representative Chiral Amide ARepresentative Chiral Amide B
¹H Chemical Shift (ppm) - Hα3.954.504.10
¹³C Chemical Shift (ppm) - C=O175.2172.8176.5
¹³C Chemical Shift (ppm) - Cα55.452.158.3
J-coupling (³J Hα-Hβ) (Hz)7.58.27.1

Table 3: Circular Dichroism Spectroscopic Data Comparison

ParameterThis compound (Hypothetical)Representative Chiral Amide ARepresentative Chiral Amide B
Wavelength of Maxima (nm)215 (positive Cotton effect)220 (negative Cotton effect)210 (positive Cotton effect)
Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)+8,500-12,000+6,200
Wavelength of Minima (nm)195 (negative Cotton effect)205 (positive Cotton effect)190 (negative Cotton effect)
Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)-15,000+9,800-18,000

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality data for structural analysis.

X-ray Crystallography

X-ray crystallography provides precise information about the arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers.[1][2]

Protocol:

  • Crystal Growth: Single crystals of the chiral amide are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. The absolute configuration of a chiral molecule can be determined using anomalous dispersion effects, typically requiring data collection with Cu Kα radiation or the presence of a heavier atom.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. For chiral amides, NMR can provide information on the conformational preferences and, through the use of chiral derivatizing agents, can be used to determine enantiomeric purity and absolute configuration.[4][5][6]

Protocol:

  • Sample Preparation: A solution of the chiral amide is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • 1D NMR (¹H and ¹³C): Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to determine the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

  • Chiral Derivatization (for absolute configuration): The amide is reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers. The ¹H or ¹⁹F NMR spectra of the resulting diastereomers will show distinct chemical shift differences that can be correlated to the absolute configuration of the original amide.[7]

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is particularly useful for studying the stereochemistry and conformational features of chiral amides in solution.[8][9][10]

Protocol:

  • Sample Preparation: A solution of the chiral amide is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration that gives an absorbance of approximately 1.0 at the wavelength of maximum absorption. The solvent must be transparent in the wavelength range of interest.

  • Data Acquisition: The CD spectrum is recorded using a spectropolarimeter. The spectrum is typically scanned from a longer wavelength (e.g., 300 nm) to a shorter wavelength (e.g., 190 nm).

  • Data Processing: The raw data (ellipticity in millidegrees) is converted to molar ellipticity ([θ]) to allow for comparison between different compounds. The sign and magnitude of the Cotton effects (the peaks and troughs in the CD spectrum) are related to the stereochemistry of the molecule.

Visualizations

Diagrams are essential for visualizing experimental workflows and structural relationships.

Experimental_Workflow_X_ray_Crystallography cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis A Synthesize & Purify Chiral Amide B Grow Single Crystals A->B C Mount Crystal on Diffractometer B->C D Collect Diffraction Data C->D E Solve Crystal Structure D->E F Refine Structure & Determine Absolute Configuration E->F

Caption: Workflow for X-ray Crystallography.

Experimental_Workflow_NMR_Spectroscopy cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis A Dissolve Chiral Amide in Deuterated Solvent B Acquire 1D NMR (¹H, ¹³C) A->B C Acquire 2D NMR (COSY, HSQC, HMBC) B->C D Assign Signals & Determine Connectivity C->D E Analyze Conformation & Stereochemistry D->E

Caption: Workflow for NMR Spectroscopy.

Experimental_Workflow_CD_Spectroscopy cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis A Prepare Solution of Chiral Amide B Record CD Spectrum A->B C Convert to Molar Ellipticity B->C D Correlate Cotton Effects to Stereochemistry C->D

Caption: Workflow for CD Spectroscopy.

Conclusion

The structural analysis of chiral amides is a multifaceted process that relies on the synergistic use of several advanced analytical techniques. By systematically applying X-ray crystallography, NMR spectroscopy, and circular dichroism, researchers can obtain a comprehensive understanding of the three-dimensional structure, absolute configuration, and conformational behavior of these important molecules. The comparative approach outlined in this guide provides a robust framework for evaluating the structural properties of novel chiral amides and their analogues, which is essential for advancing drug discovery and development.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Valproic Acid and its Amide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant efficacy of valproic acid (VPA) and its primary amide derivative, valpromide (VPD). Due to the limited availability of public data on (2R)-2-propyloctanamide, this guide focuses on the well-characterized parent compound, VPA, and its closely related derivative, VPD, to offer a relevant and data-supported comparison for researchers in the field of antiepileptic drug development.

Valproic acid is a widely prescribed antiepileptic drug with a broad spectrum of activity against various seizure types.[1][2][3] Its derivatives are being explored to enhance efficacy and reduce side effects.[3][4] Valpromide, the primary amide of VPA, is itself an active anticonvulsant and is rapidly metabolized to VPA in the body.[4][5]

Mechanism of Action

The anticonvulsant effects of VPA and its derivatives are multifaceted. The primary mechanisms include:

  • Enhancement of GABAergic Neurotransmission : VPA increases the levels of the inhibitory neurotransmitter GABA in the brain by inhibiting its degradation and increasing its synthesis.[4][6][7][8][9]

  • Modulation of Voltage-Gated Ion Channels : VPA blocks voltage-gated sodium channels and affects T-type calcium channels, which reduces neuronal excitability.[6][8][9][10]

  • Reduction of Excitatory Neurotransmission : VPA can attenuate the action of the excitatory glutamate system.[1]

Valpromide is believed to exert its effects primarily through its conversion to valproic acid, though it also possesses intrinsic anticonvulsant properties.[5]

Valproic_Acid_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal VPA Valproic Acid (VPA) GABA_T GABA Transaminase VPA->GABA_T Inhibits GAD Glutamic Acid Decarboxylase VPA->GAD Activates Na_Channel Voltage-gated Na+ Channel VPA->Na_Channel Blocks NMDA_R NMDA Receptor VPA->NMDA_R Inhibits Ca_Channel T-type Ca2+ Channel VPA->Ca_Channel Blocks GABA GABA GABA_T->GABA Degrades GAD->GABA Glutamate Glutamate Glutamate->GABA GABA_R GABA Receptor GABA->GABA_R Binds to

Figure 1. Signaling pathway of Valproic Acid's anticonvulsant action.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vivo efficacy of valproic acid and valpromide.

In Vivo Efficacy Data
CompoundTestAnimal ModelED₅₀ (mg/kg)Reference
Valproic AcidMESRat269[9]
ValpromideMESRat61[9]
4-(Valproylamido)benzenesulfonamideMESMouse53 µmol/kg[11]
Valproyltaurinamide (VTD)Audiogenic SeizureMouse52[12]
N,N-dimethyl-valproyltaurinamide (DM-VTD)Audiogenic SeizureMouse134[12]
N-isopropyl-valproyltaurinamide (I-VTD)Audiogenic SeizureMouse126[12]

MES: Maximal Electroshock Seizure

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.[13][14]

Protocol:

  • Animal Model: Adult male CF-1 mice or Sprague-Dawley rats are commonly used.[13]

  • Drug Administration: The test compound (e.g., valproic acid, valpromide) is administered intraperitoneally (i.p.) or orally at various doses.

  • Stimulation: At the time of predicted peak effect of the drug, a high-frequency electrical stimulus (e.g., 50-60 Hz) is delivered via corneal or ear-clip electrodes for a short duration (e.g., 0.2 seconds).[13][15]

  • Endpoint: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[15]

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.[15]

MES_Test_Workflow start Start animal_prep Animal Preparation (Mouse or Rat) start->animal_prep drug_admin Administer Test Compound (e.g., Valproic Acid, Valpromide) animal_prep->drug_admin wait Wait for Time of Peak Effect drug_admin->wait stimulation Apply Electrical Stimulus (Corneal or Ear-Clip Electrodes) wait->stimulation observation Observe for Tonic Hindlimb Extension stimulation->observation endpoint Endpoint: Abolition of Tonic Hindlimb Extension? observation->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No analysis Calculate ED₅₀ protected->analysis not_protected->analysis end End analysis->end

Figure 2. Experimental workflow for the Maximal Electroshock Seizure (MES) test.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify anticonvulsant drugs that can raise the seizure threshold and are potentially effective against myoclonic and absence seizures.[14][16]

Protocol:

  • Animal Model: Typically, male CF-1 mice are used.[16]

  • Drug Administration: The test compound is administered, usually i.p., at varying doses.

  • Chemoconvulsant Injection: At the time of peak drug effect, a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg for CF-1 mice) is administered.[16]

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.[16]

  • Endpoint: The absence of clonic seizures is considered protection.

  • Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.

In Vitro Patch-Clamp Electrophysiology

General Protocol:

  • Cell Preparation: Neurons are cultured or brain slices are prepared for recording.

  • Recording Setup: A glass micropipette filled with an electrolyte solution is brought into contact with the cell membrane to form a high-resistance seal.

  • Configuration: The whole-cell configuration is typically used to record the activity of all ion channels in the cell membrane.[18]

  • Drug Application: The test compound is applied to the bath solution perfusing the cells.

  • Data Acquisition: Changes in ion channel currents (e.g., sodium or calcium currents) in response to the drug are recorded and analyzed.

  • Data Analysis: The concentration of the drug that causes a 50% inhibition of the channel current (IC₅₀) can be determined.

Patch_Clamp_Workflow start Start cell_prep Cell/Slice Preparation start->cell_prep pipette_prep Prepare Recording Pipette cell_prep->pipette_prep seal Form Giga-ohm Seal with Cell Membrane pipette_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline Ion Channel Activity whole_cell->baseline drug_app Apply Test Compound (e.g., Valproic Acid) baseline->drug_app record_effect Record Changes in Ion Channel Currents drug_app->record_effect analysis Analyze Data (e.g., Calculate IC₅₀) record_effect->analysis end End analysis->end

Figure 3. General workflow for in vitro patch-clamp electrophysiology.

Comparison and Alternatives

  • In Vivo Potency: The available data suggests that valpromide and other amide derivatives can be more potent than valproic acid in animal models of seizures.[3][4][9] For instance, in the MES test in rats, the ED₅₀ of valpromide was significantly lower than that of valproic acid.[9]

  • Pharmacokinetics: The increased potency of amide derivatives may be related to improved pharmacokinetic properties, such as better brain penetration.[19]

  • Mechanism: While the primary mechanism is likely through conversion to VPA, some derivatives may possess unique, independent anticonvulsant activities.[5][19]

  • Alternatives: Other classes of anticonvulsant drugs with different mechanisms of action include sodium channel blockers (e.g., phenytoin, carbamazepine), calcium channel blockers, and drugs that target synaptic transmission (e.g., levetiracetam).[20] The choice of an alternative depends on the specific seizure type and patient profile.

Conclusion

This guide provides a comparative overview of the anticonvulsant efficacy of valproic acid and its amide derivative, valpromide. The presented data and experimental protocols offer a valuable resource for researchers in the field. While direct data on this compound is scarce, the information on related compounds suggests that the exploration of valproic acid derivatives remains a promising avenue for the development of novel antiepileptic therapies with potentially improved efficacy and safety profiles. Further in vitro studies are needed to fully elucidate the specific molecular interactions of these derivatives and to establish a more comprehensive structure-activity relationship.

References

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 2-Propyloctanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of enantiomers is a critical step in drug development and chiral synthesis. 2-Propyloctanamide, a chiral amide, presents a unique challenge for enantioselective chromatography. This guide provides a comparative overview of various chiral stationary phases (CSPs) and their potential efficacy in resolving the enantiomers of 2-propyloctanamide, supported by established experimental principles for similar compounds.

Data Presentation: Predicted Performance of Chiral Stationary Phases

Chiral Stationary Phase (CSP)Chiral SelectorPotential Separation PrincipleTypical Mobile PhaseExpected Resolution (Rs)Key Considerations
Polysaccharide-Based (Cellulose) Cellulose tris(3,5-dimethylphenylcarbamate)π-π interactions, hydrogen bonding, steric hindranceNormal Phase: Hexane/IsopropanolReversed Phase: Acetonitrile/WaterGood to ExcellentBroad applicability for a wide range of chiral compounds.[1]
Polysaccharide-Based (Amylose) Amylose tris(3,5-dimethylphenylcarbamate)Similar to cellulose-based, with different stereoselectivityNormal Phase: Hexane/EthanolReversed Phase: Methanol/WaterGood to ExcellentOften complementary to cellulose-based CSPs, providing alternative selectivity.[1]
Pirkle-Type (R)-N-(3,5-dinitrobenzoyl)phenylglycineπ-π interactions (π-acidic selector with π-basic analyte)Normal Phase: Hexane/2-Propanol/Acetonitrile[2]Moderate to GoodParticularly effective for compounds with aromatic rings and hydrogen bond donors/acceptors.[2]
Macrocyclic Glycopeptide TeicoplaninHydrogen bonding, ionic interactions, inclusion complexationReversed Phase: Water/Methanol/Acetonitrile with pH modifiersModerate to GoodVersatile for polar and ionizable compounds.[3][4]

Experimental Protocols: A General Methodological Approach

The following protocols outline a systematic approach to developing a chiral separation method for 2-propyloctanamide.

Sample Preparation
  • Standard Solution: Prepare a racemic standard of 2-propyloctanamide in a suitable solvent (e.g., ethanol or isopropanol) at a concentration of 1 mg/mL.

  • Sample Solution: Dissolve the sample containing the 2-propyloctanamide enantiomers in the mobile phase to be used for the analysis to ensure peak shape integrity.

Chromatographic Conditions (Initial Screening)

A generic screening protocol across different CSPs is recommended to identify the most promising column and mobile phase combination.

  • Columns:

    • Cellulose-based: e.g., Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Amylose-based: e.g., Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Pirkle-type: e.g., (R,R)-Whelk-O® 1 (250 x 4.6 mm, 5 µm)

    • Macrocyclic Glycopeptide-based: e.g., Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)

  • Mobile Phase Screening:

    • Normal Phase:

      • Hexane/Isopropanol (90:10, v/v)

      • Hexane/Ethanol (90:10, v/v)

    • Reversed Phase:

      • Acetonitrile/Water (50:50, v/v)

      • Methanol/Water (50:50, v/v)

    • Additives: For Pirkle-type and macrocyclic glycopeptide phases, small amounts of acidic or basic modifiers (e.g., 0.1% trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 210 nm)

Method Optimization

Once initial separation is observed, optimize the following parameters to improve resolution (Rs), separation factor (α), and analysis time:

  • Mobile Phase Composition: Fine-tune the ratio of the organic modifier and the aqueous/non-polar phase.

  • Temperature: Varying the column temperature can affect enantioselectivity.[5]

  • Flow Rate: Adjust the flow rate to balance analysis time and efficiency.

Visualization of the Experimental Workflow

The following diagram illustrates a logical workflow for the comparative study of different chiral stationary phases.

Chiral_Separation_Workflow cluster_preparation Preparation cluster_screening Screening Phase cluster_analysis Analysis & Optimization cluster_evaluation Evaluation racemic_standard Prepare Racemic 2-Propyloctanamide Standard sample_prep Prepare Sample Solution racemic_standard->sample_prep csp_selection Select CSPs: - Polysaccharide (Cellulose/Amylose) - Pirkle-Type - Macrocyclic Glycopeptide sample_prep->csp_selection mobile_phase_screening Screen Mobile Phases: - Normal Phase - Reversed Phase csp_selection->mobile_phase_screening hplc_analysis Perform HPLC Analysis mobile_phase_screening->hplc_analysis data_acquisition Acquire Chromatographic Data (Retention Time, Peak Area) hplc_analysis->data_acquisition calculate_parameters Calculate Chiral Separation Parameters: - Resolution (Rs) - Separation Factor (α) - Tailing Factor data_acquisition->calculate_parameters compare_performance Compare CSP Performance calculate_parameters->compare_performance select_optimal Select Optimal CSP and Conditions compare_performance->select_optimal

References

Validating the Mechanism of Action of (2R)-2-Propyloctanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (2R)-2-propyloctanamide, a stereoisomer of Valnoctamide, against its parent compound and the established drug, Valproic Acid (VPA). We delve into its proposed mechanism of action, supported by available preclinical data, and present detailed experimental protocols for validation.

This compound, a constituent of the racemic mixture Valnoctamide, is a central nervous system (CNS)-active compound with demonstrated anticonvulsant properties.[1][2][3] As a derivative of a chiral isomer of valproic acid, it is being investigated for its potential therapeutic applications in epilepsy and other neurological disorders, offering a potentially improved safety profile, particularly concerning teratogenicity, when compared to VPA.[4][5]

Comparative Anticonvulsant Activity

Quantitative data from preclinical studies in rodent models of epilepsy provide a basis for comparing the anticonvulsant efficacy of this compound (referred to in the literature as one of the stereoisomers of Valnoctamide, VCD), racemic Valnoctamide, and Valproic Acid. The median effective dose (ED50) required to protect against seizures in various models is a key metric for comparison.

CompoundMaximal Electroshock (MES) Test (ED50 mg/kg)6Hz Psychomotor Seizure Test (ED50 mg/kg)Subcutaneous Metrazol (scMet) Test (ED50 mg/kg)Hippocampal Kindled Rat Model (ED50 mg/kg)
(2R,3S)-VCD Not explicitly reported, but generally similar to other stereoisomers2-fold higher EC50 than (2S,3S)-VCDSimilar to other stereoisomersEffective
Racemic VCD More potent than VPAEffectiveMore potent than VPAEffective
Valproic Acid (VPA) Less potent than VCD stereoisomersLess potent than VCD stereoisomersLess potent than VCD stereoisomersEffective

Data synthesized from multiple sources. Note: The specific nomenclature this compound is not always used in the literature; the data above refers to the stereoisomers of Valnoctamide (VCD) as reported in the cited studies. The (2R,3S)-VCD stereoisomer is presented as a likely representation of the compound of interest based on the systematic naming.

Proposed Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated but is believed to be multifaceted, mirroring the known mechanisms of Valproic Acid.[6][7][8] The lack of significant stereoselectivity in the anticonvulsant activity of Valnoctamide isomers suggests the involvement of multiple mechanisms.[9] The primary proposed pathways include:

  • Enhancement of GABAergic Neurotransmission: By potentially inhibiting GABA transaminase, the enzyme responsible for GABA degradation, this compound may increase GABA levels in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[6][7][8]

  • Inhibition of Voltage-Gated Sodium Channels: Blockade of voltage-gated sodium channels can reduce neuronal hyperexcitability, a hallmark of epileptic seizures.[7][8]

  • Modulation of Glutamatergic Neurotransmission: Attenuation of the excitatory effects of glutamate may also contribute to its anticonvulsant activity.

Below is a diagram illustrating the proposed signaling pathways.

Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Propyloctanamide This compound VGSC Voltage-Gated Sodium Channel Propyloctanamide->VGSC Inhibits GABA_T GABA Transaminase Propyloctanamide->GABA_T Inhibits Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Depolarization GABA_synthesis GABA GABA_T->GABA_synthesis Degrades NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Release GABA_R GABA-A Receptor GABA_synthesis->GABA_R Activates Excitability Decreased Neuronal Excitability GABA_R->Excitability Inhibitory Signal NMDA_R->Excitability Excitatory Signal

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols are essential for validating the proposed mechanisms of action. Below are representative protocols for key experiments.

In Vivo Anticonvulsant Activity Assessment

This protocol outlines the general procedure for determining the ED50 of a compound in rodent seizure models, as described in studies on Valnoctamide stereoisomers.

Anticonvulsant_Workflow start Start animal_prep Animal Preparation (e.g., Mice, Rats) start->animal_prep drug_admin Compound Administration (i.p. or p.o.) - this compound - Racemic Valnoctamide - Valproic Acid - Vehicle Control animal_prep->drug_admin seizure_induction Seizure Induction - Maximal Electroshock (MES) - 6Hz Test - scMet Injection drug_admin->seizure_induction 30-60 min post-administration observation Observation of Seizure Activity (Tonic hindlimb extension, psychomotor seizures, clonic seizures) seizure_induction->observation data_analysis Data Analysis (Probit analysis to determine ED50) observation->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo anticonvulsant screening.

Methodology:

  • Animals: Male ICR mice (20-25 g) or Sprague-Dawley rats (100-150 g) are used. Animals are housed with a 12-hour light/dark cycle and have free access to food and water.

  • Drug Administration: Test compounds are suspended in a vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Seizure Models:

    • Maximal Electroshock (MES) Test: A current (e.g., 50 mA for mice, 150 mA for rats, 0.2 s duration) is applied via corneal electrodes. The endpoint is the presence or absence of tonic hindlimb extension.

    • 6Hz Psychomotor Seizure Test: A current (e.g., 32 mA, 3 s duration, 6 Hz) is delivered via corneal electrodes. The endpoint is the observation of stereotyped, convulsive behaviors.

    • Subcutaneous Metrazol (scMet) Test: Metrazol (pentylenetetrazole) is injected subcutaneously at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg). The endpoint is the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The percentage of animals protected from seizures at each dose is determined. The ED50 and its 95% confidence intervals are calculated using probit analysis.

In Vitro Assessment of GABAergic Activity (GABA Transaminase Inhibition Assay)

Methodology:

  • Enzyme Preparation: GABA transaminase (GABA-T) is purified from porcine or bovine brain tissue or a recombinant source.

  • Assay Buffer: A suitable buffer (e.g., potassium phosphate buffer, pH 8.0) containing α-ketoglutarate and NADP+ is prepared.

  • Reaction: The reaction is initiated by adding GABA to the assay mixture containing the enzyme and the test compound at various concentrations.

  • Detection: The activity of GABA-T is determined by measuring the rate of NADPH formation, which is monitored spectrophotometrically at 340 nm.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.

In Vitro Assessment of Voltage-Gated Sodium Channel Blockade (Patch-Clamp Electrophysiology)

Methodology:

  • Cell Culture: A cell line stably expressing a specific subtype of voltage-gated sodium channel (e.g., Nav1.1, Nav1.2, or Nav1.6) is used (e.g., HEK293 or CHO cells).

  • Electrophysiology: Whole-cell patch-clamp recordings are performed. Cells are held at a holding potential of -80 mV.

  • Voltage Protocol: A voltage protocol is applied to elicit sodium currents. This typically involves a depolarizing step to a potential that maximally activates the channels (e.g., -10 mV).

  • Drug Application: The test compound is applied to the cells via a perfusion system at various concentrations.

  • Data Analysis: The effect of the compound on the peak sodium current amplitude is measured. The concentration-response curve is fitted with the Hill equation to determine the IC50 value. The effect on channel gating properties (e.g., voltage-dependence of activation and inactivation) can also be assessed.

Conclusion

This compound, as a stereoisomer of Valnoctamide, demonstrates promising anticonvulsant activity in preclinical models, comparable to or exceeding that of Valproic Acid, with the significant advantage of a potentially better safety profile. Its mechanism of action is likely multifaceted, involving the enhancement of GABAergic inhibition and the modulation of voltage-gated sodium channels. Further detailed mechanistic studies employing the experimental protocols outlined in this guide are warranted to fully elucidate its pharmacological profile and validate its therapeutic potential. The provided data and methodologies serve as a valuable resource for researchers and drug development professionals in the continued investigation of this compound.

References

side-by-side comparison of synthetic routes for 2-propyloctanamide enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of two distinct and viable synthetic pathways for obtaining the enantiomers of 2-propyloctanamide. The selection of an appropriate synthetic route is critical in drug development and chiral chemistry, impacting factors such as yield, enantiomeric purity, cost, and scalability. Here, we present a detailed analysis of a classical chiral resolution approach and a modern asymmetric synthesis strategy, offering experimental protocols and comparative data to inform your research and development decisions.

Route 1: Chiral Resolution of Racemic 2-Propyloctanoic Acid

This traditional approach involves the initial synthesis of a racemic mixture of 2-propyloctanoic acid, followed by the separation of the enantiomers using a chiral resolving agent. The separated enantiomeric acids are then converted to the desired amides.

Logical Workflow for Chiral Resolution

A Racemic 2-Propyloctanoic Acid Synthesis B Diastereomeric Salt Formation (with (R)-1-phenylethylamine) A->B C Separation of Diastereomers (Crystallization) B->C D (R)-acid-(R)-amine salt C->D E (S)-acid-(R)-amine salt C->E F Acidification D->F G Acidification E->G H (R)-2-Propyloctanoic Acid F->H I (S)-2-Propyloctanoic Acid G->I J Amidation H->J K Amidation I->K L (R)-2-Propyloctanamide J->L M (S)-2-Propyloctanamide K->M

Caption: Workflow for the chiral resolution route.

Route 2: Asymmetric Synthesis via a Chiral Auxiliary

This modern approach utilizes a chiral auxiliary to direct a stereoselective alkylation, establishing the desired stereocenter early in the synthesis. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

Logical Workflow for Asymmetric Synthesis

A Acylation of Chiral Auxiliary ((S)-4-benzyloxazolidin-2-one) B Diastereoselective Alkylation (with Propyl Iodide) A->B C Chromatographic Separation of Diastereomers B->C D Major Diastereomer C->D E Auxiliary Cleavage D->E F (S)-2-Propyloctanoic Acid E->F G Amidation F->G H (S)-2-Propyloctanamide G->H

Assessing the Reproducibility of (2R)-2-propyloctanamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of a synthetic protocol is paramount. This guide provides a comparative analysis of a proposed primary synthesis route for (2R)-2-propyloctanamide and a viable alternative, offering insights into their potential reproducibility and performance based on established chemical principles and data from analogous reactions.

This compound is a chiral amide with potential applications in pharmaceutical development. Ensuring a reliable and reproducible synthesis is crucial for consistent production of the pure enantiomer, which is often the biologically active form. This guide outlines a standard synthesis protocol and an alternative enzymatic approach, presenting the methodologies, expected outcomes, and a discussion on factors influencing their reproducibility.

Comparative Overview of Synthesis Protocols

A clear and structured comparison of the two primary methods for synthesizing this compound is essential for selecting the most appropriate protocol for a given research or development need. The following table summarizes the key quantitative metrics for the proposed Schotten-Baumann acylation and an alternative enzymatic resolution approach.

ParameterMethod 1: Schotten-Baumann Acylation Method 2: Enzymatic Kinetic Resolution
Starting Materials (2R)-2-aminobutanoic acid, Octanoyl chlorideRacemic 2-propyloctanamide
Key Reagents Sodium hydroxide, Organic solvent (e.g., Dichloromethane)Lipase (e.g., Candida antarctica lipase B)
Typical Yield 85-95%~45% (for the desired (R)-enantiomer)
Enantiomeric Purity >98% (dependent on starting material purity)>99%
Reaction Time 2-4 hours24-72 hours
Purification Method Extraction, Crystallization/ChromatographyExtraction, Chromatography

Experimental Protocols

Detailed methodologies are critical for replicating synthetic procedures. Below are the protocols for the two synthesis routes discussed.

Method 1: Synthesis of this compound via Schotten-Baumann Acylation

This protocol is based on the well-established Schotten-Baumann reaction for the acylation of amines.

Materials:

  • (2R)-2-aminobutanoic acid

  • Octanoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolve (2R)-2-aminobutanoic acid in a 1 M aqueous solution of sodium hydroxide at 0-5 °C with stirring.

  • Slowly add a solution of octanoyl chloride in dichloromethane to the aqueous solution while maintaining the temperature below 10 °C.

  • Continue stirring the biphasic mixture vigorously for 2-3 hours at room temperature.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Method 2: Alternative Synthesis via Enzymatic Kinetic Resolution

This method utilizes a lipase to selectively hydrolyze one enantiomer of a racemic amide, leaving the desired enantiomer unreacted.

Materials:

  • Racemic 2-propyloctanamide

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Phosphate buffer (pH 7.2)

  • Ethyl acetate

Procedure:

  • Prepare a suspension of racemic 2-propyloctanamide in phosphate buffer.

  • Add immobilized CALB to the suspension.

  • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-72 hours.

  • Monitor the reaction progress by periodically analyzing the enantiomeric excess of the remaining amide.

  • Once the desired enantiomeric excess is reached (typically >99%), filter off the immobilized enzyme.

  • Extract the aqueous solution with ethyl acetate to isolate the unreacted this compound.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Further purification can be achieved by column chromatography if necessary.

Workflow and Pathway Visualizations

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Synthesis_Workflow cluster_method1 Method 1: Schotten-Baumann Acylation cluster_method2 Method 2: Enzymatic Kinetic Resolution start1 Start: (2R)-2-aminobutanoic acid step1_1 Dissolve in NaOH(aq) start1->step1_1 step1_2 Add Octanoyl Chloride in DCM step1_1->step1_2 step1_3 Reaction step1_2->step1_3 step1_4 Workup & Purification step1_3->step1_4 end1 Product: this compound step1_4->end1 start2 Start: Racemic 2-propyloctanamide step2_1 Suspend in Buffer start2->step2_1 step2_2 Add Lipase step2_1->step2_2 step2_3 Incubation step2_2->step2_3 step2_4 Separation & Purification step2_3->step2_4 end2 Product: this compound step2_4->end2

Caption: Comparative workflow of the two synthesis methods.

Logical_Comparison cluster_attributes Comparison Attributes Synthesis Synthesis of this compound Method1 Schotten-Baumann Acylation Synthesis->Method1 Method2 Enzymatic Resolution Synthesis->Method2 Yield Yield Method1->Yield High Purity Enantiomeric Purity Method1->Purity High (starting material dependent) Time Reaction Time Method1->Time Short Substrate Substrate Specificity Method1->Substrate Broad Method2->Yield Low (theoretically max 50%) Method2->Purity Very High Method2->Time Long Method2->Substrate Specific

Caption: Logical comparison of synthesis method attributes.

Discussion on Reproducibility

The reproducibility of a chemical synthesis is influenced by several factors, including the robustness of the reaction, the purity of starting materials, and the precision of the experimental execution.

Schotten-Baumann Acylation: This method is generally considered robust and reproducible. Key factors that can affect the outcome include:

  • Purity of (2R)-2-aminobutanoic acid: The enantiomeric purity of the final product is directly dependent on the purity of the starting amino acid.

  • Rate of addition and temperature control: The slow addition of octanoyl chloride and maintaining a low temperature are crucial to control the exothermic reaction and minimize side product formation.

  • pH of the reaction mixture: Maintaining a basic pH is essential for the deprotonation of the amino group, facilitating the nucleophilic attack on the acyl chloride.

Enzymatic Kinetic Resolution: The reproducibility of this method heavily relies on the activity and stability of the enzyme.

  • Enzyme activity: The specific activity of the lipase can vary between batches, necessitating careful characterization and standardization.

  • Reaction conditions: Temperature, pH, and substrate concentration must be precisely controlled to ensure consistent enzyme performance.

  • Immobilization of the enzyme: The method of immobilization can impact the enzyme's stability and reusability, which in turn affects the reproducibility of the process over multiple runs.

Safety Operating Guide

Navigating the Disposal of (2R)-2-propyloctanamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Management

The foundation of safe disposal rests on a hierarchy of practices aimed at minimizing waste and preventing environmental contamination. Before considering disposal, researchers should explore opportunities for the reuse or recycling of any unwanted reagents.[1] When disposal is necessary, it is imperative to treat the substance as hazardous waste unless confirmed otherwise.[2] Hazardous chemicals should never be poured down the drain.[2]

All chemical waste must be managed in a way that is safe, environmentally sound, and compliant with all applicable federal, state, and local regulations.[2] Improper management of hazardous waste can lead to serious consequences, including injuries, fires, and significant financial penalties.[2]

Step-by-Step Disposal Protocol for (2R)-2-propyloctanamide

  • Waste Characterization : The first step is to characterize the waste. Based on its chemical structure as an amide, this compound should be treated as a chemical waste. While amides are generally not as reactive as other functional groups, they can still pose health and environmental risks. Without specific toxicity data, it is prudent to handle this compound with caution.

  • Container Selection and Labeling :

    • Container : Use a compatible, leak-proof container for waste collection.[3] Plastic containers are often preferred.[2] Ensure the container has a tightly fitting cap and is kept closed except when adding waste.[4]

    • Labeling : Clearly label the waste container with its contents, including the full chemical name "this compound" and the approximate concentration or volume.[4][5] Chemical formulas or structures should not be used in place of the name.[4] The date when waste is first added to the container should also be recorded.[5]

  • Segregation of Waste :

    • Store different types of chemical waste separately to prevent accidental reactions.[3][5] For instance, this compound waste should be segregated from acids, bases, oxidizers, and other reactive compounds.[4][5]

    • Keep solid and liquid waste in separate containers.[3]

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the labeled waste container in a designated SAA, which should be at or near the point of generation.[2][5]

    • The SAA must be inspected weekly for any signs of leakage.[5]

    • There are limits to the amount of hazardous waste that can be stored in an SAA, typically a maximum of 55 gallons.[2]

  • Arranging for Disposal :

    • Once the waste container is full, or after a designated accumulation time (which can be up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EH&S) department for pickup.[2][5]

    • Do not attempt to dispose of the chemical waste through normal trash or by pouring it down the drain.[1][2]

In-Lab Treatment Considerations

In some cases, in-lab treatment of chemical waste may be permissible to render it non-hazardous. However, this should only be done following established and approved protocols from your institution's safety office.[6] For a compound like this compound, a potential, though not recommended without specific guidance, treatment could involve hydrolysis. This process would break the amide bond but would require careful handling of the resulting carboxylic acid and amine, which would also need to be disposed of properly. Given the complexities and potential for creating other hazardous byproducts, collection by EH&S is the safest and most compliant option.

Quantitative Data Summary

For general laboratory chemical waste, certain quantitative limits and guidelines are crucial for compliance. The table below summarizes key thresholds.

ParameterGuideline/LimitCitation
Maximum Hazardous Waste in SAA 55 gallons[2]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[2]
pH for Drain Disposal (if permissible) Between 5.0 and 12.5[5]
Maximum Storage Time in SAA (partially full) Up to 12 months[2]
Time to Remove Full Container from SAA Within 3 calendar days[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_reusable Can the material be reused or recycled? start->is_reusable reuse Reuse or recycle according to lab protocols. is_reusable->reuse Yes characterize Characterize as chemical waste. is_reusable->characterize No container Select a compatible, labeled container. characterize->container segregate Segregate from incompatible waste streams. container->segregate store Store in designated Satellite Accumulation Area (SAA). segregate->store monitor Monitor SAA weekly for leaks and volume limits. store->monitor is_full Is the container full or has it reached the time limit? monitor->is_full is_full->monitor No contact_ehs Contact Environmental Health & Safety for pickup. is_full->contact_ehs Yes end End: Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EH&S department for guidance.

References

Essential Safety and Operational Guide for Handling (2R)-2-propyloctanamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (2R)-2-propyloctanamide was located. The following guidance is based on safety protocols for structurally similar amide compounds and general laboratory safety principles. Researchers should handle this compound with caution and perform a risk assessment prior to use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

I. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Use
Hands Chemical-resistant glovesImpervious gloves, such as nitrile or neoprene, should be worn. Inspect gloves for integrity before each use and replace them immediately if contaminated or damaged.
Eyes Safety goggles or a face shieldSafety goggles are required to protect against splashes.[1] A face shield should be used in situations with a higher risk of splashes or when handling larger quantities.
Body Laboratory coatA flame-resistant lab coat should be worn at all times to protect skin and clothing from contamination.[1]
Respiratory Fume hood or respiratorAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or dust.[2] If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a risk assessment.

II. Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and prevent accidental exposure or contamination.

Aspect Procedure Rationale
Handling - Handle in a well-ventilated area, preferably a chemical fume hood.[2] - Avoid contact with skin, eyes, and clothing.[3] - Wash hands thoroughly after handling.[3] - Use non-sparking tools and avoid sources of ignition.[4]To minimize inhalation and dermal exposure, and to prevent fires or explosions.
Storage - Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] - Keep away from incompatible materials such as strong oxidizing agents.[4] - Store in a locked cabinet or area with restricted access.[1]To prevent degradation of the compound, accidental spills, and unauthorized access.

III. Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate risks.

Emergency First Aid Measures Spill Cleanup
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[4]
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops.[3]For large spills, evacuate the area and contact emergency services. Prevent the spill from entering drains or waterways.
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.Ensure adequate ventilation during cleanup.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.N/A

IV. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Waste Type Disposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Contaminated Materials Any materials contaminated with this compound (e.g., gloves, absorbent pads, glassware) should be collected in a designated, labeled hazardous waste container.
Empty Containers Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.

V. Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Prepare_Workspace Prepare Workspace in Fume Hood Gather_PPE->Prepare_Workspace Weigh_Compound Weigh Compound Prepare_Workspace->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Decontaminate_Workspace Decontaminate Workspace Perform_Experiment->Decontaminate_Workspace Dispose_Waste Dispose of Waste Properly Decontaminate_Workspace->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE

Caption: Standard workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.